6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
6-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXYRZQDDWATNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696652 | |
| Record name | 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-31-3 | |
| Record name | 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern drug discovery. The document details a robust and scalable synthetic protocol, rooted in the principles of electrophilic aromatic substitution, and offers a thorough analysis of the spectroscopic techniques required for unambiguous structural elucidation. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, providing both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial biological motif, while the presence of the pyridine nitrogen introduces unique electronic properties and a key hydrogen bond acceptor site. This combination has led to the successful development of numerous 7-azaindole-based therapeutics, particularly in the realm of protein kinase inhibitors.
The strategic introduction of halogen atoms onto the 7-azaindole core provides medicinal chemists with versatile handles for further molecular elaboration through various cross-coupling reactions. The subject of this guide, this compound, is a particularly valuable intermediate due to the differential reactivity of its bromine and chlorine substituents, enabling sequential and site-selective modifications. This guide will provide a detailed roadmap for the reliable synthesis and rigorous characterization of this important molecule.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound points towards a straightforward two-step sequence starting from the commercially available 6-bromo-1H-pyrrolo[2,3-b]pyridine. The key transformation is the regioselective chlorination of the electron-rich pyrrole ring at the C3 position.
dot
Caption: Retrosynthetic approach for this compound.
The pyrrole ring of the 7-azaindole system is known to be susceptible to electrophilic substitution, with the C3 position being the most nucleophilic. This inherent reactivity can be exploited for direct chlorination. N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for such transformations, offering advantages in terms of safety and ease of handling compared to gaseous chlorine.[1]
Detailed Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity.
Materials and Reagents
| Reagent/Solvent | Grade | Supplier | Notes |
| 6-Bromo-1H-pyrrolo[2,3-b]pyridine | ≥97% | Commercially Available | Starting material. |
| N-Chlorosuccinimide (NCS) | ≥98% | Commercially Available | Recrystallize from acetic acid if necessary. |
| Acetonitrile (ACN) | Anhydrous | Commercially Available | Store over molecular sieves. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For workup and chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house | For workup. |
| Brine (Saturated NaCl) | ACS Grade | Prepared in-house | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Synthesis of this compound
dot
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a solution of 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stir bar, add N-chlorosuccinimide (1.1 eq) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization and Analytical Data
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected in the range of 190-200 °C |
Spectroscopic Data
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show three signals in the aromatic region. The proton at the C2 position of the pyrrole ring will likely appear as a singlet. The two protons on the pyridine ring will appear as doublets with a characteristic ortho coupling.
-
Rationale: The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atoms in the bicyclic system.
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the halogens (C3 and C6) will be significantly affected.
-
Rationale: The positions of the signals provide a carbon fingerprint of the molecule, confirming the connectivity of the atoms.
-
4.2.2. Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) atom.
-
Rationale: This isotopic signature is a powerful tool for confirming the elemental composition of the molecule. Fragmentation patterns can also provide structural information.[2]
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a reverse-phase HPLC method. A C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a suitable starting point.
-
Rationale: HPLC provides a quantitative measure of the purity of the final compound, which is critical for its use in subsequent synthetic steps.
-
Applications in Drug Discovery
This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. For instance, the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkynyl groups at the C6 position. The C3-chloro substituent can then be subjected to nucleophilic aromatic substitution or other coupling reactions.
This di-halogenated 7-azaindole scaffold is particularly prevalent in the development of protein kinase inhibitors.[3][4] The 7-azaindole core often serves as a hinge-binding motif in the ATP-binding pocket of kinases, while the substituents at the C3 and C6 positions can be tailored to achieve potency and selectivity for a specific kinase target.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined procedures, researchers can reliably produce this valuable building block in high purity. The comprehensive characterization data serves as a benchmark for quality control. The strategic importance of this compound in medicinal chemistry, particularly in the design of kinase inhibitors, underscores the value of robust and well-documented synthetic and analytical methods.
References
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents... - ResearchGate. (n.d.). Retrieved from [Link]
-
Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents... - ResearchGate. (n.d.). Retrieved from [Link]
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N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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6-Bromo-1H-pyrrolo[3,2-c]pyridine - MySkinRecipes. (n.d.). Retrieved from [Link]
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Azaindole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Synthesis of Azaindoles. (n.d.). Retrieved from [Link]
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N-Chlorosuccinimide - Wikipedia. (n.d.). Retrieved from [Link]
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Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega. (2023, February 22). Retrieved from [Link]
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6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine - PubChem. (n.d.). Retrieved from [Link]
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Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). Retrieved from [Link]
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Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). Retrieved from [Link]
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Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016, August 10). Retrieved from [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (2024, January 14). Retrieved from [Link]
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5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC - NIH. (n.d.). Retrieved from [Link]
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6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC) - Pharmaffiliates. (n.d.). Retrieved from [Link]
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6-bromo-3-chloro-1h-pyrrolo[3,2-b]pyridine - PubChemLite. (n.d.). Retrieved from [Link]
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Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry - National Academic Digital Library of Ethiopia. (n.d.). Retrieved from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. (n.d.).
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021, June 9). Retrieved from [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. (n.d.). Retrieved from [Link]
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(PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines - ResearchGate. (2025, August 6). Retrieved from [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. (n.d.). Retrieved from [Link]
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Design, synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. (2020, June 1). Retrieved from [Link]
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6-Bromo-1H-indole-3-carboxylic acid - PMC - NIH. (n.d.). Retrieved from [Link]
-
Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies - OUCI. (n.d.). Retrieved from [Link]
-
Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl] - ResearchGate. (n.d.). Retrieved from [Link]
-
Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University. (2020, April 11). Retrieved from [Link]
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Spectroscopic Characterization of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is of particular interest due to its prevalence in biologically active molecules and its utility as a versatile synthetic intermediate.[1] This technical guide provides an in-depth analysis of the spectroscopic characteristics of a specific derivative, 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine .
The precise structural elucidation of such molecules is paramount for understanding their reactivity, establishing structure-activity relationships (SAR), and ensuring the purity and identity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing a detailed roadmap of the molecular architecture.
This guide is designed for researchers, scientists, and drug development professionals. It will delve into the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document leverages high-fidelity predictive algorithms to provide a robust analytical framework. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to acquire and interpret their own high-quality data.
Molecular Structure and Spectroscopic Considerations
The structure of this compound, with its unique arrangement of substituents and heteroatoms, gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these features is key to interpreting the resulting spectra.
Figure 1: Molecular structure and key features of this compound.
Predicted ¹H NMR Spectroscopic Data
Proton NMR is a powerful tool for identifying the number and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below. DMSO-d₆ is a common solvent for this class of compounds due to its ability to dissolve a wide range of organic molecules and its high boiling point.
| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |
| H1 (N-H) | ~12.0 | Broad Singlet | - |
| H2 | ~7.8 | Singlet | - |
| H4 | ~8.3 | Doublet | 2.1 |
| H5 | ~7.9 | Doublet | 2.1 |
Disclaimer: This data is predicted using advanced computational models and should be used as a reference. Experimental verification is crucial.
Interpretation of Predicted ¹H NMR Spectrum
-
N-H Proton (H1): The pyrrolic N-H proton is expected to appear as a broad singlet at a significantly downfield chemical shift (~12.0 ppm). This is due to its acidic nature and participation in hydrogen bonding with the DMSO solvent.
-
Pyrrole Proton (H2): The proton at the C2 position of the pyrrole ring is predicted to be a singlet around 7.8 ppm. The absence of adjacent protons results in no spin-spin coupling.
-
Pyridine Protons (H4 and H5): The two protons on the pyridine ring, H4 and H5, are expected to appear as doublets. The downfield shift of H4 (~8.3 ppm) is attributed to its proximity to the electronegative nitrogen atom. H5 is predicted to be slightly upfield at ~7.9 ppm. These two protons are meta-coupled, resulting in a small coupling constant (J ≈ 2.1 Hz).
Figure 2: Predicted ¹H-¹H coupling in this compound.
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 NMR provides information about the carbon framework of a molecule. The predicted chemical shifts for this compound are presented below.
| Carbon | Predicted Chemical Shift (δ) [ppm] |
| C2 | ~125 |
| C3 | ~110 |
| C3a | ~128 |
| C4 | ~145 |
| C5 | ~120 |
| C6 | ~115 |
| C7a | ~148 |
Disclaimer: This data is predicted using advanced computational models and should be used as a reference. Experimental verification is crucial.
Interpretation of Predicted ¹³C NMR Spectrum
-
Quaternary Carbons: The chemical shifts of the quaternary carbons (C3, C3a, C6, and C7a) are influenced by their substitution. The carbons bearing the electronegative bromine (C6) and chlorine (C3) atoms are expected to have their resonances shifted accordingly. The bridgehead carbons (C3a and C7a) will also have distinct chemical shifts.
-
Methine Carbons: The carbons bearing protons (C2, C4, and C5) will appear at chemical shifts typical for aromatic and heteroaromatic systems. C4, being adjacent to the ring nitrogen, is predicted to be the most downfield of the protonated carbons.
Predicted Mass Spectrometry Data
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Predicted Molecular Ion Cluster:
-
m/z 230: [M]⁺ (C₇H₄⁷⁹Br³⁵ClN₂)
-
m/z 232: [M+2]⁺ (C₇H₄⁸¹Br³⁵ClN₂ and C₇H₄⁷⁹Br³⁷ClN₂)
-
m/z 234: [M+4]⁺ (C₇H₄⁸¹Br³⁷ClN₂)
The relative intensities of these peaks will be a convolution of the isotopic abundances of bromine and chlorine.
Plausible Fragmentation Pathway
Electron Impact (EI) ionization would likely lead to fragmentation. A plausible pathway is initiated by the loss of a halogen atom.
Figure 3: A simplified predicted fragmentation pathway for this compound.
Experimental Protocols
To obtain empirical data, the following protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is recommended for its excellent solubilizing power for many heterocyclic compounds and for the clear observation of exchangeable protons like N-H.[2]
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate integration.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
-
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight and study the fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Ionization Method Selection:
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules and will likely yield the protonated molecule [M+H]⁺. This is often the preferred method for initial molecular weight confirmation.[3][4][5]
-
Electron Impact (EI): This is a hard ionization technique that will provide fragmentation data useful for structural elucidation. It requires the sample to be volatile.
-
-
Instrument Setup (High-Resolution Mass Spectrometer, e.g., Q-TOF):
-
Calibrate the instrument using a known standard.
-
Set the ionization source parameters (e.g., capillary voltage for ESI, electron energy for EI) to optimal values.
-
Set the mass range to be scanned (e.g., m/z 50-500).
-
-
Data Acquisition:
-
Inject the sample into the mass spectrometer.
-
Acquire the mass spectrum in either positive or negative ion mode. Positive mode is generally more informative for nitrogen-containing heterocycles.
-
-
Data Analysis:
-
Identify the molecular ion peak (or [M+H]⁺) and its isotopic pattern. Compare this with the theoretical pattern for C₇H₄BrClN₂.
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., Br, Cl, HCN).
-
Conclusion
The spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a comprehensive framework based on predicted ¹H NMR, ¹³C NMR, and mass spectrometry data. While these predictions offer valuable insights, it is imperative that they are substantiated with experimental data. The detailed protocols provided herein offer a robust starting point for researchers to acquire high-quality spectra, enabling unambiguous structural confirmation and paving the way for further scientific exploration.
References
-
Emory University Department of Chemistry. Mass Spectrometry Ionization Methods. Available at: [Link].[6]
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El-Gamal, M. I., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 429-443.[1]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link].[4]
-
Pharma Focus Europe. (2023). Ionization Methods in Modern Mass Spectrometry. Available at: [Link].[5]
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NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link].[7]
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Cheminfo.org. Predict 13C NMR spectra. Available at: [Link].[8]
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Sun, H., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 223, 113645.[2]
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An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction: 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of 7-azaindole, is a heterocyclic scaffold of significant interest to the scientific and drug development communities. Its unique structural and electronic properties make it a versatile building block in the synthesis of complex molecules, particularly in the domain of medicinal chemistry. The strategic placement of bromine and chlorine atoms offers distinct reactive handles for sequential, site-selective functionalization, enabling the rapid exploration of chemical space. This is particularly valuable in the structure-based design of kinase inhibitors, where the pyrrolo[2,3-b]pyridine core can act as an effective hinge-binding motif, interacting with the ATP-binding sites of key oncological targets like Fibroblast Growth Factor Receptors (FGFRs) and the protein kinase MPS1.[1][2]
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. We will delve into its structural characteristics, analytical characterization protocols, chemical reactivity, and essential safety protocols. The insights provided are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
Chemical Identity and Structural Attributes
The foundational structure is the 1H-pyrrolo[2,3-b]pyridine bicyclic system, which is essentially planar.[3] The introduction of a bromine atom at the 6-position and a chlorine atom at the 3-position significantly modulates the electron distribution of the ring system, influencing its reactivity and intermolecular interactions.
| Identifier | Data |
| IUPAC Name | This compound |
| CAS Number | 1190321-31-3[4] |
| Molecular Formula | C₇H₄BrClN₂[5][6] |
| Molecular Weight | 231.48 g/mol [6] |
| Monoisotopic Mass | 229.92464 Da[5] |
| Canonical SMILES | C1=C(C=NC2=C1NC=C2Cl)Br[5] |
| InChIKey | IRTRCWPUIFWGSN-UHFFFAOYSA-N[5] |
Core Physicochemical Properties
The physicochemical profile of a compound is critical for its application, influencing everything from reaction kinetics to bioavailability. While experimental data for this specific isomer is sparse, we can infer a reliable profile from predicted values and experimental data from closely related analogs.
| Property | Value / Description | Method / Note | Source |
| Physical Form | Likely an off-white to yellow solid at room temperature. | Based on analogs like 6-Bromo-1H-pyrrolo[2,3-b]pyridine.[7] | - |
| Melting Point | Not specified. | The related 6-Bromo-1H-pyrrolo[2,3-b]pyridine melts at 192-195°C.[8] | [8] |
| Boiling Point | ~393.2 ± 37.0 °C | Predicted. Based on the isomeric 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine.[9] | [9] |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ether, and dichloromethane. | Inferred from synthesis and workup procedures for related compounds.[10] | [10] |
| pKa | Not specified. | The related 6-Bromo-1H-pyrrolo[2,3-b]pyridine has a predicted pKa of 6.76 ± 0.40.[8] | [8] |
| LogP | 2.4 | Predicted (XLogP). | [5] |
Causality and Implications:
-
LogP: The predicted LogP value of 2.4 suggests a moderate level of lipophilicity. In a drug discovery context, this is often a desirable range, balancing aqueous solubility with the ability to permeate cell membranes.
-
Solubility: Its solubility in organic solvents is a key practical parameter, facilitating its use in a wide range of synthetic organic reactions, particularly metal-catalyzed cross-coupling reactions.
-
pKa: The predicted basicity, influenced by the pyridine nitrogen, is relevant for understanding its behavior in physiological media and for developing purification strategies such as acid-base extraction.
Spectroscopic and Analytical Characterization
Confirming the identity, structure, and purity of this compound is paramount. A standard workflow involves a combination of spectroscopic and chromatographic techniques.
Caption: Standard workflow for synthesis and analytical validation.
Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and confirm the position of substituents.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 300 MHz or higher field spectrometer.
-
Expected Signals: Based on the structure and data from analogs[10], one would expect distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the bicyclic core will appear as doublets or singlets depending on their coupling partners. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift (>11 ppm in DMSO-d₆).[3]
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum.
-
Expected Signals: Expect seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens and nitrogen atoms.
-
-
Data Analysis: Integrate the proton signals to confirm the proton count. Analyze the chemical shifts and coupling constants to assign signals to specific protons in the structure.
Trustworthiness: The unique pattern of chemical shifts and spin-spin coupling in the NMR spectra provides a definitive fingerprint of the molecule, validating its structure against isomers.
Experimental Protocol 2: Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.
-
Data Analysis:
-
Look for the molecular ion peak [M+H]⁺. For C₇H₄BrClN₂, the expected monoisotopic mass is ~230.93 Da.
-
Crucial Validation Step: A key feature will be the isotopic pattern. The presence of one bromine atom (⁷⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio) will create a characteristic cluster of peaks (M, M+2, M+4) that is highly diagnostic for the compound's elemental composition.
-
Chemical Reactivity and Stability
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents and the pyrrole N-H group.
Caption: Key reactive sites on the this compound scaffold.
Key Reactions:
-
Metal-Catalyzed Cross-Coupling: The C-Br bond at the 6-position is the more reactive site for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira.[1][8][10] This allows for the precise installation of aryl, heteroaryl, or alkyl groups, which is a common strategy in the synthesis of kinase inhibitors.[2][11]
-
Nucleophilic Aromatic Substitution (SₙAr): The C-Cl bond at the 3-position is more susceptible to nucleophilic attack, particularly when the ring system is activated. This provides an orthogonal handle for introducing amines, alcohols, or other nucleophiles.
-
N-H Functionalization: The pyrrole nitrogen is a site for deprotonation followed by alkylation or acylation. In multi-step syntheses, it is often protected (e.g., as a SEM or Boc derivative) to prevent unwanted side reactions.[11]
Stability and Storage: The pyrrolo[2,3-b]pyridine core is sensitive to strong oxidants, which can lead to the formation of N-oxides.[8][10] For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[8][12]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds provides a strong basis for safe handling protocols.[13][14][15]
GHS Hazard Classification (Inferred):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[14][15]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[13][15]
-
Serious Eye Damage/Irritation (Category 2A/1): Causes serious eye irritation or damage.[13][14]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[13][15]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure that eyewash stations and safety showers are readily accessible.[16]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[13] Keep away from heat, sparks, and open flames.[18]
First Aid Measures:
-
If Inhaled: Remove person to fresh air. Seek medical attention if breathing becomes difficult.[13]
-
If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[16]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]
Conclusion
This compound is a high-value chemical entity with a rich profile of physicochemical properties that make it an enabling tool for chemical synthesis and drug discovery. Its defined structural characteristics, predictable reactivity at its halogenated sites, and moderate lipophilicity underscore its utility as a core scaffold for targeted therapeutics. A thorough understanding of its properties, coupled with rigorous analytical characterization and adherence to strict safety protocols, is essential for leveraging its full potential in the laboratory and beyond.
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An In-Depth Technical Guide for the Initial Biological Screening of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Foreword: The Strategic Imperative for a Tiered Screening Approach
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold represents a "privileged" structure in modern medicinal chemistry. Its role as a bioisostere for the natural indole nucleus has cemented its importance, leading to its incorporation into numerous FDA-approved therapeutics, particularly as a core hinge-binding motif for protein kinase inhibitors.[1][2] The specific compound at the heart of this guide, 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, presents a unique opportunity. The dual halogenation at positions 6 and 3 provides distinct, chemically addressable handles for subsequent analogue synthesis, allowing for a robust exploration of the structure-activity relationship (SAR).[3][4]
This document eschews a one-size-fits-all template. Instead, it presents a logical, multi-tiered screening cascade designed to efficiently de-risk and characterize this promising, yet uncharacterized, chemical entity. We will proceed from a broad assessment of cytotoxic potential to a focused investigation into the most probable mechanisms of action, while also exploring alternative therapeutic avenues. Each stage is designed to generate decision-quality data, informing the subsequent steps in a rational, resource-efficient drug discovery workflow.
Tier 1: Foundational Viability and Cytotoxicity Assessment
Causality: Before investigating any specific mechanism, it is imperative to understand the compound's fundamental effect on cell viability. A primary cytotoxicity screen serves a threefold purpose: 1) it identifies general toxicity, 2) it establishes a working concentration range for all subsequent, more sensitive assays, and 3) it provides the first critical data point on potential anti-proliferative activity, a hallmark of many anti-cancer agents.[5][6][7] We must first ask not "What does it do?" but rather, "At what concentration does it do anything?"
Workflow for Foundational Cytotoxicity Screening
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A Technical Guide to 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Applications in Medicinal Chemistry
Introduction: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of the natural indole nucleus, it offers unique electronic properties and hydrogen bonding capabilities that are advantageous for molecular recognition by biological targets.[1] This scaffold is a core component of numerous kinase inhibitors investigated for therapeutic use, particularly in oncology.[2][3][4] The strategic placement of halogen atoms on the 7-azaindole core provides medicinal chemists with versatile synthetic handles for constructing complex molecular architectures and optimizing drug candidates. This guide provides an in-depth technical overview of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, a key dihalogenated intermediate, focusing on its chemical properties, a robust synthetic pathway, and its strategic application in drug discovery.
Core Molecular Attributes
Chemical Structure
The structure of this compound features the fused pyrrolopyridine ring system with a bromine atom at the C6 position of the pyridine ring and a chlorine atom at the C3 position of the pyrrole ring.
Nomenclature and Identifiers
-
Systematic IUPAC Name: this compound
-
Common Synonyms: 6-Bromo-3-chloro-7-azaindole
-
CAS Number: 1190321-08-4[5]
-
Molecular Formula: C₇H₄BrClN₂[5]
-
SMILES: C1=C(C=NC2=C1NC=C2Cl)Br
Physicochemical and Spectroscopic Properties
Property Summary
The physicochemical properties of this compound are critical for its handling, reaction setup, and formulation. Below is a summary of its key attributes.
| Property | Value | Source |
| Molecular Weight | 231.48 g/mol | [5] |
| Appearance | Off-white to yellow solid (predicted) | [6] |
| Melting Point | 192-195 °C (for 6-bromo analog) | [6] |
| Boiling Point | 438.7±37.0 °C (predicted for 6-bromo analog) | [6] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
| pKa | The N-H proton is weakly acidic, typical for pyrroles. | Inferred |
Spectroscopic Profile (Predicted)
Direct spectroscopic data for this specific dihalogenated compound is not widely published. However, the expected ¹H and ¹³C NMR spectra can be reliably predicted based on data from closely related analogs, such as 6-Bromo-1H-pyrrolo[2,3-b]pyridine.[7]
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region. The C2-H proton on the pyrrole ring will appear as a singlet. The C4-H and C5-H protons on the pyridine ring will appear as doublets, with coupling constants typical for ortho-protons. The N1-H proton of the pyrrole will be a broad singlet at a downfield chemical shift, typically >11 ppm in DMSO-d₆.
-
¹³C NMR: The spectrum will display seven signals for the seven carbon atoms in the heterocyclic core. The carbons attached to the electronegative halogens (C3 and C6) will be significantly shifted.
Synthesis and Reactivity
Rationale for Synthesis
The synthesis of polysubstituted azaindoles requires careful regiochemical control. A common and effective strategy involves the sequential halogenation of a more accessible precursor. The C3 position of the electron-rich pyrrole ring is susceptible to electrophilic halogenation, while functionalization of the pyridine ring often requires different strategies.[8][9]
Exemplary Synthetic Protocol
A practical synthesis can be envisioned starting from the commercially available 6-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 143468-13-7).[10][11] The key transformation is the regioselective chlorination at the C3 position.
Step 1: N-Protection of 6-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Causality: The pyrrole N-H is acidic and can interfere with subsequent reactions. Protection is a standard strategy to prevent side reactions and improve solubility. A common protecting group is benzenesulfonyl (besyl) chloride.
-
Procedure:
-
Dissolve 6-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes to form the corresponding sodium salt.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction carefully with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected intermediate.
-
Step 2: Regioselective C3-Chlorination
-
Causality: The C3 position of the 7-azaindole core is the most nucleophilic and is readily halogenated by electrophilic sources. N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine.
-
Procedure:
-
Dissolve the N-protected 6-bromo-7-azaindole (1.0 eq) in a solvent such as dichloromethane (DCM) or acetonitrile.
-
Add N-Chlorosuccinimide (NCS, 1.1 eq) in one portion.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted NCS, followed by brine.
-
Dry the organic layer, filter, and concentrate to yield the protected 6-bromo-3-chloro intermediate.
-
Step 3: N-Deprotection to Yield Final Product
-
Causality: Removal of the protecting group is necessary to provide the final compound, which has a free N-H group available for biological interactions or further derivatization. The besyl group is typically removed under basic conditions.
-
Procedure:
-
Dissolve the protected intermediate in a mixture of methanol and THF.
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 3-5 eq).
-
Heat the mixture to 50-60 °C and stir for 2-4 hours.
-
After cooling, neutralize the mixture with aqueous HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
-
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Key Chemical Reactivity
The primary utility of this molecule lies in the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions.[12][13] The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to a palladium(0) catalyst. This reactivity difference enables highly selective, sequential functionalization.
-
Suzuki-Miyaura Coupling: Selective reaction at the C6-Br position can be achieved using standard Suzuki conditions (e.g., Pd(PPh₃)₄, a boronic acid, and a base like K₂CO₃), leaving the C3-Cl position intact for a subsequent transformation.
-
Buchwald-Hartwig Amination: Similarly, the C6-Br bond can be selectively coupled with a wide range of primary and secondary amines using specialized palladium catalysts and ligands, a crucial reaction for building molecules with drug-like properties.[14]
-
Sonogashira Coupling: The C6-Br position can also undergo Sonogashira coupling with terminal alkynes to introduce carbon-carbon triple bonds.[13]
Applications in Drug Discovery and Development
A Strategically Designed Building Block
This compound is not typically a final drug product but rather a high-value intermediate. Its design allows for a divergent synthetic approach, where a common core can be used to generate a large library of diverse analogs for structure-activity relationship (SAR) studies.
Target Classes and Therapeutic Areas
The 7-azaindole scaffold is a cornerstone in the development of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against kinases such as:
-
ATM Kinase: Important for DNA damage response.[4]
-
CDK8: A transcriptional regulator implicated in colorectal cancer.[3]
-
TNIK: A kinase involved in signaling pathways related to colorectal cancer.[2][15]
By using this compound, researchers can introduce a specific aryl or amino group at the C6 position to anchor the molecule in a kinase's binding pocket, and then explore different substituents at the C3 position to fine-tune potency, selectivity, and pharmacokinetic properties.
Logical Workflow for Library Synthesis
Caption: Divergent synthesis workflow using the title compound.
Safety and Handling
As with most halogenated heterocyclic compounds, this compound should be handled with care in a well-ventilated chemical fume hood.
-
Hazard Class: Likely to be harmful if swallowed, based on data for similar compounds.[6] May cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. The pyrrole and pyridine units can be sensitive to oxidation.[7]
Conclusion
This compound is a strategically important building block for chemical and pharmaceutical research. Its dihalogenated structure, featuring two carbons with distinct reactivities, provides a powerful platform for the sequential and regioselective synthesis of complex 7-azaindole derivatives. This enables the efficient exploration of chemical space, particularly in the development of potent and selective kinase inhibitors, making it an invaluable tool for scientists and professionals in the field of drug discovery.
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El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. Available at: [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
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Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (n.d.). Semantic Scholar. Available at: [Link]
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Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. Available at: [Link]
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Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC). (n.d.). Pharmaffiliates. Available at: [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. Available at: [Link]
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Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). ResearchGate. Available at: [Link]
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6-Chloro-1H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem. Available at: [Link]
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6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. (n.d.). PubChem. Available at: [Link]
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Azaindole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2017). ACS Publications. Available at: [Link]
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Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.). Frontiers. Available at: [Link]
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Efficient Synthesis of 3-Halo-2,3-disubstituted-6-azaindole Derivatives. (n.d.). Thieme Connect. Available at: [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. Available at: [Link]
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6-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridine. (n.d.). PubChem. Available at: [Link]
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Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. (n.d.). ResearchGate. Available at: [Link]
-
Supporting Information Highly Regioselective and Practical Synthesis of 5-Bromo-4- Chloro-3-Nitro-7-azaindole. (n.d.). ACS Publications. Available at: [Link]
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CAS number 1190321-31-3 properties and suppliers
An In-depth Technical Guide to CAS Number 1190321-31-3: 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the chemical compound identified by CAS number 1190321-31-3.
The CAS number 1190321-31-3 is assigned to the heterocyclic compound This compound . This molecule is a substituted azaindole, a class of compounds of significant interest in medicinal chemistry due to their structural resemblance to indole and their diverse biological activities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Systematic Name | This compound | Internal Compilation |
| CAS Number | 1190321-31-3 | Internal Compilation |
| Molecular Formula | C₇H₄BrClN₂ | [1][2] |
| Molecular Weight | 231.48 g/mol | [1] |
| MDL Number | MFCD12962927 | [1] |
| Physical Appearance | Not consistently reported | Data not available |
| Melting Point | Not available | Data not available |
| Boiling Point | Not available | Data not available |
| Solubility | Not available | Data not available |
| Purity | Typically offered at ≥95% by suppliers | [3] |
Chemical Structure:
Caption: 2D structure of this compound.
Sourcing and Procurement
As a specialized chemical intermediate, this compound is available from a number of commercial suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound.
Table 2: Selected Suppliers of CAS 1190321-31-3
| Supplier | Location | Purity | Notes |
| BLD Pharmatech Co., Limited | USA | 95% | Listed under product number BD241513. |
| Ambeed | 95% | ||
| Shanghai Yanyibao Pharmaceutical Technology Co., Ltd. | China | Listed under product number CM130978. | |
| MySkinRecipes | Lists molecular formula and weight.[1] | ||
| Guidechem | Lists the compound and some suppliers.[4] |
Procurement Workflow:
Caption: A typical workflow for the procurement and initial handling of a research chemical.
Applications in Research and Development
This compound is primarily utilized as a heterocyclic building block in organic synthesis. Its bifunctional nature, possessing both a bromine and a chlorine atom at distinct positions on the azaindole core, allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This makes it a valuable precursor for the synthesis of more complex molecules, particularly in the context of drug discovery. The pyrrolo[2,3-b]pyridine scaffold is a key feature in a number of kinase inhibitors and other biologically active compounds. This compound has garnered attention in cancer research for its potential therapeutic applications.[5]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. Do not ingest. Avoid dust formation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
In the absence of specific toxicological data, researchers should treat this compound as potentially harmful if inhaled, swallowed, or in contact with skin. Standard first aid measures for chemical exposure should be followed. In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
This compound (CAS 1190321-31-3) is a valuable chemical intermediate for the synthesis of complex organic molecules, particularly in the field of pharmaceutical research. While detailed physical and toxicological data are not extensively documented, its chemical properties and availability from several suppliers make it an accessible building block for synthetic chemists. Extreme caution should be exercised during its handling and storage due to the lack of comprehensive safety information.
References
-
BLD Pharmatech Co., Limited. (n.d.). BLD Pharmatech Product Listing. ChemBuyersGuide.com. Retrieved January 20, 2026, from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
-
Heterocyclic Building Blocks for Pharmaceuticals. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]
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Mastering Solubility: A Technical Guide to 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the scarcity of publicly available, quantitative solubility data for this specific molecule, this document emphasizes the foundational principles and experimental methodologies required for researchers to characterize its solubility profile. We will explore the theoretical underpinnings of solubility, drawing inferences from the molecule's structural attributes, and provide detailed, field-proven protocols for both qualitative and quantitative solubility assessment. This guide is intended to empower researchers, scientists, and drug development professionals with the necessary tools to confidently and accurately evaluate the solubility of this and similar novel compounds in a variety of organic solvents, a critical step in advancing pharmaceutical research.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a novel chemical entity from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's ultimate success. Poor solubility can lead to low bioavailability, hindering the compound's ability to reach its therapeutic target in sufficient concentrations. For researchers working with promising scaffolds like this compound, a derivative of the 7-azaindole core, understanding its behavior in various solvents is not merely an academic exercise; it is a critical prerequisite for formulation development, purification, and in vitro/in vivo screening.
This guide will provide a robust framework for approaching the solubility of this compound, focusing on predictive analysis based on its molecular structure and providing actionable experimental protocols for its empirical determination.
Molecular Profile and Predicted Solubility of this compound
The solubility of a compound is governed by the interplay of its intrinsic properties and those of the solvent. The adage "like dissolves like" serves as a fundamental starting point, suggesting that substances with similar polarities are more likely to be soluble in one another.
Molecular Structure:
Caption: Workflow for Qualitative Solubility Assessment.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. [1]It measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring that a solid phase will remain after equilibrium is reached.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). [2][3]7. Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
Caption: Workflow for Quantitative Solubility Determination.
Data Summary and Interpretation
While specific experimental data for this compound is not available in the public domain, the following table provides a template for summarizing experimentally determined solubility data.
| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Data to be determined |
| Dimethylformamide (DMF) | High | Data to be determined | |
| Polar Protic | Methanol | Moderate | Data to be determined |
| Ethanol | Moderate | Data to be determined | |
| Ethers | Tetrahydrofuran (THF) | Moderate | Data to be determined |
| Chlorinated | Dichloromethane (DCM) | Moderate | Data to be determined |
| Nonpolar | Toluene | Low to Insoluble | Data to be determined |
| Hexanes | Low to Insoluble | Data to be determined |
Interpreting the Results:
The experimentally determined solubility should be rationalized based on the principles of intermolecular forces. High solubility in solvents like DMSO and DMF is indicative of strong dipole-dipole interactions. Solubility in alcohols suggests the importance of hydrogen bonding. A lack of solubility in nonpolar solvents confirms the energetic cost of breaking the compound's crystal lattice is not overcome by weak dispersion forces.
Practical Implications for Drug Development
A thorough understanding of the solubility of this compound in various organic solvents has direct and significant implications for its development as a potential therapeutic agent:
-
Recrystallization and Purification: Knowledge of its solubility profile in different solvents is crucial for developing effective recrystallization procedures to obtain highly pure material. A suitable solvent system will be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Formulation: For in vitro assays, the compound is often first dissolved in a solvent like DMSO. Understanding its solubility limit is essential to prevent precipitation upon dilution into aqueous assay buffers. [2]For preclinical and clinical formulations, identifying suitable co-solvents or enabling technologies (e.g., amorphous solid dispersions) will be guided by its intrinsic solubility.
-
Analytical Method Development: The choice of mobile phase in chromatographic techniques like HPLC is dependent on the analyte's solubility. [3]
Conclusion
While a definitive, quantitative solubility profile for this compound requires empirical determination, a systematic approach grounded in its molecular structure allows for strong predictions of its behavior in a range of organic solvents. This technical guide has provided the theoretical basis for these predictions and detailed, actionable protocols for both qualitative and quantitative solubility assessment. By employing these methodologies, researchers can generate the critical data needed to advance the development of this and other promising heterocyclic compounds, overcoming a common yet crucial hurdle in the path toward novel therapeutics.
References
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-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
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Glombitza, B., & Sugiono, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate. Request PDF. Retrieved from [Link]
-
Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved from [Link]
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The Algorithmic Pursuit of Potency: A Technical Guide to the Computational & Theoretical Study of Pyrrolo[2,3-b]pyridine Derivatives
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a quintessential "privileged scaffold" in medicinal chemistry. Its structure, a fusion of a pyrrole and a pyridine ring, serves as a bioisostere for purine, allowing it to form key interactions with the ATP-binding sites of numerous protein kinases.[1][2][3] This fundamental characteristic has positioned pyrrolo[2,3-b]pyridine derivatives at the forefront of drug discovery, particularly in oncology and neurodegenerative diseases.[1][4][5] Notable successes include the FDA-approved V600E-BRAF inhibitor, Vemurafenib, which underscores the therapeutic potential of this heterocyclic system.[1]
However, the journey from a promising scaffold to a clinically effective drug is fraught with challenges, including target selectivity, potency, and favorable pharmacokinetic profiles. It is here that theoretical and computational studies become indispensable, providing a rational, cost-effective framework to navigate the vast chemical space and accelerate the design-synthesis-test-analyze cycle. This guide provides an in-depth exploration of the core computational methodologies employed in the research and development of novel pyrrolo[2,3-b]pyridine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Computational Toolkit for Rational Drug Design
The rational design of pyrrolo[2,3-b]pyridine inhibitors is a multi-faceted process, integrating a suite of computational techniques to build a comprehensive understanding of structure-activity relationships (SAR). Each method provides a different lens through which to view the complex interplay between a ligand and its biological target.
Quantum Mechanics: Elucidating Electronic Landscapes with Density Functional Theory (DFT)
Causality: Before a molecule binds, its intrinsic electronic properties dictate its potential for interaction. Density Functional Theory (DFT) is a powerful quantum mechanical method used to understand these properties.[6][7] For pyrrolo[2,3-b]pyridine derivatives, DFT calculations are crucial for predicting reactivity, stability, and the nature of non-covalent interactions. The choice of a functional and basis set, such as B3LYP/6-31G*, represents a balance between computational cost and accuracy that is well-suited for drug-like organic molecules.[8][9][10]
Key Applications & Insights:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand charge transfer within the molecule and its propensity to engage in electronic interactions.[6][9] A small HOMO-LUMO energy gap can indicate higher chemical reactivity.
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions.[6] This is invaluable for predicting sites of hydrogen bonding and other electrostatic interactions with a protein target.
Experimental Protocol: DFT Calculation of a Pyrrolo[2,3-b]pyridine Derivative
-
Structure Preparation: Build the 3D structure of the pyrrolo[2,3-b]pyridine derivative using molecular modeling software (e.g., Spartan, GaussView).
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
-
Property Calculation: From the optimized structure, calculate electronic properties:
-
HOMO and LUMO energies.
-
Molecular Electrostatic Potential (MEP).
-
-
Analysis: Visualize the HOMO/LUMO orbitals and the MEP surface. Correlate the MEP map with known interaction points from experimental data to validate the model's predictive power.
Molecular Docking: Predicting Binding Conformations and Interactions
Causality: The biological effect of a pyrrolo[2,3-b]pyridine derivative is contingent on its ability to bind effectively to the active site of its target protein. Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction (binding affinity).[5] This allows for the rapid screening of virtual libraries and provides a structural hypothesis for observed biological activity.[6][12][13]
Self-Validating System: A docking protocol's reliability is established through a process called "re-docking." Here, a co-crystallized ligand is extracted from a known protein-ligand complex (obtained from the Protein Data Bank) and then docked back into the same protein. A low root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose validates the docking parameters for that specific target.[14]
Key Applications & Insights:
-
Binding Mode Analysis: Docking reveals the specific amino acid residues that interact with the ligand, identifying key hydrogen bonds, hydrophobic interactions, and π-π stacking.[5][6][12] For instance, the pyrrolo[2,3-b]pyridine core frequently forms two crucial hydrogen bonds with the "hinge" region of kinase domains, mimicking the adenine portion of ATP.[12]
-
Virtual Screening: Large libraries of virtual compounds can be docked against a target to prioritize which derivatives to synthesize, saving significant time and resources.
-
SAR Explanation: Docking can explain why certain substitutions on the pyrrolo[2,3-b]pyridine scaffold increase or decrease activity. For example, a new substituent might form an additional favorable interaction or, conversely, introduce a steric clash.
Experimental Protocol: Molecular Docking Workflow
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-solvents, and any non-essential heteroatoms.
-
Add polar hydrogens and assign atomic charges (e.g., Kollman charges).[4]
-
Define the binding site by creating a grid box centered on the co-crystallized ligand or catalytically important residues.[4][5]
-
-
Ligand Preparation:
-
Generate a 3D conformation of the pyrrolo[2,3-b]pyridine derivative.
-
Assign atomic charges (e.g., Gasteiger charges) and define rotatable bonds.
-
Convert the file to the required format (e.g., .pdbqt for AutoDock).[4]
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock, Glide). The software will systematically sample different poses of the ligand within the defined grid box.
-
A scoring function is used to rank the poses based on their predicted binding affinity.
-
-
Results Analysis:
-
Visualize the top-ranked poses in the context of the protein's active site.
-
Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).
-
Compare the docking scores and binding modes across a series of derivatives to build a structure-activity relationship.
-
3D-QSAR: Quantifying Structure-Activity Relationships
Causality: While docking provides a qualitative and semi-quantitative view, Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) models generate robust statistical correlations between the 3D properties of molecules and their biological activities.[6][15][16] Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in guiding lead optimization.[12]
Self-Validating System: The predictive power of a 3D-QSAR model is validated both internally and externally.
-
Internal Validation: Cross-validation techniques, like leave-one-out (LOO), are used on the training set of molecules to generate a cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered indicative of a robust model.[12]
-
External Validation: The model's predictive ability is tested on an external "test set" of molecules that were not used in model generation. A high predicted correlation coefficient (r²_pred) for the test set confirms the model's utility for predicting the activity of new, unsynthesized compounds.[12]
Key Applications & Insights:
-
Contour Map Analysis: The primary output of CoMFA and CoMSIA are 3D contour maps. These maps highlight regions in space where specific properties are predicted to enhance or diminish biological activity.
-
Steric Maps: Show where bulky groups are favored (e.g., green contours) or disfavored (e.g., yellow contours).
-
Electrostatic Maps: Indicate where positive charge is favorable (blue contours) or negative charge is favorable (red contours).
-
CoMSIA Fields: Additionally provide maps for hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties.[6]
-
-
Predictive Modeling: Once validated, the QSAR model can predict the biological activity (e.g., pIC₅₀) of novel pyrrolo[2,3-b]pyridine derivatives prior to their synthesis.[12]
Part 2: Integrated Computational Workflow & Case Studies
The true power of these computational methods lies in their synergistic integration. A typical workflow begins with a broad screening approach and progressively refines the molecular design using more detailed, computationally intensive methods.
Caption: Integrated workflow for computational drug design of pyrrolo[2,3-b]pyridine derivatives.
Case Study 1: Designing V600E-BRAF Inhibitors
Research into novel pyrrolo[2,3-b]pyridine derivatives as inhibitors of the V600E-BRAF kinase mutation provides an excellent example of an integrated workflow.[6]
-
Molecular Docking: A series of 39 synthesized derivatives were docked into the active site of V600E-BRAF (PDB ID: 3OG7). The docking scores of the top compounds were superior to the co-crystallized FDA-approved drug, Vemurafenib. Analysis of the binding poses confirmed that the pyrrolo[2,3-b]pyridine core formed critical hydrogen bonds with key residues like Cys532, while other parts of the molecules engaged in hydrophobic interactions.[6]
-
ADMET Profiling: The top-ranked compounds from docking were then subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis. Properties like molecular weight, logP, and the number of hydrogen bond donors/acceptors were calculated to ensure they complied with Lipinski's Rule of Five, indicating good potential for oral bioavailability.[6]
-
DFT Calculations: For the most promising candidates, DFT calculations at the B3LYP/6-31G* level were performed. This provided insights into their electronic structures, with MEP maps illustrating the charge distributions responsible for the interactions observed in the docking simulations.[6] This multi-step process successfully identified a lead compound with enhanced pharmacological properties as a promising V600E-BRAF inhibitor.[6]
Case Study 2: A 3D-QSAR Approach for c-Met Kinase Inhibitors
A study on 67 pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors demonstrates the power of 3D-QSAR for lead optimization.[12]
-
Dataset & Alignment: A dataset of 67 compounds with known pIC₅₀ values was collected. A crucial step in 3D-QSAR is molecular alignment; in this study, a docking-based alignment was used, ensuring that the structural orientation was biologically relevant.[12]
-
CoMFA/CoMSIA Model Generation: Both CoMFA and CoMSIA models were developed. The CoMSIA model proved to be statistically more robust, with a q² of 0.751 and an r²_pred of 0.944, indicating excellent internal robustness and external predictive power.[12]
-
Contour Map Analysis: The CoMSIA contour maps revealed that hydrophobic interactions were key for inhibitory activity. The maps showed specific regions where bulky, hydrophobic groups would be beneficial and other areas where hydrogen bond donors would increase potency.[12]
-
Rational Design: Based on these contour maps, 31 novel c-Met inhibitors were designed in silico. The validated CoMSIA model predicted that these new compounds would have improved activity, providing a clear and rational path for future synthesis.[12]
Part 3: Data Presentation & Visualization
Clear presentation of computational data is essential for interpretation and decision-making.
Table 1: Sample Data Summary for Pyrrolo[2,3-b]pyridine Derivatives as V600E-BRAF Inhibitors
| Compound ID | Docking Score (kcal/mol) | Predicted pIC₅₀ (QSAR) | HOMO (eV) | LUMO (eV) | Lipinski Violations |
| 3 | -9.8 | 7.2 | -6.1 | -1.5 | 0 |
| 18 | -9.7 | 7.1 | -6.0 | -1.4 | 0 |
| 32 | -10.1 | 7.5 | -6.3 | -1.7 | 0 |
| 33 | -10.0 | 7.4 | -6.2 | -1.6 | 0 |
| 35 | -10.5 | 7.8 | -6.4 | -1.8 | 0 |
| Vemurafenib | -9.5 | 8.1 (Experimental) | - | - | 1 |
Data is illustrative, based on findings from multiple sources.[6]
Caption: Key interactions of a pyrrolo[2,3-b]pyridine inhibitor in a kinase active site.[12]
Conclusion and Future Directions
The integration of theoretical and computational chemistry has fundamentally transformed the discovery pipeline for pyrrolo[2,3-b]pyridine derivatives. By combining quantum mechanics, molecular docking, 3D-QSAR, and in silico ADMET profiling, researchers can build predictive models that rationalize structure-activity relationships, prioritize synthetic efforts, and ultimately design more potent and selective drug candidates. The causality-driven workflows described herein, which emphasize robust validation at each stage, provide a trustworthy framework for navigating the complexities of modern drug discovery.
Future advancements will likely involve the greater incorporation of artificial intelligence and machine learning to build more sophisticated predictive models from larger datasets. Furthermore, the use of advanced molecular dynamics simulations will provide a more dynamic and accurate picture of the ligand-receptor binding event, accounting for protein flexibility and the role of solvent. As these computational tools continue to evolve, their role in unlocking the full therapeutic potential of the pyrrolo[2,3-b]pyridine scaffold will only continue to grow.
References
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
- PubMed. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease.
- Advanced Journal of Chemistry, Section A. (n.d.). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies.
- PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- Taylor & Francis Online. (n.d.). Molecular modelling study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors: a combined approach using molecular docking, 3D-QSAR modelling and molecular dynamics simulation.
- PubMed. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA.
- ResearchGate. (n.d.). QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3- b]Pyridine Derivatives as Burton's Tyrosine Kinase Inhibitors | Request PDF.
- PubMed Central. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
- (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
- PubMed. (n.d.). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
- Drug Design Org. (n.d.). 3D-QSAR.
- (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H..
- ResearchGate. (n.d.). What is QSAR with COMFA and COMSIA ?.
- PubMed. (2021). Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data.
- (2024). Step-by-Step Tutorial on Molecular Docking. Omics tutorials.
- (2025). Explain 3D QSAR, COMFA and COMSIA QSAR Models. Filo.
- (n.d.). Molecular Docking Tutorial.
- Reddit. (2016). ubiquity of B3LYP/6-31G : r/chemistry.
- (n.d.). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul.
- (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- ResearchGate. (n.d.). B3LYP/6-31G (d, p) optimized structures under study.
- (n.d.). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. NIH.
- PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.
- Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.
- (2010). A computational workflow for the design of irreversible inhibitors of protein kinases.
- MDPI. (n.d.). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ.
- Benchchem. (n.d.). Theoretical studies and DFT calculations of pyridine compounds.
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Exploring the Chemical Space of Substituted Pyrrolo[2,3-b]pyridines: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of Pyrrolo[2,3-b]pyridine
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a cornerstone heterocyclic motif in modern medicinal chemistry. Its significance stems from its structural resemblance to endogenous purines and indoles, allowing it to act as a bioisostere and effectively interact with a wide array of biological targets. The strategic incorporation of a nitrogen atom into the indole ring system profoundly influences the molecule's physicochemical properties, such as hydrogen bonding capacity, dipole moment, and metabolic stability, thereby offering a powerful tool for modulating potency and pharmacokinetic profiles. This unique scaffold has found extensive utility in drug discovery, most notably in the development of kinase inhibitors, leading to the successful launch of anticancer drugs like Vemurafenib (Zelboraf®) and Venetoclax (Venclexta®). This guide provides an in-depth exploration of the chemical space of substituted pyrrolo[2,3-b]pyridines, detailing synthetic strategies, key structure-activity relationships, and practical experimental protocols to empower researchers in their quest for novel therapeutics.
Navigating the Synthetic Landscape: Strategies for Functionalization
The generation of diverse libraries of substituted pyrrolo[2,3-b]pyridines is paramount for a thorough exploration of their chemical space. Modern synthetic organic chemistry offers a versatile toolbox for the targeted functionalization of the 7-azaindole core at various positions.
Core Synthesis: Building the 7-Azaindole Framework
The foundational pyrrolo[2,3-b]pyridine skeleton can be constructed through several classical and contemporary synthetic routes. The Madelung-type cyclization, first reported in 1955, represents a pioneering approach to the parent 7-azaindole.[1] More recent and versatile methods often involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
Strategic Functionalization: A Position-by-Position Approach
Advances in metal-catalyzed cross-coupling reactions have revolutionized the functionalization of the 7-azaindole nucleus, enabling the introduction of a wide range of substituents with high precision and efficiency.[2]
-
C3-Position Functionalization: The C3 position is often a key vector for modifying biological activity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are frequently employed to introduce aryl, heteroaryl, and alkynyl groups.
-
C6-Position Functionalization: The C6 position offers another valuable handle for diversification. Halogenated 6-substituted 1H-pyrrolo[2,3-b]pyridines serve as versatile intermediates for a variety of cross-coupling reactions.[3]
-
N1-Position Functionalization: The pyrrole nitrogen can be readily alkylated or arylated to modulate solubility, metabolic stability, and target engagement. The choice of protecting groups, such as the trimethylsilylethoxymethyl (SEM) group, is crucial in multi-step synthetic sequences to ensure chemoselectivity.[4][5]
The following diagram illustrates a general workflow for the synthesis and diversification of the pyrrolo[2,3-b]pyridine scaffold.
Caption: General synthetic workflow for pyrrolo[2,3-b]pyridine diversification.
The Biological Landscape: A Multitude of Therapeutic Opportunities
The privileged nature of the pyrrolo[2,3-b]pyridine scaffold is underscored by its interaction with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.
Kinase Inhibition: A Dominant Theme
The structural similarity of 7-azaindole to the adenine core of ATP makes it an exceptional scaffold for the design of kinase inhibitors. By presenting key hydrogen bond donors and acceptors to the kinase hinge region, pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against a variety of kinases implicated in cancer and other diseases.
| Target Kinase | Therapeutic Area | Key Substituent Patterns | Reference |
| BRAF | Melanoma | N/A | [6] |
| FGFR | Cancer | 1H-pyrrolo[2,3-b]pyridine derivatives | [4][7] |
| c-Met | Cancer | Derivatives bearing a 1,2,3-triazole moiety | [8] |
| CDK8 | Colorectal Cancer | Phenylpropenamide derivatives | [9] |
| GSK-3β | Alzheimer's Disease | Various derivatives | [10] |
Beyond Kinases: A Broadening Horizon of Activity
The therapeutic potential of pyrrolo[2,3-b]pyridines extends beyond kinase inhibition. Researchers have successfully developed derivatives with a range of other biological activities:
-
Antifungal Activity: Certain 3- and 6-substituted 1H-pyrrolo[2,3-b]pyridines have shown significant fungicidal activity against Pyricularia oryzae, the causative agent of rice blast disease.[3]
-
Antiproliferative and Anticancer Activity: A variety of novel pyrrolo[2,3-b]pyridine analogues have demonstrated potent cytotoxic effects against several human cancer cell lines, including lung, cervical, and breast cancer.[11][12] Some of these compounds are believed to exert their anticancer effects by intercalating with DNA.[12]
-
Anti-inflammatory Activity: Pyrrolo[2,3-b]pyridine derivatives have been investigated as inhibitors of phosphodiesterase 4B (PDE4B), a key enzyme in the inflammatory cascade.[13]
-
Antiviral Activity: The development of novel antiviral agents is an ongoing area of research, with some pyrrolopyrimidine derivatives showing promise.[11]
The following diagram illustrates the diverse biological targets of the pyrrolo[2,3-b]pyridine scaffold.
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Methodological & Application
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine Suzuki coupling protocol
An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for performing Suzuki-Miyaura cross-coupling reactions on the di-halogenated this compound scaffold, also known as 7-azaindole. The 7-azaindole core is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[1][2][3][4] This document delves into the mechanistic principles governing the reaction, with a special focus on achieving site-selectivity between the C-6 bromine and C-3 chlorine positions. Detailed, field-proven protocols for sequential, selective C-C bond formation are provided, along with insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.
Introduction: The Strategic Importance of 7-Azaindole Functionalization
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) moiety is a cornerstone in modern drug discovery, prized for its ability to mimic purine and indole structures, enabling it to form crucial hydrogen bond interactions with biological targets.[4] The functionalization of this scaffold is therefore of paramount importance. The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for creating carbon-carbon bonds, making it an indispensable tool for elaborating the 7-azaindole core.[5][6][7]
The substrate, this compound, presents both a challenge and a unique synthetic opportunity. With two distinct halogen atoms, selective and sequential cross-coupling can be achieved, allowing for the controlled, stepwise introduction of different aryl or heteroaryl fragments. This regioselectivity is governed by the inherent reactivity differences between C-Br and C-Cl bonds in the palladium-catalyzed catalytic cycle.[6][8]
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle and Selectivity
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][9] Understanding this mechanism is critical to rational protocol design and troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition (OA): The active Pd(0) catalyst inserts into the carbon-halogen bond (R¹-X) of the 7-azaindole. This is typically the rate-determining step and dictates the site-selectivity.[10] The reactivity of halogens follows the order: I > Br > OTf >> Cl.[6][8] For this compound, the oxidative addition will occur preferentially at the more labile C-Br bond.
-
Transmetalation: The organic group (R²) is transferred from the activated boronic acid (an "ate" complex formed with a base) to the palladium center, displacing the halide.[9][11] The base is crucial for activating the organoboron species, increasing the nucleophilicity of the R² group.[11]
-
Reductive Elimination (RE): The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Achieving Site-Selectivity: For polyhalogenated substrates, selective coupling is primarily governed by the relative rates of oxidative addition. The significant difference in bond strength between C-Br and C-Cl allows for a highly selective initial coupling at the C-6 position under standard conditions. Coupling at the less reactive C-3 chloro position requires more forcing conditions, such as higher temperatures and more active catalyst systems.[8][12]
Protocol 1: Selective Suzuki Coupling at the C-6 Bromo Position
This protocol targets the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent functionalization. The key is to use standard, mild conditions that favor oxidative addition at the weaker C-X bond.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | The starting heteroaryl halide. |
| Arylboronic Acid | >98% | Combi-Blocks | Coupling partner (use 1.1-1.5 equivalents). |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem Chemicals | Palladium(0) source. |
| Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% | Sigma-Aldrich | A bulky, electron-rich phosphine ligand. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% | Acros Organics | Base for the reaction (use 2.0-3.0 equivalents). |
| 1,4-Dioxane / Water | Anhydrous / HPLC | Fisher Scientific | Solvent system, typically in a 4:1 to 10:1 ratio. |
| Nitrogen or Argon Gas | High Purity | Airgas | For maintaining an inert atmosphere. |
| Schlenk flask or Microwave vial | - | Chemglass | Reaction vessel. |
| Standard Glassware & Purification Supplies | - | - | TLC plates, silica gel, solvents for chromatography. |
Step-by-Step Experimental Procedure
-
Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and Cesium Carbonate (2.0 eq.).
-
Seal and Purge: Seal the vessel with a septum or cap. Evacuate and backfill with inert gas (Nitrogen or Argon) three times. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 5:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.2 M.
-
Catalyst Addition: In a separate vial, pre-mix the catalyst Pd₂(dba)₃ (2.5 mol %) and the ligand SPhos (5 mol %). Add this solid mixture to the reaction flask under a positive flow of inert gas. Alternatively, add the catalyst and ligand at the beginning with the other solids.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block at 60-80 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-3-chloro-1H-pyrrolo[2,3-b]pyridine.
Optimized Conditions for C-6 Arylation
The following table provides starting points for optimization based on literature precedents for similar dihalogenated 7-azaindoles.[12]
| Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent System | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5.0) | Cs₂CO₃ (2.0) | Toluene/Ethanol (1:1) | 60 | 80-90% |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5.0) | Cs₂CO₃ (2.0) | Toluene/Ethanol (1:1) | 60 | >90%[12] |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5.0) | Cs₂CO₃ (2.0) | Toluene/Ethanol (1:1) | 60 | 75-85%[12] |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5.0) | - | K₂CO₃ (3.0) | Dioxane/Water (4:1) | 90 | 65-75% |
Protocol 2: Suzuki Coupling at the C-3 Chloro Position
After successful arylation at C-6, the remaining C-Cl bond can be functionalized. This step requires more forcing conditions due to the lower reactivity of the C-Cl bond.[8] This can be done sequentially after isolating the C-6 coupled product or, for advanced users, as a one-pot reaction.[12]
Key Modifications for C-3 Coupling
-
Higher Temperature: Reaction temperatures are typically elevated to 100-120 °C to facilitate the more difficult oxidative addition.
-
Increased Catalyst Loading: The catalyst and ligand loading may need to be increased to ensure efficient turnover.
-
Stronger Base: A stronger base like potassium phosphate (K₃PO₄) can sometimes improve yields for challenging couplings.[13]
Step-by-Step Procedure (Sequential)
-
Setup: Use the purified 6-aryl-3-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) as the starting material. Add it to a dry Schlenk flask along with the second arylboronic acid (1.5 eq.) and base (e.g., Cs₂CO₃, 2.0 eq.).
-
Catalyst System: A robust catalyst system is required. Add Pd₂(dba)₃ (5 mol %) and SPhos (10 mol %).[12]
-
Solvent and Degassing: Add degassed solvent (e.g., Toluene/Ethanol 1:1) and purge the system with inert gas as described in Protocol 1.
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir until the starting chloride is consumed (typically 12-24 hours).
-
Work-up and Purification: Follow the same work-up and purification procedures as outlined in Protocol 1 to isolate the final C3,C6-diaryl-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Reaction | 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently degassed solvents. 3. Temperature too low (especially for C-Cl). | 1. Use fresh catalyst and ligand. 2. Ensure thorough degassing (sparging or freeze-pump-thaw cycles). 3. Increase reaction temperature in 10 °C increments. |
| Hydrodehalogenation | 1. Presence of water/protons leading to protodeboronation. 2. Insufficient base. | 1. Use anhydrous solvents and reagents. 2. Increase the equivalents of base to 3.0. |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture. | 1. Improve the inert atmosphere technique; ensure no leaks in the system. |
| Stalled Reaction | 1. Catalyst deactivation over time. | 1. Add a second portion of catalyst and ligand to the reaction mixture. |
| Poor Selectivity (C-3 reacts first) | Highly unlikely under standard conditions. If observed, it may indicate a highly activated C-Cl bond or unusual substrate electronics. | Re-evaluate conditions. Use milder catalysts (e.g., Pd(PPh₃)₄), lower temperatures, and weaker bases (e.g., Na₂CO₃) to enhance selectivity for the C-Br bond. |
References
-
Jain, S., & Vaitilingam, B. (2007). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 3, 20. [Link]
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Mérour, J.-Y., & Joseph, B. (2001). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma Review. [Link]
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de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
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Kumar, V., Dority, J. A., Bacon, E. R., Singh, B., & Lesher, G. Y. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(25), 6995–6998. [Link]
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Selmer-Olsen, S. M. E., et al. (2019). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian Research Information Repository. [Link]
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Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8595–8606. [Link]
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Oh, H., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
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Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20881-20891. [Link]
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Valente, C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(56), 13928-13941. [Link]
-
Selmer-Olsen, S. M. E., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(17), 3929. [Link]
-
Nørsett, K. G., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(18), 5621. [Link]
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Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(4), 889-896. [Link]
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The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Scott, J. S., & Jones, G. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(40), 9544-9568. [Link]
-
Scott, J. S., & Jones, G. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6544-6565. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16488–16490. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
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Lin, Z., et al. (2023). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. [a]. ResearchGate. [Link]
-
Joseph, B. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 18(9), 11098-11134. [Link]
-
Kelly, C. P., & Leadbeater, N. E. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 7(18), 3981–3984. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Thomas, S. J., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(10), 2435–2438. [Link]
-
Gazvoda, M., & Slanina, T. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – A European Journal, 29(21), e202300036. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Application Notes & Protocols: The Medicinal Chemistry Utility of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Targeted Therapies
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, a di-halogenated derivative of 7-azaindole, represents a cornerstone intermediate in modern medicinal chemistry. Its intrinsic value lies in the strategic placement of two distinct halogen atoms on a "privileged" heterocyclic core. The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole and is frequently found at the core of molecules targeting protein kinases, owing to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2][3] The differential reactivity of the C6-Bromine and C3-Chlorine atoms allows for sequential, site-selective functionalization, making it an exceptionally versatile building block for constructing complex molecular architectures with high precision.
The C-Br bond is more susceptible to palladium-catalyzed oxidative addition than the C-Cl bond, enabling regioselective modification at the C6 position first, typically through Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[4][5] This leaves the C3-chloro position available for subsequent transformations. This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed protocols to empower researchers in their drug discovery endeavors.
Part 1: Application in Kinase Inhibitor Synthesis
The 7-azaindole core is a well-established hinge-binding motif in a multitude of kinase inhibitors.[6][7] The nitrogen atom at position 7 acts as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the kinase hinge. The pyrrole nitrogen can act as a hydrogen bond donor. This dual interaction provides a strong anchor for the inhibitor, leading to high binding affinity. This compound serves as an ideal starting point for creating libraries of potential kinase inhibitors by introducing diverse substituents at the C6 and C3 positions to explore the surrounding pockets of the ATP-binding site and achieve selectivity.[8][9]
For instance, derivatives of the pyrrolo[2,3-b]pyridine scaffold have been investigated as potent inhibitors for Fibroblast Growth Factor Receptor (FGFR) and B-RAF, both crucial targets in oncology.[2][3] The synthesis of these complex molecules often begins with a cross-coupling reaction at the C6-bromo position to install a key aryl or heteroaryl moiety, followed by further modifications.
Caption: Kinase hinge-binding mode of the 7-azaindole scaffold.
Part 2: Synthetic Protocols for Site-Selective Functionalization
The synthetic utility of this compound is predicated on the ability to perform regioselective cross-coupling reactions. Below are trusted, field-proven protocols for the two most common transformations.
Protocol 2.1: Regioselective Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C6-position, leveraging the higher reactivity of the C-Br bond.[1][5]
Objective: To synthesize a 6-aryl-3-chloro-1H-pyrrolo[2,3-b]pyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5 mol%)
-
Potassium phosphate (K₃PO₄), tribasic, finely ground (3.0 equiv)
-
1,4-Dioxane and Water (typically 4:1 or 5:1 v/v), de-gassed
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent catalyst degradation.
-
Solvent Addition: Add the de-gassed dioxane/water solvent mixture via syringe.
-
Heating: Heat the reaction mixture with vigorous stirring to 80-100 °C. Reaction progress should be monitored by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Causality and Trustworthiness: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the oxidative addition of the aryl bromide and promoting the subsequent reductive elimination step, leading to high yields.[1] K₃PO₄ is an effective base for activating the boronic acid for transmetalation.[10] Rigorous de-gassing ensures the longevity of the Pd(0) catalyst, making the protocol robust and reproducible.[11]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2.2: Regioselective Buchwald-Hartwig Amination at the C6-Position
This protocol describes the palladium-catalyzed formation of a C-N bond at the C6-position.[12][13]
Objective: To synthesize a 6-amino-3-chloro-1H-pyrrolo[2,3-b]pyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
[Pd₂(dba)₃] (2.5 mol%) or a suitable pre-catalyst
-
(±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and de-gassed
Procedure:
-
Inert Atmosphere: In a glovebox or using Schlenk technique, charge a dry flask with NaOtBu, BINAP, and [Pd₂(dba)₃].
-
Reagent Addition: Add the this compound and de-gassed toluene.
-
Amine Addition: Add the amine substrate via syringe.
-
Heating: Heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitor by LC-MS).
-
Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Expertise & Experience: The Buchwald-Hartwig amination is a powerful method for C-N bond formation but can be sensitive to air and moisture.[12][14] The use of a strong, non-nucleophilic base like NaOtBu is essential for deprotonating the amine in the catalytic cycle.[15] The choice of ligand is critical; while BINAP is effective, other ligands like RuPhos or XPhos may provide better results for challenging substrates.[16] A key insight is that the C6-Br position reacts selectively over the C3-Cl, which is a common feature in di-halogenated heteroaromatics under these conditions.[4]
Part 3: Application in Targeted Protein Degradation (PROTACs)
Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes small molecules, known as PROTACs (Proteolysis-Targeting Chimeras), to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[17][18] A PROTAC consists of three components: a "warhead" that binds the protein of interest (POI), an E3 ligase ligand, and a chemical linker.[19]
The functionalized 6-aryl or 6-amino-pyrrolo[2,3-b]pyridine core, synthesized via the protocols above, can serve as a potent warhead for a kinase POI. By attaching a linker and an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand), a PROTAC can be constructed. This approach offers advantages over simple inhibition, as it can lead to a more profound and durable biological response by removing the entire protein scaffold.[20]
Caption: Workflow for PROTAC synthesis using the title scaffold.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 900513-89-5 |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | ≥97% (typical) |
| Storage | Store at 2-8°C under an inert atmosphere |
Note: Exact properties may vary by supplier. Data is for informational purposes.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its di-halogenated nature permits a predictable and regioselective functionalization strategy, enabling the efficient construction of targeted molecules. From crafting potent and selective kinase inhibitors to designing next-generation protein degraders, this scaffold provides a reliable and versatile entry point for addressing complex challenges in drug discovery. The protocols and insights provided herein are designed to serve as a robust foundation for researchers aiming to unlock the full potential of this valuable building block.
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Application Notes & Protocols: Leveraging 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine for Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Halogenated Heterocycles in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] By screening small, low-complexity molecules, or "fragments," FBDD allows for a more efficient exploration of chemical space and often yields hits with superior physicochemical properties.[1][3] Within the vast landscape of fragment libraries, halogenated heterocycles have garnered significant attention for their ability to form specific, high-value interactions with protein targets.[4][5][6]
This guide focuses on a particularly compelling fragment: 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine . This molecule, built upon the privileged 7-azaindole scaffold, offers a unique combination of features that make it an exceptional tool for FBDD campaigns, especially those targeting ATP-binding sites in kinases.[7][8][9] The 7-azaindole core is a well-established bioisostere for purine systems and is a recurring motif in numerous approved drugs and clinical candidates.[7][8]
The strategic placement of two distinct halogen atoms—bromine and chlorine—provides medicinal chemists with a powerful toolkit for lead optimization. These halogens are not mere hydrophobic fillers; they can participate in halogen bonding , a highly directional, non-covalent interaction with Lewis basic atoms in the protein backbone or side chains.[4][10][11][12] This interaction, driven by a region of positive electrostatic potential on the halogen atom known as a "σ-hole," can significantly enhance binding affinity and selectivity.[4][5][10] The differential reactivity of the C-Br and C-Cl bonds also offers orthogonal synthetic handles for subsequent fragment evolution.
These application notes provide a comprehensive framework for incorporating this compound into an FBDD workflow, from initial screening and hit validation to strategies for lead optimization.
Physicochemical Properties of this compound
A thorough understanding of the fragment's properties is crucial for designing effective screening experiments.
| Property | Value | Source/Rationale |
| Molecular Weight | 231.48 g/mol | Calculated |
| Formula | C₇H₄BrClN₂ | [13] |
| CAS Number | 1190321-08-4 | [14] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [13] |
| cLogP | 2.9788 | [13] |
| Hydrogen Bond Donors | 1 | [13] |
| Hydrogen Bond Acceptors | 1 | [13] |
| Rotatable Bonds | 0 | [13] |
| Solubility | High solubility in DMSO is expected. Aqueous solubility should be determined experimentally but is anticipated to be sufficient for screening concentrations (typically mM range) with an appropriate DMSO co-solvent concentration. | General knowledge of small molecule fragments. |
FBDD Workflow Using this compound
The following diagram outlines a typical FBDD cascade utilizing our fragment of interest. This workflow emphasizes a multi-pronged approach to hit validation to ensure the progression of high-quality hits.
Caption: FBDD workflow from initial screening to lead optimization.
PART 1: Fragment Screening & Hit Identification
The primary goal of this phase is to efficiently identify fragments that bind to the target protein. Given the potential for weak binding affinities, highly sensitive biophysical techniques are required.[1][15]
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening.[3] It measures changes in the thermal denaturation temperature (Tₘ) of a protein upon ligand binding.
Rationale: A positive shift in Tₘ (ΔTₘ) indicates that the fragment stabilizes the protein, suggesting a binding event. This method is high-throughput and requires relatively small amounts of protein.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.
-
-
Assay Setup (96- or 384-well plate):
-
To each well, add the protein solution.
-
Add the fragment stock solution to achieve a final concentration of 200-500 µM. The final DMSO concentration should be kept constant across all wells and should not exceed 5% to avoid protein denaturation.
-
Include control wells:
-
No-ligand control: Protein + DMSO (no fragment).
-
No-protein control: Buffer + fragment + DMSO.
-
-
Add the fluorescent dye to all wells.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute.
-
Monitor the fluorescence at the appropriate excitation/emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The Tₘ is the temperature at the midpoint of the unfolding transition.
-
Calculate the ΔTₘ for the fragment by subtracting the Tₘ of the no-ligand control from the Tₘ of the fragment-containing well.
-
A ΔTₘ ≥ 2 °C is typically considered a significant shift and qualifies the fragment as a preliminary hit.
-
PART 2: Hit Validation and Structural Characterization
It is critical to validate hits from the primary screen using an orthogonal method to eliminate false positives.[16] The ultimate goal of this phase is to obtain high-resolution structural information of the fragment bound to the target.
Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[16] It provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kₖ), enthalpy (ΔH), and stoichiometry (n).
Rationale: ITC provides unambiguous confirmation of a direct binding interaction and delivers a precise measurement of binding affinity, which is crucial for subsequent structure-activity relationship (SAR) studies.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.
-
Prepare the this compound solution in the final dialysis buffer. A stock solution in DMSO can be used, but the final DMSO concentration must be identical in both the protein and ligand solutions to avoid large heat of dilution artifacts.
-
Typical concentrations: 20-50 µM protein in the cell and 200-500 µM fragment in the syringe.
-
-
ITC Experiment:
-
Equilibrate the instrument to the desired temperature (e.g., 25 °C).
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with adequate spacing to allow the signal to return to baseline.
-
Perform a control experiment by injecting the fragment solution into the buffer-filled cell to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the peaks of the binding isotherm to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kₖ, ΔH, and n.
-
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides the definitive evidence of fragment binding and reveals the precise binding mode at atomic resolution.[3][17][18] This structural information is the cornerstone of structure-guided lead optimization.[3]
Rationale: Visualizing the fragment in the binding pocket allows for the identification of key interactions, such as hydrogen bonds and the crucial halogen bonds formed by the bromo and chloro substituents. It also reveals vectors for fragment growth.[19][20]
Step-by-Step Methodology:
-
Protein Crystallization:
-
Obtain well-diffracting crystals of the target protein in its apo (ligand-free) form. This often requires extensive screening of crystallization conditions.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing this compound at a high concentration (e.g., 1-10 mM) dissolved in a cryo-protectant solution compatible with the protein crystals. The DMSO concentration should be carefully optimized to maximize fragment solubility while preserving crystal integrity.[21]
-
Transfer an apo crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[17]
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully analyze the resulting electron density maps (e.g., Fo-Fc difference maps) to identify density corresponding to the bound fragment.[21]
-
Model the fragment into the density and refine the structure.
-
Analyze the refined structure to identify key interactions. Pay close attention to the geometry of the C-Br and C-Cl vectors relative to nearby electron-rich atoms (e.g., backbone carbonyl oxygens) to confirm the presence of halogen bonds.[11][12]
-
Caption: Halogen bond formation between the fragment and a protein.
PART 3: Hit-to-Lead Optimization
With structural data in hand, the low-affinity fragment hit can be evolved into a potent lead compound.[22][23] The dual halogenation of this compound offers distinct advantages for this process.
Strategy 1: Fragment Growing via Suzuki Coupling
The bromine atom at the 6-position is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) than the chlorine atom at the 3-position. This differential reactivity allows for selective elaboration at the C6 position.
Rationale: The X-ray structure will reveal a "growth vector" pointing from the C6-Br bond into a nearby sub-pocket. By replacing the bromine with larger chemical groups, we can achieve additional favorable interactions and increase potency.
Illustrative Synthetic Scheme:
This strategy allows for the rapid generation of an analog library to build a structure-activity relationship (SAR).[24][25]
Strategy 2: Targeting the Halogen Bonding Pocket
If the X-ray structure reveals that the chlorine at position 3 is forming a key halogen bond, optimization can focus on enhancing this interaction. While chlorine forms weaker halogen bonds than bromine or iodine, this interaction can still be critical for affinity and selectivity.[4][12]
Rationale: The strength of a halogen bond is related to the polarizability of the halogen and the electron-withdrawing nature of the scaffold it is attached to (which increases the size of the σ-hole).[5][10] SAR can be explored by synthesizing analogs where the chlorine is replaced with bromine or iodine to test if a stronger halogen bond donor improves potency.
Example SAR Table:
| Compound | X | Y | Target IC₅₀ (nM) | Rationale |
| Fragment Hit | Br | Cl | 50,000 | Initial Hit |
| Analog 1 | Aryl Group | Cl | 2,500 | Fragment growth at C6 |
| Analog 2 | Br | Br | 25,000 | Probing C3 halogen bond strength |
| Analog 3 | Aryl Group | Br | 800 | Combining fragment growth and enhanced halogen bond |
Conclusion
This compound is a highly valuable fragment for FBDD campaigns. Its privileged 7-azaindole core provides a robust anchor for binding, while its dual halogenation offers unique opportunities for forming specific halogen bonds and for strategic, structure-guided lead optimization. By employing a rigorous biophysical screening cascade and leveraging high-resolution structural biology, researchers can effectively translate this fragment hit into a promising lead series.
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Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. [Link]
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Crystallographic fragment-screening: workflow and procedures. INIS-IAEA. [Link]
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Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
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NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
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Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Fragment screening using X-ray crystallography. PubMed. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]
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Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. PubMed. [Link]
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The Role of Halogenated Pyridines in Modern Drug Discovery. Medium. [Link]
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Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. PubMed Central. [Link]
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Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry - ACS Publications. [Link]
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6-Chloro-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]
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- 20. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
- 24. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Potent FGFR Inhibitors from 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Abstract
This guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of Fibroblast Growth Factor Receptor (FGFR) inhibitors based on the versatile 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. Starting from the readily available building block, 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, we detail a strategic, two-step cross-coupling approach to generate a library of potent kinase inhibitors. The protocols herein are designed for researchers in medicinal chemistry and drug development, offering not just procedural steps but also the underlying chemical principles and optimization strategies.
Introduction: Targeting the FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), are critical regulators of cellular processes including proliferation, differentiation, migration, and angiogenesis.[1] Upon binding with their cognate fibroblast growth factor (FGF) ligands, FGFRs dimerize, leading to autophosphorylation of the intracellular kinase domains. This event triggers a cascade of downstream signaling, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are fundamental to normal cellular function.[2][3]
However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a significant oncogenic driver in a variety of malignancies, including urothelial, breast, and lung cancers.[4] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of the FGFR kinase domain has become a clinically validated and highly attractive strategy in oncology.[1]
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in kinase inhibitor design, prized for its ability to form key hydrogen bond interactions with the hinge region of the kinase active site.[1] The starting material, this compound, offers two chemically distinct handles for selective functionalization, making it an ideal entry point for building molecular complexity and exploring the structure-activity relationship (SAR) of novel FGFR inhibitors.
Caption: The FGFR Signaling Cascade.
Overall Synthetic Strategy
The synthetic approach leverages the differential reactivity of the bromine and chlorine substituents on the 7-azaindole core. The C6-Brorine bond is more susceptible to palladium-catalyzed oxidative addition than the C3-Chlorine bond. This chemoselectivity allows for a sequential strategy:
-
Step 1: Suzuki-Miyaura Coupling. A C-C bond is first formed at the C6 position by coupling the 6-bromo intermediate with a suitable aryl or heteroaryl boronic acid. This reaction introduces a key moiety that often occupies the solvent-exposed region of the kinase active site.
-
Step 2: Buchwald-Hartwig Amination. The C-N bond is then formed at the C3 position via a second palladium-catalyzed reaction, coupling the 3-chloro intermediate with a primary or secondary amine. This amine is crucial for establishing interactions within the deeper pocket of the ATP-binding site.
Caption: Overall workflow for FGFR inhibitor synthesis.
Detailed Synthetic Protocols
Disclaimer: These protocols are representative and may require optimization based on the specific substrates used. All reactions should be performed by trained chemists in a well-ventilated fume hood under an inert atmosphere.
Protocol 1: Suzuki-Miyaura Coupling at the C6-Position
This protocol describes the palladium-catalyzed coupling of the starting material with a generic arylboronic acid. The reaction is robust for a wide range of electron-rich and electron-deficient boronic acids.[5][6]
Reaction Scheme: (Illustrative scheme: 6-Bromo-3-chloro-7-azaindole reacts with Aryl-B(OH)2 to yield 6-Aryl-3-chloro-7-azaindole)
Principle: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction utilizing a palladium(0) catalyst. The catalytic cycle involves: (a) oxidative addition of the palladium catalyst to the aryl bromide, (b) transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium complex, and (c) reductive elimination to form the new biaryl C-C bond and regenerate the palladium(0) catalyst.[7][8]
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| This compound | 232.49 | 1.00 g | 4.30 mmol | 1.0 |
| Arylboronic Acid (e.g., 3,5-dimethoxyphenylboronic acid) | 181.99 | 938 mg | 5.16 mmol | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 197 mg | 0.215 mmol | 0.05 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 205 mg | 0.430 mmol | 0.10 |
| Potassium Phosphate (K₃PO₄), anhydrous powder | 212.27 | 2.74 g | 12.9 mmol | 3.0 |
| 1,4-Dioxane, anhydrous | - | 20 mL | - | - |
| Water, degassed | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask, add this compound, the selected arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-50% ethyl acetate in hexanes) to yield the pure product, Intermediate 1 .
-
Characterization: Confirm the structure of Intermediate 1 by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Expected yield: 75-90%.
Protocol 2: Buchwald-Hartwig Amination at the C3-Position
This protocol details the C-N bond formation using the 3-chloro intermediate generated in the previous step. The choice of ligand is critical for achieving high yields, especially with less nucleophilic amines.[9][10]
Reaction Scheme: (Illustrative scheme: 6-Aryl-3-chloro-7-azaindole reacts with R2NH to yield the final FGFR inhibitor)
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds. The mechanism involves the oxidative addition of the Pd(0) catalyst into the aryl chloride bond, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to furnish the final arylamine product.[9][11] Bulky, electron-rich phosphine ligands like BrettPhos are often essential to facilitate the reductive elimination step and prevent side reactions.[12]
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| Intermediate 1 (6-Aryl-3-chloro-...) | (Varies) | 1.00 g | (Calc.) | 1.0 |
| Amine (e.g., 2,6-difluoroaniline) | 129.11 | (Calc.) | (Calc.) | 1.3 |
| Pd₂(dba)₃ | 915.72 | (Calc.) | (Calc.) | 0.05 |
| BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) | 536.71 | (Calc.) | (Calc.) | 0.10 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | (Calc.) | (Calc.) | 1.5 |
| Toluene, anhydrous | - | 20 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Intermediate 1, Pd₂(dba)₃, and BrettPhos to an oven-dried Schlenk tube.
-
Reagent Addition: Add sodium tert-butoxide. Seal the tube.
-
Inert Atmosphere: Remove the tube from the glovebox, and establish an inert atmosphere by evacuating and backfilling with argon (3x).
-
Solvent and Amine Addition: Add anhydrous toluene followed by the amine coupling partner via syringe.
-
Heating: Place the reaction tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of Intermediate 1.
-
Work-up: Cool the reaction mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Dilute with ethyl acetate (50 mL) and extract the aqueous layer (2 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash chromatography (silica gel) or preparative HPLC to obtain the Final Product .
-
Final QC: Confirm the structure, purity (>95%), and identity of the final compound by NMR, HRMS, and HPLC analysis. Expected yield: 60-80%.
Application: In Vitro FGFR1 Kinase Inhibition Assay
To assess the biological activity of the newly synthesized compound, an in vitro kinase assay is performed. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4][13][14]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back into ATP, which is then used by luciferase to generate a light signal. The intensity of the light is proportional to the kinase activity.
Materials:
-
Recombinant human FGFR1 enzyme (e.g., Promega, V2871)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitor compound, dissolved in DMSO
-
White, opaque 384-well assay plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting range is from 10 mM down to nanomolar concentrations. Further dilute these into the Kinase Assay Buffer to create a 10x working stock.
-
Reaction Setup: To the wells of a 384-well plate, add:
-
2.5 µL of 10x inhibitor solution (or DMSO for control wells).
-
5.0 µL of a 5x enzyme/substrate mixture (containing FGFR1 and Poly(Glu, Tyr) substrate in Kinase Assay Buffer).
-
-
Initiate Reaction: Add 2.5 µL of 10x ATP solution to each well to initiate the kinase reaction. The final volume will be 25 µL.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion & Detection: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Synthesis: Low Yield in Step 1 (Suzuki) | - Inactive catalyst or boronic acid decomposition. | - Ensure an inert atmosphere is strictly maintained. Use freshly opened or purified reagents. Screen different palladium catalysts (e.g., Pd(dppf)Cl₂) or ligands. |
| Synthesis: Low Yield in Step 2 (Buchwald) | - Poorly nucleophilic amine. - Steric hindrance. | - Screen different ligands (e.g., XPhos, RuPhos). Increase reaction temperature and time. Use a stronger base like LiHMDS if compatible with other functional groups.[11][15] |
| Assay: High Variability in Luminescence | - Incomplete mixing. - Pipetting errors. | - Ensure thorough mixing after adding each reagent. Use calibrated multichannel pipettes. |
| Assay: No Inhibition Observed | - Compound is inactive at tested concentrations. - Compound precipitated out of solution. | - Confirm compound identity and purity. Test at higher concentrations. Check the solubility of the compound in the final assay buffer. |
Conclusion
The synthetic route and protocols described provide a reliable and adaptable platform for the generation of novel FGFR inhibitors based on the this compound starting material. By leveraging the selectivity of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently access a diverse range of chemical structures for biological screening and lead optimization in cancer drug discovery programs.
References
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ResearchGate. (n.d.). Schematic diagram of the four major FGFR signalling pathways... [Online]. Available: [Link]
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ResearchGate. (n.d.). FGF/FGFR signaling pathways. [Online]. Available: [Link]
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ResearchGate. (n.d.). FGFR structure, signaling, and dysregulation in cancer. [Online]. Available: [Link]
- Beenken, A., & Mohammadi, M. (2009). The FGF family: biology, pathophysiology and therapy.
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Frontiers in Pharmacology. (2021). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. [Online]. Available: [Link]
- Xing, Y., et al. (2022). Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors.
-
Academia.edu. (n.d.). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. [Online]. Available: [Link]
- Gemo, A., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Online]. Available: [Link]
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Reaction Biology. (n.d.). FGFR1 Kinase Assay Service. [Online]. Available: [Link]
- Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
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ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Online]. Available: [Link]
- Lange, S., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- Cui, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Oldenhuis, N. J., et al. (2008). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
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Chemistry Hall. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available: [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online]. Available: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online]. Available: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Online]. Available: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Online]. Available: [Link]
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Application Notes & Protocols: A Guide to the Development of c-Met Inhibitors from a 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine Scaffold
Abstract: The c-Met receptor tyrosine kinase is a high-value, clinically validated target in oncology. Its aberrant activation is a key driver of tumor growth, invasion, and metastasis in numerous cancers.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of potent c-Met inhibitors, utilizing the versatile 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine scaffold. We will delve into the underlying scientific principles, provide detailed, field-proven protocols for chemical synthesis and biological evaluation, and present a clear framework for advancing a lead compound from the benchtop toward preclinical candidacy.
Introduction: Targeting a Master Regulator of Oncogenesis
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, with its exclusive ligand Hepatocyte Growth Factor (HGF), forms a critical signaling axis.[3] Under normal physiological conditions, HGF/c-Met signaling is tightly regulated and essential for embryonic development, tissue regeneration, and wound healing.[2][4] However, in the context of cancer, this pathway is frequently hijacked. Dysregulation through gene amplification, activating mutations, or protein overexpression leads to constitutive kinase activity, promoting aggressive cancer phenotypes.[3][5] This aberrant signaling activates a cascade of downstream effectors, including the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation, survival, motility, and invasion.[1][3][6] Consequently, inhibiting c-Met has become a promising therapeutic strategy.[7][8][9]
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in kinase inhibitor design. Its nitrogen atoms and bicyclic structure are adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. The starting material, this compound, is particularly advantageous. The strategically placed halogen atoms serve as versatile chemical handles for orthogonal functionalization via modern cross-coupling reactions, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
The c-Met Signaling Cascade
The diagram below illustrates the canonical HGF/c-Met signaling pathway and its principal downstream effectors, which are central to its role in cancer.
Caption: The HGF/c-Met signaling pathway and point of inhibition.
Drug Development Workflow
The development of a novel c-Met inhibitor is a multi-stage process that integrates synthetic chemistry with rigorous biological testing. The workflow ensures that only compounds with the most promising profiles advance, saving time and resources.
Caption: High-level workflow for c-Met inhibitor development.
Part I: Chemical Synthesis and Characterization
Rationale: The 6-bromo and 3-chloro positions on the pyrrolo[2,3-b]pyridine core are not created equal. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the selective introduction of aryl or heteroaryl moieties. The C-Cl bond is less reactive and can subsequently be targeted for nucleophilic aromatic substitution or Buchwald-Hartwig amination. This orthogonal reactivity is the cornerstone of building molecular complexity and exploring the Structure-Activity Relationship (SAR).
Protocol 1: Synthesis of a Representative c-Met Inhibitor
This protocol describes a two-step synthesis of a hypothetical but representative inhibitor, demonstrating the principles of selective cross-coupling.
Step 1: Suzuki-Miyaura Coupling at the C6 Position
-
Objective: To install a key recognition motif at the 6-position of the scaffold.
-
Reaction:
-
To a degassed solution of this compound (1.0 eq) and a suitable boronic acid or ester (e.g., (1-methyl-1H-pyrazol-4-yl)boronic acid) (1.2 eq) in a 2:1 mixture of 1,4-dioxane and water, add a base such as sodium carbonate (Na₂CO₃) (3.0 eq).
-
Causality: The aqueous base is crucial for activating the boronic acid for transmetalation to the palladium catalyst. 1,4-dioxane is an excellent solvent for both the organic starting materials and the palladium catalyst complex.
-
Bubble argon or nitrogen through the mixture for 15 minutes to remove dissolved oxygen, which can poison the palladium catalyst.
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).
-
Causality: Pd(dppf)Cl₂ is a robust, air-stable catalyst precursor that is highly effective for Suzuki couplings involving heteroaromatic systems. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.
-
Heat the reaction mixture at 90-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C6-arylated intermediate.
-
Step 2: Buchwald-Hartwig Amination at the C3 Position
-
Objective: To introduce a side chain that can extend into the solvent-exposed region of the ATP pocket, improving potency and modulating physical properties.
-
Reaction:
-
To an oven-dried flask, add the C6-arylated intermediate from Step 1 (1.0 eq), the desired amine (e.g., 3-fluoro-4-methoxyaniline) (1.5 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (2.0 eq), and a palladium catalyst system such as Pd₂(dba)₃ (0.02 eq) with a specialized phosphine ligand like XPhos (0.05 eq).
-
Causality: The C3-Cl bond is less reactive than the initial C6-Br bond. A more active catalyst system, often employing bulky, electron-rich phosphine ligands like XPhos, is required to facilitate the challenging C-N bond formation. NaOtBu is a strong base necessary for the catalytic cycle.
-
Add anhydrous toluene or another suitable aprotic solvent. Degas the mixture thoroughly.
-
Heat the reaction at 100-110 °C under an inert atmosphere until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, quench carefully with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the final compound by chromatography or recrystallization.
-
Protocol 2: Compound Characterization
-
Trustworthiness: Every synthesized compound must be rigorously characterized to confirm its identity and purity, ensuring that biological data is reliable.
-
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence of all protons in the molecule and their chemical environment. Integration of peaks should correspond to the expected number of protons.
-
¹³C NMR: Confirms the carbon backbone of the structure.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing for the unambiguous determination of the elemental formula.
-
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for use in biological assays.
-
-
Part II: Biological Evaluation - In Vitro Assays
Rationale: Once a compound is synthesized and characterized, a series of in vitro assays is required to quantify its biological activity. This tiered approach first assesses direct target engagement, then cellular activity, and finally the functional consequence on cancer cell growth.
Protocol 3: c-Met Enzymatic Assay
-
Objective: To measure the direct inhibitory potency (IC₅₀) of the synthesized compound on the isolated c-Met kinase enzyme.
-
Methodology (Luminescence-based, e.g., ADP-Glo™ Kinase Assay):
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, Brij-35, and DTT.
-
Prepare serial dilutions of the test compound in DMSO, then further dilute in the reaction buffer.
-
In a 384-well plate, add the test compound dilutions, recombinant human c-Met enzyme, and a suitable peptide substrate.
-
Causality: Using a recombinant enzyme isolates the interaction to the target of interest, removing cellular complexity. The peptide substrate is designed to be efficiently phosphorylated by c-Met.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Michaelis-Menten constant (Km). Incubate at 30 °C for 60 minutes.
-
Causality: Using ATP at its Km value provides a standardized and sensitive condition for evaluating competitive inhibitors.
-
Stop the reaction and quantify the amount of ADP produced (which is directly proportional to kinase activity) by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction.
-
Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]
-
Protocol 4: Cellular Target Engagement - c-Met Phosphorylation Assay
-
Objective: To verify that the compound can penetrate the cell membrane and inhibit HGF-stimulated c-Met autophosphorylation in a cellular context.
-
Methodology (Western Blot):
-
Seed a c-Met-dependent cancer cell line (e.g., GTL-16 or EBC-1) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Pre-treat the cells with serial dilutions of the test compound for 2 hours.
-
Stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) for 15 minutes to induce robust c-Met phosphorylation.[11] Include a non-stimulated control.
-
Causality: HGF stimulation provides a strong, synchronous signal. Pre-incubation with the inhibitor allows it to reach its intracellular target before the receptor is activated.
-
Immediately place plates on ice, aspirate the media, and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Causality: Phosphatase inhibitors are critical to preserve the phosphorylation status of the proteins after cell lysis.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Met (e.g., Tyr1234/1235) and total c-Met. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry. Normalize the phospho-c-Met signal to the total c-Met signal to account for any differences in protein levels.
-
Protocol 5: Cell Proliferation Assay
-
Objective: To determine the compound's effect on the viability and growth of c-Met-addicted cancer cells (GI₅₀).
-
Methodology (Luminescence-based, e.g., CellTiter-Glo®):
-
Seed GTL-16 or another appropriate cell line in a 96-well white, clear-bottom plate at a predetermined density. Allow cells to attach overnight.
-
Treat the cells with a 10-point, 3-fold serial dilution of the test compound. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours in a humidified incubator at 37 °C, 5% CO₂.
-
Causality: A 72-hour incubation period is typically sufficient to observe effects on cell proliferation that require multiple cell cycles.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence with a plate reader.
-
Data Analysis: Calculate percent cell growth inhibition relative to DMSO controls and determine the GI₅₀ value using non-linear regression analysis.[10]
-
Data Presentation: SAR Summary
| Compound ID | R¹ Group | R² Group | c-Met Enzymatic IC₅₀ (nM) | p-c-Met Cellular IC₅₀ (nM) | GTL-16 Proliferation GI₅₀ (nM) |
| INH-001 | 1-Methylpyrazole | 3-Fluoro-4-methoxy-phenyl | 5.2 | 25 | 48 |
| INH-002 | Pyridine | 3-Fluoro-4-methoxy-phenyl | 15.8 | 98 | 210 |
| INH-003 | 1-Methylpyrazole | 4-Methoxy-phenyl | 8.1 | 45 | 95 |
| INH-004 | 1-Methylpyrazole | Phenyl | 22.4 | 150 | 350 |
Data are hypothetical and for illustrative purposes only.
Part III: Preclinical Evaluation - In Vivo Models
Rationale: Promising lead compounds must be evaluated in vivo to assess their anti-tumor efficacy in a complex biological system. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the industry standard for this evaluation.[12][13][14]
Protocol 6: Human Tumor Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of a lead c-Met inhibitor in a mouse model.
-
Methodology:
-
Model Selection: Use an immunodeficient mouse strain (e.g., BALB/c nude or NOD-scid gamma mice). Implant a c-Met amplified human cancer cell line, such as GTL-16 (gastric) or EBC-1 (lung), subcutaneously into the flank of each mouse.[15][16]
-
Tumor Growth and Staging: Monitor tumor growth using digital calipers. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group). Typical groups include:
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
Test Compound (e.g., 30 mg/kg, administered orally once daily)
-
Positive Control (optional, an established c-Met inhibitor)
-
-
Dosing and Monitoring: Administer the compound and vehicle for a set period (e.g., 21-28 days). Measure tumor volumes 2-3 times per week and monitor animal body weight as a general measure of toxicity.
-
Causality: Body weight loss exceeding 15-20% is a key indicator of poor tolerability and may require dose reduction or cessation of treatment.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weights. Calculate the Tumor Growth Inhibition (TGI) percentage.
-
(Optional) Pharmacodynamic Analysis: Collect satellite groups of tumors at specific time points post-dose (e.g., 2, 8, 24 hours) to create lysates. Analyze these lysates by Western blot for p-c-Met and total c-Met to confirm in vivo target modulation and correlate it with the observed efficacy.[12][14]
-
Conclusion and Future Directions
The this compound scaffold represents a highly tractable starting point for the development of novel c-Met inhibitors. The synthetic strategies and evaluation protocols detailed in this guide provide a robust framework for identifying and advancing potent and selective compounds. This systematic approach, which links biochemical potency to cellular activity and ultimately to in vivo anti-tumor efficacy, is critical for a successful drug discovery campaign. Compounds demonstrating significant in vivo efficacy and target modulation would become candidates for further lead optimization and formal preclinical development, including comprehensive ADME/Tox profiling and IND-enabling studies.
References
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Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer. [Link]
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Bradley, C. A., Salto-Tellez, M., & Laurent-Puig, P. (2014). Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. Oncotarget. [Link]
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Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology. [Link]
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Gentile, A., Trusolino, L., & Comoglio, P. M. (2008). The c-Met signaling pathway: A new target for cancer therapy. Cancers. [Link]
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research. [Link]
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Sattler, M., & Salgia, R. (2009). The emerging role of c-Met in carcinogenesis and clinical implications as a possible therapeutic target. Journal of Clinical Oncology. [Link]
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AbbVie Inc. (n.d.). c-MET. AbbVie Science. [Link]
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Bottaro, D. P., & Peruzzi, B. (2006). Targeting the c-Met Signaling Pathway in Cancer. ResearchGate. [Link]
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Tsao, M. S., & Organ, S. L. (2011). An overview of the c-MET signaling pathway. Semantic Scholar. [Link]
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Liu, X., & Zou, Y. (2011). Development of c-MET pathway inhibitors. Expert Opinion on Drug Discovery. [Link]
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Lee, D., Sung, E. S., Ahn, J. H., An, S., Huh, J., & You, W. K. (2015). Development of antibody-based c-Met inhibitors for targeted cancer therapy. Drug Design, Development and Therapy. [Link]
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Salgia, R. (2017). Role of c-Met in Cancer: Emphasis on Lung Cancer. Seminars in Oncology. [Link]
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Zhang, Y., Xia, M., Jin, K., Wang, S., Wei, H., Fan, C., ... & Xiong, W. (2018). Function of the c-Met receptor tyrosine kinase in carcinogenesis and associated therapeutic opportunities. Molecular Cancer. [Link]
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Wikipedia. (n.d.). c-Met inhibitor. Wikipedia. [Link]
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Sportsman, J. R., et al. (2007). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Journal of Biomolecular Screening. [Link]
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ResearchGate. (n.d.). Selected Active Clinical Trials on c-MET inhibitors for HCC. ResearchGate. [Link]
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research. [Link]
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Taylor & Francis. (n.d.). c-Met inhibitors – Knowledge and References. Taylor & Francis Online. [Link]
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Indigo Biosciences. (n.d.). Human c-MET/HGFR Reporter Assay Kit. Indigo Biosciences. [Link]
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ResearchGate. (n.d.). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. [Link]
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De Bacco, F., et al. (2011). In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells. ResearchGate. [Link]
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PubMed. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PubMed. [Link]
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MDPI. (2022). High-Content Analysis-Based Sensitivity Prediction and Novel Therapeutics Screening for c-Met-Addicted Glioblastoma. MDPI. [Link]
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AACR Journals. (2025). Abstract 1287: Clinical relevance and translatability of NSCLC patient-derived xenograft (PDX) models for evaluating cMET-targeted therapies. AACR Journals. [Link]
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MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
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Scilit. (n.d.). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Scilit. [Link]
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PubMed Central. (2015). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PMC. [Link]
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Bentham Science. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science. [Link]
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ResearchGate. (n.d.). Examples of some biologically important pyrrolopyridine derivatives. ResearchGate. [Link]
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PubMed. (2017). Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors. PubMed. [Link]
-
PubMed Central. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PMC. [Link]
-
AACR Journals. (2007). In vitro and in vivo anti-tumor activities of a novel c-Met kinase inhibitor. Cancer Research. [Link]
-
AACR Journals. (2011). Abstract A231: Combination of MET and EGFR inhibitors in patient-derived tumor xenografts. Molecular Cancer Therapeutics. [Link]
-
ResearchGate. (n.d.). Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors. ResearchGate. [Link]
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PubMed Central. (2020). Computational study on novel natural inhibitors targeting c-MET. PMC. [Link]
-
PubMed. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]
-
RSC Publishing. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC. [Link]
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Application Notes & Protocols: The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Structure in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1H-Pyrrolo[2,3-b]pyridine Core in Targeting Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, with the accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) being a key pathological hallmark. A primary kinase responsible for this pathological phosphorylation is Glycogen Synthase Kinase 3β (GSK-3β). Consequently, the development of potent and selective GSK-3β inhibitors is a major focus in the pursuit of disease-modifying therapies for AD.[1][2]
The 1H-pyrrolo[2,3-b]pyridine scaffold, an aza-analogue of indole, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for the design of potent enzyme inhibitors.[1][3] While the specific compound 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine is not extensively documented in the context of Alzheimer's research, its core scaffold is central to a class of highly potent GSK-3β inhibitors. The bromo and chloro substituents on this particular molecule represent key points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties in a drug discovery program.
These application notes will provide a comprehensive guide for researchers on how to leverage the 1H-pyrrolo[2,3-b]pyridine scaffold in the context of Alzheimer's disease research, with a primary focus on its application as a GSK-3β inhibitor. We will delve into the rationale behind targeting GSK-3β, provide detailed protocols for in vitro and cell-based assays, and discuss the interpretation of results.
The Rationale: Why Target GSK-3β with 1H-Pyrrolo[2,3-b]pyridine Derivatives?
GSK-3β is a serine/threonine kinase that is constitutively active in the brain. Its dysregulation in Alzheimer's disease contributes to:
-
Tau Hyperphosphorylation: GSK-3β directly phosphorylates tau at sites that are hyperphosphorylated in NFTs. Inhibition of GSK-3β is therefore hypothesized to reduce tau pathology.[1][2]
-
Amyloid-β (Aβ) Production: GSK-3β can influence the processing of amyloid precursor protein (APP), potentially leading to increased production of neurotoxic Aβ peptides.
-
Neuroinflammation and Apoptosis: Overactive GSK-3β is implicated in pro-inflammatory signaling pathways and can promote neuronal apoptosis.
The 1H-pyrrolo[2,3-b]pyridine scaffold is particularly well-suited to target the ATP-binding site of GSK-3β. Molecular docking studies have revealed that the pyrrolo[2,3-b]pyridine core can form critical hydrogen bonds with key residues in the hinge region of the kinase, such as Val135, while substituents at various positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity.[1] The strategic placement of halogens, like bromine and chlorine, can modulate the electronic properties of the ring system and provide vectors for further chemical elaboration through cross-coupling reactions.[4]
Experimental Workflows and Protocols
The following section outlines detailed protocols for the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potential GSK-3β inhibitors for Alzheimer's disease.
Workflow for Evaluating 1H-Pyrrolo[2,3-b]pyridine Derivatives
Caption: A typical workflow for the preclinical evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives in Alzheimer's disease research.
Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against GSK-3β. A common method is the LANCE® Ultra time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1]
Principle: The assay measures the phosphorylation of a ULight™-labeled peptide substrate by GSK-3β. A Europium (Eu)-labeled antibody that specifically recognizes the phosphorylated form of the substrate is then added. When the substrate is phosphorylated, the Eu-labeled antibody binds, bringing the ULight™ and Eu molecules in close proximity, resulting in a FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human GSK-3β enzyme
-
ULight™-4E-BP1 peptide substrate
-
Eu-anti-phospho-4E-BP1 antibody
-
5X Kinase Buffer
-
ATP
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Staurosporine (positive control)
-
384-well white microplates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.
-
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compound or control (DMSO for negative control, Staurosporine for positive control) to the wells of the 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate solution by diluting the GSK-3β enzyme and ULight™-4E-BP1 peptide in kinase buffer.
-
Add 4 µL of the 2X enzyme/substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase buffer.
-
Add 4 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 4X detection mix containing the Eu-anti-phospho-4E-BP1 antibody in detection buffer.
-
Add 5 µL of the 4X detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of the inhibitor required to reduce the GSK-3β activity by 50%. |
| Hill Slope | The steepness of the dose-response curve. |
| R² | The coefficient of determination, indicating the goodness of fit. |
Protocol 2: Western Blot Analysis of GSK-3β and Tau Phosphorylation in a Cellular Model
This protocol uses a human neuroblastoma cell line (e.g., SH-SY5Y) to assess the ability of a test compound to inhibit GSK-3β activity within a cellular context.[1][2]
Principle: Inhibition of GSK-3β in cells leads to an increase in its own inhibitory phosphorylation at Serine 9 (p-GSK-3β Ser9) and a decrease in the phosphorylation of its downstream substrate, tau, at specific sites (e.g., Ser396). These changes can be quantified by Western blotting.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-GSK-3β (Ser9)
-
Rabbit anti-GSK-3β (total)
-
Mouse anti-p-tau (Ser396)
-
Mouse anti-tau (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound (and a vehicle control, DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (e.g., anti-p-GSK-3β and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control (β-actin).
-
Expected Outcome: A potent GSK-3β inhibitor will cause a dose-dependent increase in the p-GSK-3β (Ser9) / total GSK-3β ratio and a decrease in the p-tau (Ser396) / total tau ratio.
GSK-3β Signaling Pathway
Caption: The regulatory role of 1H-pyrrolo[2,3-b]pyridine derivatives on the GSK-3β signaling pathway in the context of Alzheimer's disease.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of novel GSK-3β inhibitors for the treatment of Alzheimer's disease. The protocols outlined in these application notes provide a robust framework for the in vitro and cell-based evaluation of such compounds. Future work should focus on optimizing the potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of these derivatives to identify lead candidates for further preclinical and clinical development. The use of halogenated precursors like this compound offers synthetic handles to explore a wide chemical space and fine-tune the pharmacological profile of this exciting class of molecules.
References
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Institutes of Health.
-
Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule. PubMed Central.
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Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central.
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Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed.
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Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. PubMed Central.
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
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Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
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Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central.
-
Substituted (pyrroloamino)pyridines: potential agents for the treatment of Alzheimer's disease. PubMed.
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Application Notes & Protocols: Strategic Functionalization of the Pyrrolo[2,3-b]pyridine Core at C3 and C6
Introduction
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its structure, a bioisosteric analog of indole, features a pyrrole ring fused to a pyridine ring. This arrangement imparts unique electronic properties and provides hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N7) functionalities, making it a critical "hinge-binding" element in many kinase inhibitors.[2] Molecules incorporating this core, such as the FDA-approved drugs Vemurafenib and Venetoclax, demonstrate its therapeutic significance.[1]
However, the selective functionalization of the 7-azaindole core presents a distinct challenge for chemists. The electronic nature of the bicyclic system dictates reactivity, with the C3 position being electron-rich and susceptible to electrophilic attack, while the pyridine ring, particularly the C6 position, is electron-deficient. This guide provides an in-depth analysis of field-proven strategies and detailed protocols for the selective chemical modification of the 7-azaindole core at the C3 and C6 positions, enabling the synthesis of diverse and complex derivatives for drug discovery programs.[3][4][5]
Part I: Selective Functionalization at the C3 Position
The C3 position of the 7-azaindole nucleus is the most nucleophilic carbon, making it the primary site for electrophilic aromatic substitution.[6] This inherent reactivity allows for a range of direct functionalization methods without the need for pre-activation.
C3 Halogenation
Rationale & Expertise: Introducing a halogen at the C3 position is a cornerstone strategy. It not only modulates the electronic properties of the molecule but also serves as a crucial synthetic handle for subsequent cross-coupling reactions. N-halosuccinimides (NBS, NCS, NIS) are the reagents of choice due to their mild nature and high selectivity. For iodination, using a mild base like KOH can accelerate the reaction and improve yields.[7][8]
Protocol: C3 Iodination of 7-Azaindole
-
Preparation: To a solution of 7-azaindole (1.0 equiv) in dichloromethane (DCM, ~0.2 M), add powdered potassium hydroxide (KOH, 0.5 equiv).
-
Reagent Addition: Stir the suspension at room temperature for 10 minutes. Add N-iodosuccinimide (NIS, 1.0-1.1 equiv) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-2 hours).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford 3-iodo-7-azaindole in high yield (>90%).[7][8]
C3 Aminomethylation (Mannich Reaction)
Rationale & Expertise: The Mannich reaction is a powerful three-component condensation that installs an aminomethyl group at the C3 position.[9] This reaction proceeds via the formation of an electrophilic Eschenmoser's salt or a pre-formed iminium ion, which is readily attacked by the nucleophilic C3 position of the azaindole.[10][11] This method provides direct access to compounds with basic side chains, which are often desirable for improving the pharmacokinetic properties of drug candidates.
Protocol: C3 Mannich Reaction with Secondary Amines
-
Reagent Preparation: In a round-bottom flask, combine a secondary amine (e.g., dimethylamine, 1.2 equiv) and aqueous formaldehyde (37%, 1.2 equiv) in acetic acid at 0°C. Stir for 20-30 minutes to pre-form the iminium ion.
-
Reaction: Add 7-azaindole (1.0 equiv) to the solution. Allow the mixture to warm to room temperature and then heat to 60-80°C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to yield the C3-aminomethylated 7-azaindole.[12]
C3 Formylation (Vilsmeier-Haack Reaction)
Rationale & Expertise: The Vilsmeier-Haack reaction introduces a formyl (-CHO) group at the C3 position using a Vilsmeier reagent (e.g., POCl₃/DMF).[13] This aldehyde functionality is exceptionally versatile, serving as a precursor for reductive aminations, Wittig reactions, and the synthesis of more complex side chains like chalcones.[14]
Protocol: C3 Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃, 1.5 equiv) to anhydrous N,N-dimethylformamide (DMF, 3.0 equiv). Stir for 30 minutes at 0°C.
-
Reaction: Add a solution of 7-azaindole (1.0 equiv) in DMF to the pre-formed Vilsmeier reagent dropwise, maintaining the temperature at 0°C.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice, followed by the slow addition of a 1 M NaOH solution until the pH is basic.
-
Purification: The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to give 7-azaindole-3-carbaldehyde.
Table 1: Summary of C3 Functionalization Reactions
| Reaction | Key Reagents | Typical Yield | Key Advantages |
|---|---|---|---|
| Iodination | NIS, KOH, DCM | >90% | Provides a versatile handle for cross-coupling.[7][8] |
| Mannich Reaction | Formaldehyde, R₂NH | 60-85% | Directly installs aminomethyl groups.[12] |
| Vilsmeier-Haack | POCl₃, DMF | 70-90% | Installs a versatile aldehyde functionality.[13] |
Part II: Selective Functionalization at the C6 Position
Functionalizing the electron-deficient C6 position is more challenging and typically requires either harsh conditions, pre-functionalization, or modern C-H activation techniques.
Strategy 1: Halogenation via an N-Oxide Intermediate
Rationale & Expertise: Direct electrophilic halogenation at the C6 position is difficult. A clever and effective strategy involves the initial formation of the N7-oxide. The N-oxide group acts as an activating group, electronically altering the pyridine ring and facilitating electrophilic attack at the C6 position. This multi-step sequence provides a reliable route to C6-halo-7-azaindoles.[7][8]
Workflow: C6 Chlorination via N-Oxide Formation
Caption: Workflow for C6 chlorination of 7-azaindole.
Protocol: Synthesis of 6-Chloro-3-iodo-7-azaindole [7][8]
-
C3 Iodination: First, protect the C3 position via iodination as described in Part I (Protocol 1.1) to yield 3-iodo-1H-pyrrolo[2,3-b]pyridine.
-
N-Oxidation: Dissolve the C3-iodinated product (1.0 equiv) in a suitable solvent like diethyl ether or DCM. Add meta-chloroperoxybenzoic acid (mCPBA, ~2.5 equiv) portion-wise at 0°C. Allow the reaction to stir at room temperature until complete (monitor by LC-MS).
-
C6 Chlorination: The crude N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 100°C) to install the chlorine at the C6 position.
-
Reduction & Deprotection: The N-oxide is subsequently reduced (e.g., with PCl₃), and if necessary, the C3-iodo group can be selectively removed or used in subsequent reactions.
Strategy 2: Directed Ortho-Metalation (DoM) & C-H Activation
Rationale & Expertise: Directed ortho-metalation (DoM) is a powerful modern strategy for regioselective C-H functionalization.[15][16] It involves using a directing group (DG) on the N1 nitrogen that coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation at the adjacent C2 or C6 position.[15] By carefully choosing the directing group and reaction conditions, metalation can be guided to the C6 position. The resulting organometallic intermediate can then be quenched with a wide variety of electrophiles.
Conceptual Workflow: C6 Functionalization via DoM
Caption: General workflow for C6 functionalization via DoM.
Protocol: C6 Borylation via Directed Ortho-Metalation
-
Protection: Protect the N1 position of 7-azaindole with a suitable directing group, such as a pivaloyl (Piv) or carbamoyl group.
-
Metalation: Dissolve the N1-protected 7-azaindole (1.0 equiv) in anhydrous THF and cool to -78°C under an inert atmosphere (N₂ or Ar). Add s-butyllithium (s-BuLi, 1.2 equiv) dropwise. Stir the solution at -78°C for 1-2 hours.
-
Electrophilic Quench: Add an electrophile, such as triisopropyl borate (B(O-iPr)₃, 1.5 equiv), to the solution at -78°C.
-
Work-up: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, dry, and concentrate.
-
Purification: Purify by flash chromatography to obtain the N1-protected C6-borylated 7-azaindole, which is a versatile building block for Suzuki cross-coupling reactions.[17]
Strategy 3: Palladium-Catalyzed Cross-Coupling
Rationale & Expertise: Once a halogen or boronic ester is installed at the C6 position, a vast array of functionalities can be introduced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[18][19] The key to success is selecting the appropriate catalyst system (palladium precursor and ligand) to achieve high efficiency and selectivity, especially when working with unprotected N-H azaindoles.[20][21]
Protocol: One-Pot Sequential C3/C6 Suzuki-Miyaura Coupling [7][8]
This advanced protocol demonstrates the power of orthogonal reactivity between C3-I and C6-Cl bonds.
-
Setup: To a solution of 6-chloro-3-iodo-N-protected-7-azaindole (1.0 equiv) in a toluene/ethanol mixture, add the first arylboronic acid (Ar¹-B(OH)₂, 1.1 equiv) and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
First Coupling (C3): Degas the mixture. Add the palladium catalyst system (e.g., Pd₂(dba)₃, 5 mol%; SPhos, 5 mol%). Heat the reaction to 60°C and stir until the C3 coupling is complete (monitor by LC-MS).
-
Second Coupling (C6): To the same reaction vessel, add the second arylboronic acid (Ar²-B(OH)₂, 1.2 equiv) and an additional charge of the palladium catalyst (e.g., Pd₂(dba)₃, 10 mol%; SPhos, 20 mol%).
-
Heating: Increase the temperature to 110°C and stir until the C6 coupling is complete.
-
Work-up & Purification: Cool the reaction, filter through celite, and perform an aqueous work-up. Purify the residue by column chromatography to yield the C3, C6-diarylated 7-azaindole.[7][8]
Table 2: Comparison of C6 Functionalization Strategies
| Strategy | Key Features | Pros | Cons |
|---|---|---|---|
| N-Oxide Route | Multi-step sequence involving oxidation and halogenation. | Reliable for C6-halogenation. | Multiple steps, can have moderate overall yield.[7][8] |
| DoM / C-H Activation | Uses a directing group to guide metalation. | High regioselectivity, access to diverse electrophiles. | Requires N-protection, cryogenic temperatures.[17][22] |
| Cross-Coupling | Pd-catalyzed C-C or C-N bond formation. | Highly versatile, vast scope of accessible groups. | Requires pre-functionalized C6 position.[18][20] |
References
-
Jadhav, S. A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Shibasaki, M., et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules. [Link]
-
Aarhus, et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. [Link]
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Wang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
-
Li, J., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Mérour, J. Y., & Joseph, B. (2001). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma Review. [Link]
-
Zhang, L., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy. [Link]
-
Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Wang, C., et al. (2022). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. ResearchGate. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Chemical Reviews. [Link]
-
Fornika, R., et al. (2020). Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions. ChemistrySelect. [Link]
-
Snieckus, V., et al. (2012). Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG dance reactions. Angewandte Chemie International Edition. [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. [Link]
-
Das, P., et al. (2017). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters. [Link]
-
Jadhav, S. A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PMC. [Link]
-
Anderson, J. C., et al. (2016). Advances in the directed metallation of azines and diazines. ResearchGate. [Link]
-
Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. [Link]
-
Engle, K. M., et al. (2020). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]
-
Al-Shammary, A. G. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives. RosDok. [Link]
-
Lee, J. H., et al. (2021). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. Molecules. [Link]
-
Buchwald, S. L., et al. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. PubMed. [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Regensburg. [Link]
-
Shi, Z., et al. (2020). Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation. ACS Catalysis. [Link]
-
ChemTube3D. (n.d.). Indole - Mannich Reaction And Substitution By Elimination. [Link]
-
Cik, G., et al. (2020). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules. [Link]
-
Quora. (2017). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? [Link]
-
Krafcikova, P., et al. (2020). Synthesis and evaluation of C3 substituted chalcone-based derivatives of 7-azaindole as protein kinase inhibitors. Chemical Biology & Drug Design. [Link]
-
Al-Araji, S. M., & Ali, R. A. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal. [Link]
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Andrade, J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
The synthesis of this compound, a key intermediate in the development of various therapeutic agents, presents a unique set of challenges primarily centered around the regioselective introduction of two different halogen atoms onto the 7-azaindole scaffold. The pyrrole ring is electron-rich and prone to electrophilic substitution, while the pyridine ring is electron-deficient. This electronic dichotomy dictates the reactivity and requires a carefully planned synthetic strategy.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield or No Reaction During Halogenation
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted starting material.
-
Formation of a complex mixture of unidentifiable products.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Insufficient Activation of Halogenating Agent | For chlorination with N-chlorosuccinimide (NCS), ensure the reaction is performed in an appropriate solvent like DMF or acetonitrile. For bromination with N-bromosuccinimide (NBS), solvents like CCl4 or acetonitrile are effective. | The polarity of the solvent can influence the electrophilicity of the halogenating agent. |
| Inadequate N-Protection | The use of an N-protecting group, such as a tosyl (Ts) or a benzyl (Bn) group, can enhance the electron density of the pyrrole ring, facilitating electrophilic substitution.[1] | N-protection prevents side reactions at the nitrogen atom and modulates the electronic properties of the heterocyclic system. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress closely by TLC or LC-MS. | Halogenation reactions often have an activation energy barrier that needs to be overcome. |
Problem 2: Poor Regioselectivity and Formation of Isomeric Byproducts
Symptoms:
-
NMR and LC-MS data indicate the presence of multiple isomers, such as 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine or di-halogenated products at undesired positions.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Incorrect Order of Halogenation | A common strategy is to first introduce the halogen at the 6-position of the pyridine ring, followed by halogenation at the 3-position of the pyrrole ring. | The C3 position of the 7-azaindole nucleus is the most nucleophilic and readily undergoes electrophilic substitution.[2] Halogenation at the pyridine ring often requires more forcing conditions or a different strategy, such as starting with a pre-halogenated pyridine derivative. |
| Steric Hindrance | If using a bulky N-protecting group, consider switching to a smaller one to minimize steric hindrance around the C2 and C3 positions. | The size of the protecting group can influence the accessibility of the reactive sites to the halogenating agent. |
| Over-halogenation | Use a stoichiometric amount of the halogenating agent. Addition of the reagent portion-wise can also help control the reaction. | The pyrrole ring is activated and can undergo further halogenation if an excess of the halogenating agent is used. |
Problem 3: Difficult Purification of the Final Product
Symptoms:
-
Co-elution of the desired product and impurities during column chromatography.
-
Difficulty in obtaining a pure solid product.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Similar Polarity of Product and Byproducts | Employ a multi-step purification protocol. This may include an initial acid-base extraction to remove basic or acidic impurities, followed by column chromatography with a shallow gradient. Recrystallization from a suitable solvent system can also be effective. | The structural similarity of isomers often leads to very close retention times on silica gel. |
| Product Instability | Avoid prolonged exposure to strong acids or bases during workup and purification. If the N-H is unprotected, consider if the compound is sensitive to light or air. | Halogenated heterocyclic compounds can sometimes be unstable under harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective order for introducing the bromine and chlorine atoms?
A1: Based on the known reactivity of the 7-azaindole core, the most logical and commonly employed strategy is to first introduce the bromine atom at the 6-position of the pyridine ring and then chlorinate the 3-position of the pyrrole ring. The C3 position is highly activated towards electrophilic substitution. Attempting to chlorinate first at the C3 position might render the subsequent bromination at the electron-deficient pyridine ring more challenging.
Q2: Is N-protection necessary for this synthesis?
A2: While not strictly essential in all cases, N-protection is highly recommended to improve yields and regioselectivity.[1] An electron-withdrawing protecting group on the pyrrole nitrogen can help to direct electrophilic attack to the C3 position and prevent di-substitution. It also improves the solubility of the intermediates in organic solvents.
Q3: What are the best halogenating agents for this synthesis?
A3: For the chlorination at the C3 position, N-chlorosuccinimide (NCS) is a mild and effective reagent. For the bromination at the C6 position, N-bromosuccinimide (NBS) is commonly used. However, direct bromination on the pyridine ring can be difficult. A more reliable approach involves starting with a pre-brominated pyridine derivative to construct the 7-azaindole ring system.
Q4: How can I confirm the regiochemistry of my final product?
A4: The most definitive method for structure elucidation is 2D NMR spectroscopy, including HSQC and HMBC experiments. These will allow you to establish the connectivity between protons and carbons. Additionally, comparison of the obtained 1H and 13C NMR data with literature values for similar halogenated 7-azaindole derivatives can provide strong evidence for the correct isomer.
Experimental Protocols
Proposed Synthetic Pathway
The synthesis of this compound can be approached through a multi-step sequence that prioritizes the regioselective introduction of the halogen atoms.
Caption: Proposed synthetic workflow for this compound.
Step 1: N-Protection of 2-Amino-5-bromopyridine (Illustrative Example)
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in pyridine at 0°C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the N-tosyl protected product.
Causality: The tosyl group is a robust protecting group that activates the pyridine ring for subsequent cyclization and can be removed under specific conditions.
Step 2: Synthesis of N-Tosyl-6-bromo-1H-pyrrolo[2,3-b]pyridine
This step would typically involve a variation of the Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction followed by cyclization. For a more direct approach, a Bartoli indole synthesis using a nitro-substituted pyridine could be considered.
Step 3: Chlorination of N-Tosyl-6-bromo-1H-pyrrolo[2,3-b]pyridine
-
Dissolve the N-Tosyl-6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF.
-
Add N-chlorosuccinimide (1.05 eq) in one portion at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The electron-rich pyrrole ring is susceptible to electrophilic attack by the chloronium ion generated from NCS. The tosyl group helps to direct this substitution to the C3 position.
Step 4: Deprotection of N-Tosyl-6-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
-
Dissolve the N-tosyl protected compound in a mixture of THF and methanol.
-
Add a solution of sodium hydroxide (excess) in water.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
Causality: The tosyl group is cleaved under basic conditions, yielding the free N-H of the pyrrole ring.
Data Presentation
Table 1: Troubleshooting Summary for Halogenation Reactions
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Poor reagent activity | Use fresh halogenating agent; optimize solvent. |
| Low temperature | Gradually increase reaction temperature. | |
| Isomer Formation | Incorrect reaction sequence | Brominate at C6 first, then chlorinate at C3. |
| Steric effects | Use a smaller N-protecting group. | |
| Purification Difficulty | Similar polarity of products | Employ multi-step purification (extraction, chromatography, recrystallization). |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- To be populated with specific literature references found during the research process.
- To be populated with specific literature references found during the research process.
- To be populated with specific literature references found during the research process.
- To be populated with specific literature references found during the research process.
-
Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. Available at: [Link]
- To be populated with specific literature references found during the research process.
- To be populated with specific literature references found during the research process.
- To be populated with specific literature references found during the research process.
- To be populated with specific literature references found during the research process.
-
Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(53), 31819-31823. Available at: [Link]
Sources
Technical Support Center: Optimizing Suzuki Coupling with 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide detailed troubleshooting guides, and answer frequently asked questions to help you achieve high yields and purity in your reactions.
The 7-azaindole core of this compound presents unique challenges in palladium-catalyzed cross-coupling reactions.[4] The presence of two distinct halogen atoms (bromine and chlorine) and a nitrogen-rich heterocyclic system requires careful optimization of reaction parameters to achieve the desired regioselectivity and avoid common side reactions. This guide provides field-proven insights and scientifically grounded protocols to empower you in your synthetic endeavors.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7][8] A fundamental understanding of this mechanism is crucial for effective troubleshooting. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound). This is often the rate-determining step.[8]
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This step is facilitated by a base.[5][8][9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[5][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This section addresses specific issues you might encounter during the Suzuki coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
Potential Causes & Solutions
-
Inactive Catalyst:
-
Explanation: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. Some palladium sources, like Pd(OAc)₂, can be less robust than pre-formed catalysts.[10]
-
Solution:
-
Use a fresh, high-quality catalyst. Consider using more robust, air-stable precatalysts like (XPhos)Pd G2 or (SPhos)Pd G2, which are often effective for challenging heteroaryl couplings.[1]
-
Ensure rigorous inert atmosphere. Deoxygenate your solvent and reaction vessel thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[11] Perform the entire reaction under a positive pressure of inert gas.
-
-
-
Inappropriate Ligand:
-
Explanation: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[9] For electron-rich and sterically hindered substrates like 7-azaindoles, bulky, electron-rich phosphine ligands are often necessary.[12][13]
-
Solution:
-
Switch to Buchwald-type ligands such as SPhos, XPhos, or RuPhos. These have proven effective for coupling heteroaryl chlorides and bromides.[13][14]
-
The choice of ligand can also influence which halogen (Br or Cl) reacts. For selective coupling at the bromine, a less reactive catalyst system might be employed initially.
-
-
-
Incorrect Base or Solvent:
-
Explanation: The base is crucial for activating the boronic acid for transmetalation.[15][16][17][18] The solvent influences the solubility of reactants and the stability of catalytic intermediates.[19][20][21]
-
Solution:
-
Base: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃, especially for less reactive chlorides.[1][11]
-
Solvent: A mixture of an aprotic organic solvent and water is common. Dioxane/water or Toluene/water are good starting points.[5][11] For challenging substrates, n-butanol can be an effective solvent.[13][14]
-
-
Issue 2: Formation of Side Products
Common Side Products and Mitigation Strategies
-
Homocoupling of Boronic Acid:
-
Explanation: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[6]
-
Solution:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst.
-
Use a 1:1 Stoichiometry (or slight excess of boronic acid): Using a large excess of the boronic acid can favor homocoupling. Start with 1.1-1.5 equivalents.
-
Controlled Temperature: Avoid excessively high temperatures, which can promote side reactions.
-
-
-
Protodeborylation/Dehalogenation:
-
Explanation: This results in the replacement of the boronic acid group or the halogen with a hydrogen atom, leading to the formation of the parent arene or the dehalogenated starting material.[6][22] This can be caused by trace amounts of water or acidic/basic conditions leading to the cleavage of the C-B bond.
-
Solution:
-
Anhydrous Conditions (if necessary): While many Suzuki reactions tolerate water, if protodeborylation is significant, try using anhydrous solvents and reagents.
-
Choice of Base: A weaker base or careful control of stoichiometry may be necessary.
-
Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeborylation.[6]
-
-
-
Palladium Black Formation:
-
Explanation: The catalyst can precipitate out of the solution as palladium black, which is catalytically inactive.[22] This indicates catalyst decomposition.
-
Solution:
-
Use a more robust ligand: Bulky phosphine ligands can stabilize the palladium catalyst and prevent aggregation.
-
Lower the reaction temperature: High temperatures can accelerate catalyst decomposition.
-
Check for impurities: Impurities in the starting materials or solvents can sometimes poison the catalyst.
-
-
Caption: Troubleshooting decision tree for Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: Which halogen will react first, the bromine at C6 or the chlorine at C3?
A: Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[23] Therefore, you can expect selective coupling at the C6-bromo position under carefully controlled conditions. To achieve this, you might use a milder catalyst system and lower reaction temperatures. Forcing conditions (higher temperatures, more active catalysts) may lead to double coupling or reaction at the C3-chloro position.
Q2: What is the best palladium catalyst to start with for this substrate?
A: For azaheteroaryl halides, catalyst systems based on bulky, electron-rich phosphine ligands are highly recommended.[12][24][25] A good starting point would be a pre-catalyst like XPhos Pd G2 or SPhos Pd G2 .[4] These are air- and moisture-stable and often provide high activity at low catalyst loadings. Alternatively, you can generate the catalyst in situ using a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as SPhos or XPhos.[14][26]
Q3: How do I choose the right base for my reaction?
A: The choice of base is critical and depends on the reactivity of your substrates and the stability of any functional groups.
-
K₂CO₃: A common and mild base, often used in a 2M aqueous solution.
-
K₃PO₄: A stronger base that is often effective for less reactive aryl chlorides and can be used in aqueous or anhydrous conditions.[13]
-
Cs₂CO₃: A very strong and effective base, particularly for difficult couplings, but it is more expensive.[11]
-
KF: Can be used for base-sensitive substrates.[15]
For the this compound, K₃PO₄ is an excellent starting point due to its proven efficacy in couplings of heteroaryl halides.
Q4: Can I run this reaction "ligand-free"?
A: While some Suzuki reactions can proceed with just a palladium salt like Pd(OAc)₂, it is generally not recommended for challenging substrates like dihalogenated azaheterocycles.[27] The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the reaction.[28][29] Ligands are crucial to prevent this and to promote the desired catalytic activity. In some specific cases of chloroaryl triflates, ligand-free conditions have been shown to favor reaction at the triflate position.[30]
Q5: What are the ideal reaction temperature and time?
A: This is highly dependent on the specific boronic acid, catalyst, and solvent system used.
-
Initial Screening: A good starting temperature is 80-100 °C .[5][11]
-
Monitoring: It is essential to monitor the reaction progress by TLC or LC-MS.
-
Optimization: If the reaction is sluggish, you can incrementally increase the temperature to 110 °C or higher, but be mindful of potential catalyst decomposition and side product formation.[11][31] Reactions can take anywhere from a few hours to 24 hours to reach completion.[5]
Recommended Starting Protocol
This is a general protocol that should be optimized for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
Dioxane and Water (4:1 v/v), deoxygenated
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with Argon (repeat 3 times).
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a portion of the deoxygenated dioxane.
-
Add the catalyst solution and the remaining deoxygenated solvents to the Schlenk flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary Table: Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Alternative Options | Rationale |
| Catalyst System | Pd₂(dba)₃ / SPhos | XPhos Pd G2, Pd(PPh₃)₄ | Bulky, electron-rich ligands are effective for heteroaryl halides.[1][13][14] |
| Base | K₃PO₄ (2-3 equiv) | Cs₂CO₃, K₂CO₃ | Stronger bases facilitate transmetalation, especially for the less reactive C-Cl bond.[11][13] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, n-Butanol | Aprotic/aqueous mixtures are standard; n-butanol can improve solubility and reactivity.[13][14] |
| Temperature | 100 °C | 80-120 °C | Balances reaction rate with catalyst stability. Higher temps may be needed for C-Cl activation.[11] |
| Boronic Acid | 1.1 - 1.5 equiv | Boronic pinacol ester | Slight excess drives the reaction; esters offer greater stability.[6] |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(2), 567-574. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed, 16402802. Available from: [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]
-
Reddy, K. S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Tetrahedron Letters, 59(22), 2151-2156. Available from: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available from: [Link]
-
Neufeldt, S. R., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 86(1), 1018-1025. Available from: [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Available from: [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Available from: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. Available from: [Link]
-
Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Available from: [Link]
-
Singh, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935-7946. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
Myers, A. G. The Suzuki Reaction - Chem 115. Available from: [Link]
-
Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available from: [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. Available from: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]
-
Buchwald, S. L., et al. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 4(17), 2885-2888. Available from: [Link]
-
ResearchGate. Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
Molecules. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]
-
Nolan, S. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(36), 14908-14917. Available from: [Link]
-
Chemical Science. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available from: [Link]
-
Organic Process Research & Development. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Available from: [Link]
-
Nature. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions. Available from: [Link]
-
Molander, G. A., et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 17(12), 2992-2995. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. thieme-connect.com [thieme-connect.com]
- 25. Redirecting [linkinghub.elsevier.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 28. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 29. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis and purification of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we will address common challenges, provide troubleshooting strategies, and answer frequently asked questions to help you navigate the complexities of its synthesis and minimize the formation of unwanted byproducts.
I. Troubleshooting Guide: Common Byproducts and Their Mitigation
The synthesis of this compound, a key intermediate in the development of various kinase inhibitors, often involves a multi-step process starting from 7-azaindole. The introduction of the bromine and chlorine substituents can lead to a range of byproducts that complicate purification and reduce yields. This section provides a detailed guide to identifying and mitigating these common issues.
Issue 1: Formation of Di-halogenated and Poly-halogenated Byproducts
Observation: Your reaction mixture shows the presence of species with molecular weights corresponding to the addition of multiple halogen atoms (e.g., dibromo-chloro, bromo-dichloro species) when analyzing by LC-MS.
Probable Causes:
-
Over-halogenation: The pyrrole and pyridine rings of the 7-azaindole scaffold have multiple sites susceptible to electrophilic halogenation. Excessive amounts of halogenating agents or prolonged reaction times can lead to the formation of di- and poly-halogenated byproducts.
-
Reaction Conditions: Elevated temperatures can increase the rate of side reactions, leading to a less selective halogenation process.
Troubleshooting & Optimization:
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry of Halogenating Agent | Carefully control the stoichiometry of the brominating and chlorinating agents (e.g., NBS, NCS). Start with equimolar amounts and incrementally adjust as needed based on reaction monitoring. | Limiting the amount of the electrophilic halogen source minimizes the chance of multiple substitutions on the electron-rich pyrrolopyridine ring system. |
| Reaction Temperature | Maintain a low and consistent reaction temperature. For many halogenations on this scaffold, temperatures between 0°C and room temperature are optimal. | Lower temperatures decrease the overall reaction rate, allowing for greater selectivity for the desired mono-halogenation and reducing the energy available for over-halogenation pathways. |
| Slow Addition of Reagents | Add the halogenating agent portion-wise or as a solution via a syringe pump over an extended period. | This maintains a low instantaneous concentration of the halogenating agent in the reaction mixture, favoring the desired reaction pathway and suppressing the formation of poly-halogenated species. |
| Monitoring the Reaction | Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time and prevent the accumulation of byproducts. | Real-time monitoring allows for quenching the reaction upon optimal conversion of the starting material to the desired product, before significant byproduct formation occurs. |
Issue 2: Isomeric Byproducts - Halogenation at Undesired Positions
Observation: NMR analysis of the crude product indicates the presence of isomers, with bromine or chlorine atoms at positions other than C6 and C3. For instance, halogenation can occur at the C3, C4, or C5 positions.[1][2]
Probable Causes:
-
Regioselectivity of Halogenation: The inherent electronic properties of the 7-azaindole ring can direct halogenation to multiple positions. The C3 position is particularly susceptible to electrophilic attack.[1]
-
Reaction Conditions and Reagents: The choice of halogenating agent and solvent can influence the regioselectivity of the reaction. For example, using elemental bromine can sometimes lead to different isomeric profiles compared to N-bromosuccinimide (NBS).[3]
Troubleshooting & Optimization:
| Strategy | Detailed Protocol | Underlying Principle |
| Use of N-Halosuccinimides | Employ N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) as the halogen sources. These reagents are generally milder and offer better regioselectivity compared to diatomic halogens.[4][5] | NCS and NBS provide a controlled, electrophilic source of chlorine and bromine, respectively. The succinimide leaving group is less reactive than the halide ions generated when using elemental halogens, which can catalyze further reactions.[5] |
| Solvent Selection | Aprotic solvents such as THF, DMF, or acetonitrile are often preferred. The polarity of the solvent can influence the reaction pathway and selectivity. | The choice of solvent can affect the solubility of the reagents and intermediates, as well as stabilize or destabilize charged intermediates, thereby influencing the regioselectivity of the halogenation. |
| Protecting Group Strategy | Consider the use of a protecting group on the pyrrole nitrogen (e.g., tosyl, BOC). This can alter the electron density of the ring system and direct halogenation to the desired positions. | Protection of the N-H group can prevent side reactions at the nitrogen and sterically hinder attack at adjacent positions, thereby enhancing regioselectivity. The protecting group can be removed in a subsequent step. |
Issue 3: Formation of Oxidized Byproducts
Observation: The presence of N-oxides or other oxidized species is detected in the reaction mixture. 7-azaindole and its derivatives can be sensitive to oxidation.[6]
Probable Causes:
-
Oxidizing Nature of Reagents: Some halogenating agents or reaction conditions can have an oxidative effect.
-
Air Sensitivity: Prolonged exposure of the reaction mixture to air, especially at elevated temperatures, can lead to oxidation.
Troubleshooting & Optimization:
| Preventative Measure | Experimental Procedure | Scientific Justification |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere of nitrogen or argon. | This minimizes the presence of atmospheric oxygen, which can act as an oxidant and lead to the formation of undesired oxidized byproducts, particularly N-oxides. |
| Degassed Solvents | Use solvents that have been degassed prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles. | Dissolved oxygen in solvents can participate in oxidative side reactions. Degassing removes this potential reactant, leading to a cleaner reaction profile. |
| Choice of Reagents | Select halogenating agents that are less prone to causing oxidation. N-halosuccinimides are generally a good choice. | Reagents with a lower oxidation potential are less likely to induce unwanted side reactions on the sensitive 7-azaindole core. |
II. Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: A common synthetic approach starts with the commercially available 7-azaindole. The synthesis generally proceeds in a stepwise manner, first with bromination, typically at the C6 position, followed by chlorination at the C3 position. The order of these steps can be critical for achieving the desired product.
Q2: Why is N-chlorosuccinimide (NCS) a preferred chlorinating agent for this reaction?
A2: NCS is a solid, easy-to-handle reagent that provides a source of electrophilic chlorine (Cl+).[4][5] It is generally milder than using chlorine gas and can offer better regioselectivity, which is crucial when dealing with a multi-functional scaffold like 7-azaindole.[5] The reaction with NCS can proceed through an electrophilic aromatic substitution mechanism.[4]
Q3: How can I effectively purify the final product from the byproducts?
A3: Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.[7] In cases where impurities are difficult to separate, recrystallization or preparative HPLC may be necessary.[7]
Q4: Can I perform the bromination and chlorination in a one-pot reaction?
A4: While one-pot reactions are attractive for their efficiency, they can be challenging for the synthesis of this compound due to the potential for cross-reactivity and the formation of a complex mixture of byproducts. A stepwise approach with isolation and purification of the intermediate (6-bromo-7-azaindole) is generally recommended to ensure a higher purity of the final product.
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Bromination of 7-Azaindole
-
Dissolve 7-azaindole in a suitable aprotic solvent (e.g., DMF or THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of N-bromosuccinimide (NBS) portion-wise over 30 minutes.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Chlorination of 6-Bromo-7-azaindole
-
Dissolve the purified 6-bromo-7-azaindole in an appropriate aprotic solvent (e.g., THF or acetonitrile) under an inert atmosphere.
-
Cool the mixture to the desired temperature (e.g., 0°C to room temperature).
-
Add one equivalent of N-chlorosuccinimide (NCS) in one portion.
-
Stir the reaction at the chosen temperature and monitor its completion by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the final product by column chromatography to obtain this compound.
Reaction Pathway and Byproduct Formation
Caption: Synthetic pathway and potential byproduct formation.
Troubleshooting Logic Flow
Sources
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE CAS#: 143468-13-7 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support center for the purification of 6-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine derivatives. This class of molecules, commonly known as halogenated 7-azaindoles, represents a core scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] However, their unique physicochemical properties—stemming from the basic pyridine nitrogen, the weakly acidic pyrrole N-H, and varying polarity from appended substituents—present distinct purification challenges. This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve the desired purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic decisions you will face before and during the purification process.
Q1: I have a crude reaction mixture. What is the absolute first step before attempting a large-scale purification?
A1: The foundational step is a thorough analysis of the crude material by Thin Layer Chromatography (TLC) and, if available, Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Why it's critical: This initial analysis provides a "map" of your mixture. It tells you the approximate number of components, the relative polarity of your target compound versus impurities, and whether your target compound is the major product. Attempting a large-scale purification without this information is inefficient and risks the loss of valuable material.
-
Actionable Steps:
-
TLC Analysis: Screen at least three different solvent systems of varying polarity (e.g., 20% EtOAc/Hexane, 50% EtOAc/Hexane, and 10% MeOH/DCM).[4] This helps you find a system that provides a target Rf value of ~0.3 for good separation in column chromatography.
-
LC-MS Analysis: This confirms the molecular weight of your desired product and gives a more accurate picture of the number and relative abundance of impurities. It is particularly useful for identifying isomeric byproducts or impurities with similar polarities.
-
Q2: How do I choose between flash chromatography and recrystallization for my primary purification?
A2: The choice depends on the nature of your crude product and the required final purity. A decision-making workflow can guide this choice.
-
Flash Chromatography: This is the most versatile and common method for purifying complex mixtures containing multiple components or impurities with similar properties to your product.[5] It is the go-to method for initial purification from a crude reaction mixture.
-
Recrystallization: This technique is ideal when your target compound is a solid and constitutes the vast majority of the crude material (>85-90%).[5][6] It is exceptionally effective at removing small amounts of impurities to yield material of very high purity, often suitable for final compound submission or stringent biological assays.[6] It is generally less effective for separating large quantities of multiple, similarly soluble impurities.
Caption: Decision tree for selecting a primary purification method.
Q3: My 6-bromo-3-chloro-azaindole derivative is highly polar and barely moves on the silica TLC plate, even in 20% methanol in DCM. What are my options?
A3: This is a common issue with derivatives bearing polar functional groups (e.g., acids, amides, free amines). You have three excellent alternatives to standard normal-phase chromatography:
-
Modified Normal Phase: Add a strong, volatile base to your mobile phase. A common and effective system is Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 89:10:1 v/v/v). The ammonia competes with the basic pyridine nitrogen for binding to the acidic silica, preventing streaking and improving elution.[4][7]
-
Reversed-Phase Chromatography: This is often the best solution for highly polar compounds.[4][8] You use a non-polar stationary phase (like C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). A modifier like formic acid or trifluoroacetic acid (0.1%) is often added to protonate basic nitrogens and improve peak shape.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for polar compounds. It uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[4]
Q4: How can I effectively remove residual palladium catalyst from my product after a cross-coupling reaction?
A4: Residual palladium is a common and critical impurity to remove, especially for compounds intended for biological testing.
-
Causality: Palladium catalysts, particularly from reactions like Suzuki or Buchwald-Hartwig couplings, can form colloidal nanoparticles or bind to the basic nitrogen of your azaindole, making them difficult to remove by standard chromatography or crystallization alone.
-
Solutions:
-
Aqueous Washes: During the reaction workup, wash the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide. This can sequester a significant portion of the palladium.
-
Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal can adsorb the palladium.[4] However, be aware that this can sometimes lead to product loss.
-
Metal Scavengers: Use commercially available silica-based or polymer-based metal scavengers (e.g., with thiol or amine functionalities). These are highly effective but can be expensive.
-
Filtration through Celite®: After the reaction, filtering the mixture through a pad of Celite® can help remove heterogeneous palladium catalysts.[9]
-
Q5: The pyrrole N-H seems to be causing streaking/reactivity issues. Should I protect it before purification?
A5: Protecting the pyrrole nitrogen can be a very effective strategy, particularly if you are struggling with purification or if the N-H is interfering with subsequent synthetic steps.[1]
-
When to Protect: If you observe significant tailing in chromatography that is not resolved by a basic modifier, or if your compound shows signs of instability on silica gel, protection is a good option.
-
Choosing a Protecting Group:
-
Tosyl (Ts) or Benzenesulfonyl (Bs): These are robust and render the N-H proton non-acidic, often improving chromatographic behavior.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): This group is known to facilitate certain transformations and can be removed under specific conditions, though deprotection can sometimes be challenging and lead to side products.[1]
-
Boc (tert-Butoxycarbonyl): While common, it can be labile on acidic silica gel.
-
Part 2: Troubleshooting Guide: Flash Column Chromatography
This section provides a systematic approach to resolving specific issues encountered during flash chromatography.
Caption: Troubleshooting workflow for poor chromatographic separation.
Issue 1: Severe Streaking or Tailing on Silica Gel TLC/Column
-
Probable Cause: The basic pyridine nitrogen is interacting strongly and non-linearly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of the molecules to "stick" and elute slowly, resulting in a tail.[4]
-
Self-Validating Solution:
-
Add a Basic Modifier: Prepare your mobile phase (e.g., Hexane/EtOAc or DCM/MeOH) and add 0.5-1% of triethylamine (Et3N) or a 7N solution of ammonia in methanol.[4]
-
Confirm on TLC: Run two TLC plates of your crude material side-by-side. Elute one in the original solvent system and the other in the system containing the basic modifier. A significant improvement in spot shape (rounder, less tailing) confirms this is the correct approach.
-
Alternative Stationary Phase: If a modifier is not sufficient or desired, consider using neutral or basic alumina, which lacks the acidic silanol groups.[4][7]
-
Issue 2: Suspected On-Column Decomposition
-
Probable Cause: Certain functional groups on your derivative may be sensitive to the acidic environment of silica gel, leading to degradation during the time it takes to run the column.[10]
-
Self-Validating Solution:
-
TLC Stability Test: Spot your crude material onto a silica TLC plate. Let the plate sit on the benchtop for 1-2 hours.[4]
-
Elute and Analyze: After the wait, elute the plate as you normally would. If you see new spots or a significant smearing from the baseline to the original spot, your compound is likely decomposing on the silica.
-
Mitigation:
-
Neutralize Silica: Prepare a slurry of silica gel in your mobile phase and add 1% triethylamine. Let it stir for 15 minutes before packing the column. This deactivates the most acidic sites.
-
Switch to a More Inert Phase: Use neutral alumina or consider reversed-phase chromatography, which is conducted under less harsh conditions.[4]
-
-
Part 3: Troubleshooting Guide: Recrystallization
Issue 1: Compound "Oils Out" Instead of Crystallizing
-
Probable Cause: This common issue occurs when the solution becomes supersaturated too quickly, or when impurities are present that inhibit the formation of a crystal lattice.[4] The compound separates as a liquid phase (an oil) instead of a solid.
-
Self-Validating Solution:
-
Re-dissolve and Cool Slowly: Add a small amount of hot solvent to re-dissolve the oil completely.[4][5] Then, ensure the flask is allowed to cool to room temperature very slowly (e.g., by placing it in a warm water bath or wrapping it in glass wool) before moving it to a colder environment. Slow cooling is critical for forming pure crystals.[5]
-
Induce Nucleation: If slow cooling doesn't work, try scratching the inside of the flask at the liquid's surface with a glass rod.[4][5] The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of pure solid from a previous batch, add a single crystal to the cooled, saturated solution to initiate crystallization.[4]
-
Pre-Purification: If oiling out persists, it is likely due to impurities. Perform a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization again.[4]
-
Part 4: Standardized Protocols
Protocol 1: Flash Column Chromatography (Normal Phase with Basic Modifier)
-
TLC Method Development:
-
Identify a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that gives your target compound an Rf of ~0.3.
-
Add 1% triethylamine (Et3N) to this system and confirm that spot shape improves.
-
-
Column and Eluent Preparation:
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM.
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.
-
Concentrate this slurry on a rotary evaporator to create a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation than liquid loading.
-
-
Column Packing and Elution:
-
Pack your column with silica gel using the mobile phase (wet packing).
-
Carefully add your dry-loaded sample to the top of the packed column.
-
Begin elution with the mobile phase, collecting fractions. Monitor the elution by TLC.
-
-
Analysis and Workup:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethanol/Water)
-
Solvent Selection:
-
Find a "soluble" solvent in which your compound is very soluble (e.g., Ethanol, Acetone, THF).
-
Find an "anti-solvent" in which your compound is very insoluble (e.g., Water, Hexane, Diethyl Ether). The two solvents must be miscible.
-
-
Dissolution:
-
Induce Crystallization:
-
Remove the flask from the heat.
-
Slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.
-
If necessary, add one or two drops of the "soluble" solvent to make the solution clear again.
-
-
Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.[5]
-
-
Isolation and Drying:
Part 5: Data Tables
Table 1: Common Solvent Systems for 7-Azaindole Derivatives
| Polarity | Solvent System (v/v) | Modifier (Optional) | Notes |
| Low | Hexane / Ethyl Acetate (9:1 to 1:1) | 0.5-1% Et3N | Good starting point for less polar derivatives. |
| Medium | Dichloromethane / Methanol (99:1 to 9:1) | 0.5-1% Et3N | Excellent general-purpose system with good solvating power. |
| High | DCM / MeOH / NH4OH (e.g., 89:10:1) | N/A (NH4OH is the modifier) | For very polar and basic compounds that streak heavily. |
| Reversed-Phase | Water / Acetonitrile (95:5 to 5:95) | 0.1% Formic Acid or TFA | Used with a C18 column for highly polar derivatives.[8] |
Table 2: Common Recrystallization Solvents for 7-Azaindole Derivatives
| Solvent(s) | Type | Notes |
| Ethanol or Isopropanol | Single Solvent | Often a good choice; solubility is typically high when hot and lower when cold. |
| Ethyl Acetate / Hexane | Two-Solvent | Dissolve in hot EtOAc, add Hexane as the anti-solvent. |
| Dichloromethane / Hexane | Two-Solvent | Dissolve in DCM, add Hexane as the anti-solvent. Be mindful of DCM's low boiling point. |
| Ethanol / Water | Two-Solvent | A good polar system. Dissolve in hot EtOH, add water as the anti-solvent. |
References
-
Johansson, H., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(20), 4743. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]
-
MDPI. (2026). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. [Link]
- Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]
-
Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [Link]
-
OUCI. (n.d.). Reusable Nano Catalysed Synthesis of Heterocycles: An Overview. [Link]
-
ResearchGate. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Instability in Solution
Welcome to the technical support center for 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile scaffold. As a molecule of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors, understanding its stability profile is critical for reproducible and reliable experimental outcomes.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to address the instability of 7-azaindole in solution, ensuring the integrity of your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with 7-azaindole solutions. Each issue is followed by an analysis of potential causes and detailed, actionable protocols for resolution.
Issue 1: My 7-azaindole solution is turning yellow/brown upon storage. What is causing this discoloration?
Answer:
The observed discoloration of your 7-azaindole solution is a common indicator of degradation, primarily due to oxidation and/or photodegradation. The electron-rich pyrrole ring and the pyridine ring of the 7-azaindole scaffold are susceptible to these degradation pathways.
Causality Explained:
-
Oxidation: The pyrrole moiety is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents present in the solvent. This can lead to the formation of colored N-oxides and other oxidized species. The pyridine ring can also undergo N-oxidation. While N-oxidation is a synthetically useful transformation, its uncontrolled occurrence during storage or experiments leads to the formation of impurities.
-
Photodegradation: 7-azaindole and its derivatives can be sensitive to light, particularly in the UV spectrum. Photo-induced degradation can lead to complex reaction pathways, including ring-opening and the formation of various photoproducts, which are often colored.
Experimental Protocol for Mitigation:
-
Solvent Selection and Preparation:
-
Use high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for preparing stock solutions. These solvents are less likely to participate in degradation reactions compared to protic solvents.
-
Prior to use, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
-
Inert Atmosphere:
-
Prepare and store 7-azaindole solutions under an inert atmosphere. After dissolving the compound, blanket the headspace of the vial with argon or nitrogen before sealing.
-
-
Light Protection:
-
Always store 7-azaindole solutions in amber vials or wrap the vials with aluminum foil to protect them from light.
-
Minimize the exposure of the solution to ambient light during experimental procedures.
-
-
Storage Conditions:
-
Store stock solutions at low temperatures, ideally at -20°C or -80°C, to slow down the rate of degradation.
-
-
Use of Antioxidants:
-
For applications where it does not interfere with the downstream assay, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution. The optimal concentration of the antioxidant should be determined empirically but typically ranges from 0.01% to 0.1%.
-
Workflow for Preparing and Storing a Stable 7-Azaindole Stock Solution:
Caption: Workflow for preparing and storing stable 7-azaindole solutions.
Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a 7-azaindole-containing sample. How can I identify the source of these impurities?
Answer:
The appearance of unexpected peaks in your chromatogram strongly suggests the presence of degradation products or impurities. A systematic approach involving forced degradation studies is the most effective way to identify the source of these peaks and confirm the stability-indicating nature of your analytical method.
Causality Explained:
-
Degradation Products: As discussed, 7-azaindole can degrade via hydrolysis, oxidation, and photolysis. Each of these pathways can generate distinct degradation products with different retention times in your HPLC method.
-
Method Specificity: Your current HPLC method may not be specific enough to separate all potential degradation products from the parent compound or from each other.
Experimental Protocol for Forced Degradation Studies:
Forced degradation studies intentionally stress the 7-azaindole sample under various conditions to generate potential degradation products. This allows you to confirm that your analytical method can adequately separate these impurities from the parent compound.
Table 1: Recommended Conditions for Forced Degradation Studies of 7-Azaindole
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 6, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 6, 24 hours |
| Photodegradation | UV light (254 nm) and white light | Room Temperature | 24, 48, 72 hours |
| Thermal Degradation | 80°C | - | 24, 48, 72 hours |
Step-by-Step Methodology:
-
Prepare a stock solution of 7-azaindole in a suitable solvent (e.g., acetonitrile/water mixture).
-
Expose aliquots of the stock solution to the stress conditions outlined in Table 1. Include a control sample stored under normal conditions.
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by your HPLC/LC-MS method.
-
Compare the chromatograms of the stressed samples to the control sample to identify the degradation peaks.
-
Utilize the mass spectrometry data to determine the molecular weights of the degradation products and propose their structures.
-
Optimize your HPLC method (e.g., gradient, mobile phase composition, column chemistry) to ensure baseline separation of all observed degradation peaks from the parent 7-azaindole peak. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient without interference from any degradation products.[5][6][7]
Logical Relationship of Forced Degradation and Method Development:
Caption: Logical workflow for identifying impurities and developing a stability-indicating method.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1H-pyrrolo[2,3-b]pyridine?
A1: The primary degradation pathways for 7-azaindole are oxidation, photodegradation, and to a lesser extent, hydrolysis under strong acidic or basic conditions. The electron-rich pyrrole ring is particularly susceptible to oxidation, which can lead to the formation of N-oxides and ring-opened products. Photodegradation can occur upon exposure to UV or visible light, leading to a complex mixture of degradation products.
Q2: Which solvents are best for storing 7-azaindole solutions?
A2: Anhydrous, aprotic solvents such as DMSO and DMF are generally recommended for long-term storage of stock solutions. Protic solvents like methanol and ethanol can participate in photochemical reactions and may contain impurities that promote degradation. For aqueous buffers, stability is highly dependent on the pH and buffer components. It is crucial to prepare aqueous solutions fresh and conduct stability studies in your specific experimental media.
Q3: How does pH affect the stability of 7-azaindole in aqueous solutions?
A3: While specific data is limited, compounds with a pyrrolopyridine core can be susceptible to pH-dependent hydrolysis. Both strongly acidic and strongly basic conditions can promote the degradation of the pyrrole ring. For most applications, maintaining a pH near neutral (pH 6-8) is advisable to minimize hydrolysis.
Q4: Can I do anything to stabilize my 7-azaindole solution if I need to store it for a few days in an aqueous buffer?
A4: If short-term storage in an aqueous buffer is unavoidable, the following steps can help to minimize degradation:
-
Low Temperature: Store the solution at 2-8°C.
-
Light Protection: Use amber vials or wrap the container in foil.
-
Inert Atmosphere: Degas the buffer and store the solution under an inert atmosphere.
-
pH Control: Ensure the pH of the buffer is as close to neutral as your experiment allows.
-
Fresh Preparation: The best practice is always to prepare aqueous solutions of 7-azaindole fresh on the day of use.
Q5: Are there any known incompatible excipients or reagents I should avoid when working with 7-azaindole?
A5: Avoid strong oxidizing agents, strong acids, and bases. Be cautious with excipients that may contain reactive impurities, such as peroxides in polymers like polyethylene glycol (PEG) and povidone.[8] When formulating 7-azaindole derivatives, it is essential to perform compatibility studies with all excipients.
References
- Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation. Universidad Autónoma de Madrid. Accessed January 19, 2026.
- Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Accessed January 19, 2026.
- Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics. Published June 22, 2019.
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Accessed January 19, 2026.
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. Accessed January 19, 2026.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- 7-Azaindole (271-63-6) 1H NMR spectrum. ChemicalBook. Accessed January 19, 2026.
- The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development. Benchchem. Accessed January 19, 2026.
- Development of Stability Indicating Methods. Semantic Scholar. Accessed January 19, 2026.
- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Institutes of Health. Accessed January 19, 2026.
- 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications (RSC Publishing). Published September 23, 2022.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. Accessed January 19, 2026.
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Accessed January 19, 2026.
- Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Accessed January 19, 2026.
- The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Accessed January 19, 2026.
- Utilizing UPLC-MS for Conducting Forced Degradation Studies.
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Accessed January 19, 2026.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Accessed January 19, 2026.
- Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. Published June 3, 2020.
- Azaindole Therapeutic Agents. PubMed Central. Accessed January 19, 2026.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Accessed January 19, 2026.
- (PDF) Photodegradation Products And Their Analysis In Food.
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Accessed January 19, 2026.
- Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Accessed January 19, 2026.
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Accessed January 19, 2026.
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PubMed Central. Accessed January 19, 2026.
- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. RSC Publishing. Published August 31, 2022.
- Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Indian Journal of Pharmaceutical Sciences. Published September 2009.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Accessed January 19, 2026.
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Accessed January 19, 2026.
- Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. MDPI. Accessed January 19, 2026.
- Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Accessed January 19, 2026.
- Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PubMed Central. Accessed January 19, 2026.
- Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry | Request PDF.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Published November 8, 2022.
- Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Published January 29, 2022.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Accessed January 19, 2026.
- Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. PubMed. Accessed January 19, 2026.
- Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. PubMed Central. Accessed January 19, 2026.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Accessed January 19, 2026.
- Insights into Polymer Biodegradation Investigations on oxidative, hydrolytic and enzymatic Pathways Dissertation.
Sources
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- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. chromatographyonline.com [chromatographyonline.com]
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- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your synthetic yield and purity. Our approach is grounded in mechanistic principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a stepwise halogenation of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. Due to the differing reactivity of the pyridine and pyrrole rings, direct dihalogenation can be unselective and lead to a mixture of products that are difficult to separate. A more controlled approach is recommended, which typically involves the initial functionalization of the pyridine ring followed by halogenation of the pyrrole ring.
One plausible synthetic route is outlined below:
Caption: Proposed synthetic workflow for this compound.
This stepwise approach allows for greater control over the regioselectivity of the halogenation reactions.
Troubleshooting Guide
Issue 1: Low Yield or No Reaction During Bromination of the Pyridine Ring (Step 1)
Question: I am attempting to brominate 1H-pyrrolo[2,3-b]pyridine to form 6-Bromo-1H-pyrrolo[2,3-b]pyridine, but I am observing low yields or recovering unreacted starting material. What could be the issue?
Answer:
The pyridine ring of 7-azaindole is electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to the pyrrole ring. To achieve selective bromination at the C6 position, specific conditions are often required.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Insufficiently reactive brominating agent | Consider using a more potent brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile. In some cases, the use of bromine in the presence of a Lewis acid or oleum can be effective. | The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack. A more reactive electrophile is needed to overcome this deactivation. |
| Incorrect reaction temperature | Optimization of the reaction temperature is crucial. While higher temperatures can increase the reaction rate, they may also lead to side reactions. A systematic approach, starting from room temperature and gradually increasing, is recommended. | The activation energy for the bromination of the pyridine ring may require thermal input. However, excessive heat can lead to decomposition or non-selective reactions. |
| Protonation of the pyridine nitrogen | In acidic conditions, the pyridine nitrogen can be protonated, further deactivating the ring. Ensure the reaction medium is not overly acidic. If using a protic acid, consider the addition of a non-nucleophilic base to scavenge protons. | The pyridinium species is significantly more electron-deficient than the neutral pyridine, making electrophilic substitution even more difficult. |
A successful approach for the functionalization of the pyridine ring of 7-azaindole at the 6-position has been demonstrated via a Reissert-Henze type reaction involving the N-oxide derivative.[1]
Issue 2: Lack of Regioselectivity During Chlorination of 6-Bromo-1H-pyrrolo[2,3-b]pyridine (Step 2)
Question: I am trying to chlorinate 6-Bromo-1H-pyrrolo[2,3-b]pyridine to obtain the desired 3-chloro product, but I am getting a mixture of isomers. How can I improve the regioselectivity?
Answer:
The pyrrole ring of the 7-azaindole system is electron-rich and generally undergoes electrophilic substitution preferentially at the C3 position.[2] However, under certain conditions, reaction at other positions can occur, leading to isomeric impurities.
Troubleshooting Workflow:
Caption: Decision-making process for improving chlorination regioselectivity.
Detailed Explanation:
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a commonly used and relatively mild source of electrophilic chlorine that often provides good selectivity for the C3 position of indoles and azaindoles. More reactive agents like chlorine gas can be less selective.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the C3-chlorinated isomer.
-
Protecting Groups: The use of a protecting group on the pyrrole nitrogen, such as a tosyl (Ts) or benzoyl group, can influence the electronic properties and steric environment of the pyrrole ring, potentially improving the regioselectivity of the chlorination.[3] The protecting group can be removed in a subsequent step.
Issue 3: Difficulty in Purifying the Final Product
Question: My final product, this compound, is contaminated with what I suspect are isomeric impurities and starting materials. What are the best purification strategies?
Answer:
Purification of halogenated azaindoles can be challenging due to the similar polarities of the desired product and potential side products. A multi-step purification approach is often necessary.
Common Impurities and Purification Strategies:
| Impurity | Identification | Purification Method |
| Unreacted 6-Bromo-1H-pyrrolo[2,3-b]pyridine | LC-MS and ¹H NMR (absence of a signal for the C3-proton in the product). | Column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol system is a good starting point.[4] |
| Isomeric Dihalogenated Products | ¹H NMR will show different coupling patterns for the aromatic protons. High-resolution mass spectrometry can confirm the elemental composition. | Isomeric impurities can be very difficult to separate by standard silica gel chromatography.[4] Recrystallization from a suitable solvent system should be attempted. If co-elution is still an issue, preparative HPLC may be required for complete separation. |
| Di-chlorinated or Di-brominated Species | Mass spectrometry will reveal a different molecular weight corresponding to the incorrect halogen combination. | These impurities often have different polarities and can usually be separated by column chromatography. |
Pro-Tip for Column Chromatography: The acidic nature of silica gel can sometimes cause streaking or degradation of nitrogen-containing heterocycles.[4] To mitigate this, you can either use deactivated (neutral) silica gel or add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent.[4]
Experimental Protocols
Disclaimer: These are generalized protocols based on known chemistry of 7-azaindoles and should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or an inert organic solvent like DMF), cool the mixture to 0 °C.
-
Slowly add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto ice water.
-
Neutralize the solution with a suitable base (e.g., aqueous sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
-
Dissolve 6-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an appropriate solvent (e.g., DMF, acetonitrile, or chloroform).
-
Cool the solution to 0 °C.
-
Add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise.
-
Stir the reaction at 0 °C to room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude material using column chromatography and/or recrystallization to obtain the final product.
References
- Minakata, S., Komatsu, M., & Ohshiro, Y. (n.d.). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. Synthesis.
-
Herbert, R. H. (1968). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. [Link]
Sources
- 1. Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide | CoLab [colab.ws]
- 2. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Halogenated Heterocyclic Compounds
Welcome to the Technical Support Center for the purification of halogenated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these important molecules. Halogenated heterocycles are pivotal in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of complex organic compounds.[1] However, the presence of one or more halogen atoms (F, Cl, Br, I) on a heterocyclic core introduces specific purification hurdles related to reactivity, polarity, and stability.[2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues you may face during your experiments. Our goal is to equip you with the scientific rationale behind each purification strategy, enabling you to make informed decisions and optimize your workflows.
I. Chromatography Troubleshooting Guide
Column chromatography is a cornerstone of purification in organic synthesis.[4] However, the unique electronic properties of halogenated heterocycles can lead to common issues such as poor separation, peak tailing, and compound degradation. This section provides a systematic approach to troubleshooting these challenges.
Issue: Poor Separation or Overlapping Peaks
Q1: My halogenated heterocycle is not separating from its impurities on a silica gel column. What should I do?
A1: Poor separation is typically due to an inappropriate solvent system or issues with the stationary phase. Here’s a logical approach to resolving this:
-
Expertise & Experience: The key is to systematically evaluate and adjust your chromatographic conditions. The polarity of your halogenated heterocycle is influenced by both the halogen(s) and the heterocyclic core.[5] For instance, the polarity decreases in the order of F > Cl > Br > I for a given scaffold.
-
Troubleshooting Steps:
-
Analyze Polarity with TLC: Before scaling up to a column, use Thin Layer Chromatography (TLC) to screen a variety of solvent systems.[6] Start with a standard non-polar/polar mixture like hexane/ethyl acetate and gradually increase the polarity. If separation is still poor, try alternative solvent systems such as dichloromethane/methanol or toluene/acetone to exploit different selectivity.[6]
-
Adjust the Solvent Ratio: If you observe some separation on TLC but the spots are too close (similar Rf values), fine-tune the solvent ratio.[6] For compounds with low Rf values, increase the proportion of the polar solvent. For those with high Rf values, increase the non-polar component.[6]
-
Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase. For basic heterocycles that may interact strongly with acidic silica, basic or neutral alumina can be an excellent alternative.[6] For very non-polar compounds, reversed-phase chromatography (e.g., C18 silica) might provide better separation.[7]
-
Check for Column Overloading: Loading too much crude material onto your column will inevitably lead to poor separation.[6] A general rule of thumb is to load 1-5% of the stationary phase's mass.[6] If you need to purify a large amount of material, it is better to use a wider diameter column rather than overloading a smaller one.[6]
-
Issue: Peak Tailing or Streaking
Q2: My basic halogenated pyridine is streaking on the TLC plate and tailing on the column. How can I fix this?
A2: Streaking and peak tailing of basic heterocycles on silica gel are common problems caused by strong interactions between the basic compound and the acidic silanol groups of the stationary phase.[6]
-
Expertise & Experience: The lone pair of electrons on the nitrogen atom of a basic heterocycle can be protonated by the acidic silica surface, leading to strong adsorption and subsequent tailing. The solution is to neutralize these acidic sites.
-
Troubleshooting Steps:
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[6] Triethylamine (Et₃N) at a concentration of 0.1-1% (v/v) is typically sufficient to suppress the unwanted interactions and produce sharp peaks.[6] For very basic compounds, a small amount of ammonia in methanol can also be used.
-
Switch to a Less Acidic Stationary Phase: As mentioned previously, using neutral or basic alumina can prevent this issue altogether for compounds that are sensitive to acidic conditions.[6]
-
Issue: Compound Degradation on the Column
Q3: I suspect my halogenated heterocycle is decomposing on the silica gel column. What are the signs and how can I prevent it?
A3: Compound instability during purification can be a significant challenge, especially for labile molecules.[2]
-
Expertise & Experience: Halogenated heterocycles can be susceptible to degradation under acidic or basic conditions, or in the presence of certain solvents. The key is to identify the cause of degradation and choose milder purification conditions.
-
Troubleshooting Steps:
-
Recognize the Signs: Signs of degradation include the appearance of new, often more polar, spots on the TLC plate after running the column, and low overall recovery of the desired product.
-
Deactivate the Stationary Phase: If you suspect acid-catalyzed decomposition, you can "deactivate" the silica gel by pre-treating it with a solution of your eluent containing a small amount of a non-volatile base like pyridine, followed by flushing with the mobile phase.
-
Use an Alternative Stationary Phase: Switching to a more inert stationary phase like neutral alumina or Florisil® can be beneficial for sensitive compounds.
-
Minimize Contact Time: Work quickly. Do not let your compound sit on the column for an extended period.
-
Consider Alternative Purification Methods: If degradation persists, chromatography may not be the best method. Consider recrystallization, distillation, or sublimation as alternatives.[4][8]
-
II. Crystallization Troubleshooting Guide
Crystallization is a powerful purification technique that can yield highly pure material if successful.[4] However, inducing crystallization can be as much an art as a science.
Issue: Compound Oiling Out Instead of Crystallizing
Q4: My halogenated heterocycle forms an oil when I try to crystallize it. What causes this and how can I get crystals?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is supersaturated.[6]
-
Expertise & Experience: The goal is to slow down the precipitation process to allow for the ordered arrangement of molecules into a crystal lattice.
-
Troubleshooting Steps:
-
Add More Solvent: The oil is essentially a liquid form of your impure compound. Add a small amount of hot solvent to redissolve the oil completely, then allow the solution to cool very slowly.[6]
-
Scratch the Glass: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[6] The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[6]
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[6]
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent in which the compound is less soluble, or use a co-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).[6][9]
-
Issue: Low Recovery of Crystalline Product
Q5: I got beautiful crystals, but my yield is very low. How can I improve my recovery?
A5: Low recovery is often due to using too much solvent or the compound having significant solubility even in the cold solvent.[6]
-
Expertise & Experience: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[10]
-
Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your crude product.[6]
-
Cool to a Lower Temperature: After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize the amount of product that crystallizes out of solution.[6]
-
Caution: Cooling too quickly can sometimes lead to the precipitation of impurities.
-
III. Extraction Troubleshooting Guide
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquids. For halogenated heterocycles, acid-base extraction is particularly useful.[11]
Issue: Formation of an Emulsion
Q6: When I shake my separatory funnel, an emulsion forms that won't separate. How can I break it?
A6: Emulsions are a common problem in extractions, often caused by vigorous shaking or the presence of surfactant-like impurities.[6]
-
Expertise & Experience: The goal is to disrupt the stable mixture of the two immiscible phases.
-
Troubleshooting Steps:
-
Be Gentle: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.[6]
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[12]
-
Filter Through Celite® or Glass Wool: Sometimes, passing the emulsified layer through a plug of Celite® or glass wool can help to break it up.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.
-
IV. Frequently Asked Questions (FAQs)
Q7: How does the type of halogen (F, Cl, Br, I) affect the choice of purification strategy?
A7: The nature of the halogen significantly influences the compound's properties:
-
Polarity: As mentioned, electronegativity decreases down the group (F > Cl > Br > I).[5] This means that a fluoro-substituted heterocycle will generally be more polar than its iodo-substituted counterpart, affecting its retention time in normal-phase chromatography.
-
Reactivity: The carbon-halogen bond strength decreases from C-F to C-I.[5] Iodo- and bromo-substituted heterocycles are more reactive in reactions like cross-couplings and may be less stable on silica gel.[13] Fluoro- and chloro-substituted compounds are generally more stable.
-
Crystallinity: The size and polarizability of the halogen can affect the crystal packing. Sometimes, heavier halogens like bromine and iodine can promote crystallization through halogen bonding.[14][15]
Q8: Can I use reversed-phase chromatography to purify my halogenated heterocycle?
A8: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is an excellent method for purifying halogenated heterocycles, especially for polar compounds or for achieving very high purity.[7] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). The elution order is typically the reverse of normal-phase chromatography, with more polar compounds eluting first.
Q9: Are there any safety considerations specific to purifying halogenated heterocyclic compounds?
A9: Yes. Many halogenated organic compounds are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Some halogenated solvents, like dichloromethane and chloroform, are also hazardous. Always consult the Safety Data Sheet (SDS) for your specific compound and solvents before starting any work.
V. Experimental Protocols & Data
Protocol 1: General Procedure for Column Chromatography of a Halogenated Heterocycle
-
TLC Analysis: Determine the optimal solvent system using TLC. The ideal Rf for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Fill the column with the chosen non-polar solvent. Slowly add the silica gel as a slurry in the non-polar solvent, ensuring no air bubbles are trapped. Allow the silica to settle, and then add another layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more volatile solvent. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization of a Halogenated Heterocycle
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[10]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating until the solid is just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the flask or adding a seed crystal.[6] Then, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Allow the crystals to air dry or dry them in a vacuum oven.
Table 1: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds that can hydrogen bond.[16] |
| Ethanol | 78 | High | A versatile solvent for moderately polar compounds.[17] |
| Methanol | 65 | High | Similar to ethanol but more volatile.[16] |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent.[16] |
| Acetone | 56 | Medium | Can be too good a solvent for many compounds.[16] |
| Dichloromethane | 40 | Medium | Volatile; use with good ventilation. |
| Hexane(s) | 69 | Low | For non-polar compounds.[17] |
| Toluene | 111 | Low | High boiling point can be a disadvantage.[16] |
VI. Visualizing Purification Workflows
Diagram 1: Decision Tree for Chromatography Troubleshooting
Caption: Troubleshooting flowchart for poor chromatographic separation.
Diagram 2: Workflow for Acid-Base Extraction
Caption: General workflow for separating acidic, basic, and neutral compounds.
VII. References
-
Moravek. (n.d.). Understanding Compound Purification Practices. Retrieved from [Link]
-
Sterling Pharma Solutions. (2025, June 23). Overcoming purification hurdles for ADC linker payloads. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogenated Heterocycles as Pharmaceuticals. Retrieved from [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Study.com. (n.d.). What are the most important factors in selecting a solvent for recrystallization?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Retrieved from [Link]
-
Synthesis Spotlight. (2025, August 25). Heterocycles Halogenated, Hassles Removed. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
-
ACS Omega. (2021, February 10). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. Retrieved from [Link]
-
PubMed. (2013, February 15). Optimized chromatographic conditions for separation of halogenated acetic acids by ultra-performance liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]
-
Google Patents. (n.d.). Method For Removing Halogens From An Aromatic Compound. Retrieved from
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Knauer. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Rzeszow University of Technology. (n.d.). Analysis of selected factors influencing the course of the process in liquid chromatography. Retrieved from [Link]
-
Oxford Academic. (n.d.). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Retrieved from [Link]
-
ACS Publications. (2013, December 10). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
National Institutes of Health. (2023, June 24). Regulating the proximity effect of heterocycle-containing AIEgens. Retrieved from [Link]
-
Unknown Source. (n.d.). Crystallization Solvents.pdf.
-
MDPI. (n.d.). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, November 11). 6.4: Polar Reactions. Retrieved from [Link]
-
ACS Publications. (2022, May 17). Halogen-Bonded Cocrystals of 1,3,5-Triiodo-2,4,6-trifluorobenzene and Structural Isomers of Benzoylpyridine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Synergistic effects of halogen bond and π–π interactions in thiophene-based building blocks. Retrieved from [Link]
Sources
- 1. 卤化杂环化合物 [sigmaaldrich.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Reagents & Solvents [chem.rochester.edu]
overcoming poor reactivity in coupling reactions of pyrrolo[2,3-b]pyridines
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for overcoming challenges in the metal-catalyzed cross-coupling of pyrrolo[2,3-b]pyridines (7-azaindoles). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical scaffold in modern drug discovery. Pyrrolo[2,3-b]pyridines are prevalent in pharmaceuticals, particularly as kinase inhibitors, but their unique electronic structure presents significant challenges in synthetic functionalization.
The core difficulty arises from the inherent properties of the 7-azaindole nucleus. The pyridine nitrogen atom is a Lewis basic site that can coordinate strongly to the palladium catalyst, leading to catalyst inhibition or the formation of inactive off-cycle complexes.[1][2] This "pyridine problem" often results in sluggish or failed reactions. Furthermore, the pyrrole N-H proton is acidic and can participate in unwanted side reactions, complicating the choice of base.
This document provides a structured troubleshooting guide and a set of frequently asked questions (FAQs) to diagnose and solve common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. Our goal is to explain the causality behind experimental choices, providing you with the knowledge to optimize your reactions effectively.
Troubleshooting Guide: Common Coupling Reactions
This section addresses specific problems encountered during the three most common cross-coupling reactions used to functionalize the 7-azaindole core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, with 7-azaindole substrates, issues like low conversion, dehalogenation, and catalyst deactivation are common.
Question: My Suzuki-Miyaura reaction with a bromo-7-azaindole is giving very low yield (<20%). I'm using Pd(PPh₃)₄ and K₂CO₃ in aqueous dioxane. What's going wrong?
Answer: This is a classic problem. The low yield is likely due to a combination of slow oxidative addition and catalyst inhibition by the pyridine nitrogen. The Pd(PPh₃)₄ catalyst system is often not active enough for this challenging substrate class.
Troubleshooting Steps:
-
Switch to a Modern Catalyst System: The key to success is using a catalyst system that promotes a rapid rate of oxidative addition and reductive elimination, which can outcompete the rate of catalyst deactivation. For electron-rich heterocycles like 7-azaindoles, bulky, electron-rich phosphine ligands are essential.[3][4]
-
Re-evaluate Your Base and Solvent: While K₂CO₃ can work, it often requires high temperatures. A stronger base like K₃PO₄ can be more effective, especially in anhydrous solvent systems which can minimize protodeboronation of the boronic acid.[7]
-
Protocol Suggestion: Try using Pd₂(dba)₃ (2.5 mol%), SPhos (5 mol%), and K₃PO₄ (2.0 equiv.) in a solvent mixture like 1,4-dioxane/water (5:1) or anhydrous THF.[5]
-
-
Check Boronic Acid Stability: Boronic acids can degrade under reaction conditions (protodeboronation), especially heteroaryl boronic acids.[6][7]
-
Solution: Use a slight excess of the boronic acid (1.2-1.5 equivalents). Alternatively, consider using more stable boronic acid derivatives like MIDA boronates or potassium trifluoroborate salts.
-
Troubleshooting Workflow: Suzuki-Miyaura Reaction
Caption: Decision workflow for troubleshooting Suzuki-Miyaura couplings.
Buchwald-Hartwig Amination
Forming a C-N bond at the 7-azaindole core is crucial for many pharmaceutical applications. This reaction is highly susceptible to catalyst poisoning by both the pyridine nitrogen and the amine coupling partner.[2][8]
Question: I am attempting to couple a secondary amine to 4-chloro-7-azaindole, but I only recover starting material. I've tried Pd(OAc)₂/BINAP with Cs₂CO₃.
Answer: This is a common failure mode. The Pd/BINAP system is often not active enough to overcome the strong inhibition by the pyridine substrate.[9] Additionally, 4-chloro-7-azaindoles are less reactive than their bromo or iodo counterparts, requiring a highly active catalyst for the initial oxidative addition step.[2]
Troubleshooting Steps:
-
Employ a State-of-the-Art Catalyst System: For this transformation, a highly active catalyst capable of rapid oxidative addition to the C-Cl bond is non-negotiable.
-
Recommended Ligands: Use bulky biarylphosphine ligands such as RuPhos or XPhos. These have proven effective for coupling amines to challenging heteroaryl chlorides.[10]
-
Recommended Base: A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) is often superior to carbonate bases for these difficult couplings.[1][11] Be aware that strong bases can deprotonate the pyrrole N-H, which can be part of a productive catalytic cycle with the right ligand.
-
-
Consider N-H Protection: If side reactions persist or if the amine coupling partner is particularly precious, protecting the pyrrole nitrogen with a group like SEM (trimethylsilylethoxymethyl) can be highly beneficial.[10][12] This blocks the acidic proton and can improve solubility and reactivity, although it adds extra steps to the synthesis.
-
Ensure an Inert Environment: Buchwald-Hartwig reactions are highly sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[8]
Recommended Catalyst/Ligand Combinations for Buchwald-Hartwig Amination
| Substrate Halogen | Palladium Source | Recommended Ligand | Base | Solvent | Typical Temp. (°C) | Reference |
| Iodo/Bromo | Pd₂(dba)₃ | DavePhos | LiHMDS | Toluene | 80-100 | [1] |
| Chloro | (RuPhos) Pd G3 | RuPhos | K₂CO₃ | t-AmylOH | 110 | [10] |
| Iodo/Bromo | Pd(OAc)₂ | Xantphos | K₃PO₄ | Dioxane | 100-110 | [9][11] |
Sonogashira Coupling
The Sonogashira reaction provides a direct route to alkynylated 7-azaindoles, which are valuable intermediates. Key challenges include ensuring the palladium catalyst remains active and avoiding copper-mediated side reactions.[13]
Question: My Sonogashira reaction between 5-iodo-7-azaindole and a terminal alkyne is giving a complex mixture, with some desired product but also what appears to be alkyne homocoupling (Glaser coupling). How can I improve this?
Answer: A complex mixture suggests that the desired cross-coupling is slow, allowing side reactions to dominate. Alkyne homocoupling is a classic issue in Sonogashira reactions, often exacerbated by issues with the palladium catalyst or an excess of copper.
Troubleshooting Steps:
-
Optimize the Pd/Cu Ratio: The copper(I) co-catalyst is essential for the Sonogashira mechanism but can also promote Glaser coupling. Minimize the amount of CuI used (1-5 mol% is typical). In some cases, copper-free Sonogashira conditions can be employed, although these often require more specialized ligands.[13][14]
-
Select the Right Ligand and Base:
-
Catalyst: A simple PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ system is often effective for iodo- and bromo-azaindoles.[15]
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial, as it acts as both a base and a solvent. It must be anhydrous and high purity.
-
-
Protect the Pyrrole N-H: The acidic N-H can interfere with the base and catalytic cycle. Protection with a tosyl (Ts) or Boc group can lead to cleaner reactions and higher yields, especially if the reaction is sluggish.
-
Ensure Rigorous Anhydrous and Anaerobic Conditions: Oxygen is particularly detrimental as it promotes the Cu(I) to Cu(II) oxidation that drives Glaser coupling. Degas all solvents and reagents thoroughly.[13]
General Protocol for a Robust Sonogashira Coupling
Caption: Step-by-step experimental workflow for Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: Do I always need to protect the pyrrole N-H on the 7-azaindole?
Not always, but it is often a good strategy if you are facing reactivity issues. The necessity depends on the reaction type, the strength of the base used, and the halogen's position.
-
When to Protect: Consider protection when using very strong bases (like LiHMDS or NaH), when the reaction is sluggish, or when side reactions related to the N-H are observed. The SEM group is a good choice as it is robust but can be removed under specific conditions.[10][12]
-
When to Avoid Protection: Some modern catalyst systems are explicitly designed to work with unprotected N-H heterocycles.[1][6] Avoiding protection shortens your synthetic route. If a reaction works well without it, there is no need to add the extra steps.
Q2: Which halogen should I use on my 7-azaindole (Cl, Br, I) for the best results?
The reactivity for oxidative addition to palladium follows the trend: I > Br > OTf >> Cl .
-
Iodides: Are the most reactive and are excellent for developing new chemistry or when using less active catalysts. They are ideal for Suzuki and Sonogashira reactions.[10]
-
Bromides: Offer a good balance of reactivity and stability. They are widely used and generally compatible with modern catalyst systems.
-
Chlorides: Are the least reactive but are often cheaper and more desirable for large-scale synthesis. They almost always require a highly active, specialized catalyst system (e.g., a Buchwald biarylphosphine ligand-based catalyst).[2][10]
Q3: Can I perform selective C-H activation on the 7-azaindole core instead of using a halide?
Yes, direct C-H activation/functionalization is an increasingly powerful strategy that avoids the need for pre-functionalized halo-azaindoles.
-
C3-Position: The C3 position of the pyrrole ring is the most electron-rich and is often the most susceptible to electrophilic attack and some C-H activation pathways.
-
C7-Position (Pyridine Ring): Functionalizing the pyridine ring via C-H activation is more challenging due to the electron-deficient nature of the ring.[16] However, directing group strategies can be employed to achieve regioselectivity.[17] For example, a Pd-catalyzed C-H arylation has been used in the commercial synthesis of a complex pyrrolopyridine drug candidate.[18] This is an advanced topic and requires careful optimization for each specific substrate.
Q4: My reaction looks dark black and heterogeneous. Does this mean the catalyst has crashed out and the reaction is dead?
Not necessarily. The formation of palladium black (finely divided Pd(0) metal) is a common catalyst decomposition pathway, but many successful reactions proceed as dark, heterogeneous mixtures. The key is whether the turnover is still occurring. If TLC or LC-MS analysis shows steady product formation, the reaction is active. If the reaction has stalled, then catalyst decomposition is a likely cause, and you should revisit the troubleshooting steps for your specific reaction (e.g., ligand choice, inert atmosphere, reagent purity).[4]
References
-
Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Scientific Research Publishing. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
-
MDPI. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
-
Molecules. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information. [Link]
-
PubMed. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
National Center for Biotechnology Information. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
-
NOVA School of Science and Technology. (2018). Metal-catalyzed cross-coupling reactions on azaindole synthesis and functionalization. [Link]
-
Organic Letters. (2024). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. American Chemical Society. [Link]
-
RSC Advances. (2015). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. Royal Society of Chemistry. [Link]
-
MDPI. (2021). Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. [Link]
-
ResearchGate. (2015). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
-
Organic Letters. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
-
Journal of Organic Chemistry. (2018). C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. PubMed. [Link]
-
Scite.ai. (2009). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
Chemistry of Heterocyclic Compounds. (2013). FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Springer. [Link]
-
ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. American Chemical Society. [Link]
-
Molecules. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Sci-Hub. (n.d.). Synthesis of alkylidene pyrrolo[3,4-b]pyridin-7-one derivatives via RhIII-catalyzed cascade oxidative alkenylation/annulation of picolinamides. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
-
National Institutes of Health. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Angewandte Chemie International Edition. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (2024). Synthetic strategies of partially saturated pyrrolo[2,3‐b]pyridine.... [Link]
-
ChemRxiv. (2024). C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. [Link]
-
National Center for Biotechnology Information. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. [Link]
-
ResearchGate. (2014). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
Organic & Biomolecular Chemistry. (2023). C–H functionalization of pyridines. Royal Society of Chemistry. [Link]
-
PubMed. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. [Link]
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stability assessment of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine under acidic/basic conditions
Technical Support Center: 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
A Guide to Stability Assessment Under Acidic and Basic Conditions
Welcome to the technical support guide for this compound. This document, prepared by our senior application scientists, provides in-depth technical guidance, troubleshooting advice, and validated protocols for assessing the stability of this compound. As a key heterocyclic building block in modern drug discovery, understanding its chemical behavior is paramount for successful experimental outcomes.[1][2][3]
Core Chemical Principles & Stability Profile
This compound belongs to the 7-azaindole family of heterocycles.[2] Its stability is governed by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring, further modulated by its halogen substituents.
-
The 7-Azaindole Scaffold: The pyrrole moiety is inherently susceptible to degradation under strong acidic conditions due to the delocalization of the nitrogen lone pair into the aromatic system, making it prone to protonation and subsequent polymerization or ring-opening.[4] Conversely, the pyridine nitrogen atom is basic and will be protonated in acidic media. The pyrrole N-H bond is weakly acidic and can be deprotonated under sufficiently basic conditions.
-
Influence of Halogen Substituents:
-
3-Chloro Group (Pyrrole Ring): The electron-withdrawing nature of the chlorine atom at the C3 position decreases the electron density of the pyrrole ring. This has a modest stabilizing effect, making the ring less susceptible to electrophilic attack and acid-catalyzed degradation compared to an unsubstituted 7-azaindole.
-
6-Bromo Group (Pyridine Ring): The bromine atom on the pyridine ring is deactivating and electron-withdrawing, which can influence the basicity of the pyridine nitrogen. Both halogen atoms are potential sites for nucleophilic aromatic substitution, particularly under forcing basic conditions at elevated temperatures.
-
Anticipated Degradation Pathways
A foundational understanding of potential degradation routes is critical for designing stability studies and troubleshooting unexpected results.
Caption: Predicted degradation pathways under stress conditions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experimental work involving this compound.
Q1: My reaction in acidic media turned dark and my HPLC shows a complex mixture of products with poor recovery of the starting material. What is happening?
A: This is a classic sign of pyrrole ring degradation. The electron-rich pyrrole moiety, even with a chloro substituent, is susceptible to acid-catalyzed polymerization, leading to insoluble, often dark-colored materials.[4]
-
Troubleshooting Steps:
-
Reduce Acidity: Use a weaker acid or reduce the concentration of the strong acid (e.g., from 1M HCl to 0.1M HCl).
-
Lower Temperature: Perform the reaction at 0 °C or room temperature instead of elevated temperatures.
-
Limit Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the desired transformation is complete.
-
Analytical Approach: Use LC-MS to analyze the soluble portion of your crude product. This can help identify masses corresponding to oligomeric species or ring-opened products.
-
Q2: I am attempting a reaction under basic conditions (e.g., NaOH in methanol at reflux) and observing a new major peak in my LC-MS that corresponds to [M-Br+OH] or [M-Cl+OH]. Why?
A: You are likely observing nucleophilic aromatic substitution (SNAr) where the hydroxide ion displaces one of the halogen atoms. Halogenated pyridines and pyrroles can undergo this reaction, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: If the goal is simply deprotonation of the pyrrole nitrogen, switch to a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent.
-
Lower the Temperature: SNAr reactions are highly temperature-dependent. Reducing the temperature may significantly slow down or prevent this side reaction.
-
Confirm Structure: If the hydroxylated product is undesired, its identity should be confirmed. If it is a consistent byproduct, this information is valuable for understanding the compound's reactivity profile.
-
Q3: What analytical techniques are best for monitoring the stability of this compound?
A: A combination of chromatographic and spectroscopic methods is essential for a comprehensive stability assessment.[5][6]
-
Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability studies.[6][7] A reverse-phase C18 column with a gradient mobile phase (e.g., water/acetonitrile with a small amount of formic acid or ammonium acetate) is a good starting point. This method allows for the separation and quantification of the parent compound and its degradation products.
-
Identification Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the mass of any new peaks, providing vital clues to the structure of degradation products.[6][]
-
Structural Confirmation: For definitive structural elucidation of major degradants, isolation (e.g., by preparative HPLC) followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[]
Experimental Protocol: Forced Degradation Study
Forced degradation studies, or stress testing, are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[9][10] The following protocol is based on ICH Q1A guidelines.[5][9]
Caption: Workflow for a comprehensive forced degradation study.
Methodology
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: Use 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C.
-
Base Hydrolysis: Use 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60 °C.
-
Oxidative Stress: Use 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Stress: Use water as the diluent. Incubate at 80 °C.
-
-
Time Points: Withdraw aliquots at initial (t=0), 2, 8, and 24-hour intervals.
-
Sample Quenching:
-
For acid and base samples, neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively, before analysis.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC-UV method.
-
Inject samples onto an LC-MS system to obtain mass information for any new peaks observed.
-
A "mass balance" calculation should be attempted to ensure that all degradation products are accounted for.[11]
-
Data Summary & Interpretation
The results from the forced degradation study should be summarized to provide a clear overview of the compound's stability profile.
Table 1: Illustrative Forced Degradation Data Summary
| Stress Condition | Time (h) | Assay of Parent (%) | Major Degradants Detected | Putative Identification (from MS) |
| 0.1 M HCl, 60 °C | 24 | 75.2 | 2 | Polymerization products |
| 0.1 M NaOH, 60 °C | 24 | 88.9 | 1 | Hydroxylated product (M-Br+OH) |
| 3% H₂O₂, RT | 24 | 95.5 | 1 | N-oxide or other oxidation product |
| 80 °C (in solution) | 24 | 99.1 | 0 | - |
| Photostability | ICH Q1B | 98.6 | 0 | - |
Note: Data presented are illustrative and will vary based on specific experimental outcomes.
Interpretation:
-
Acid Instability: The compound shows significant degradation under acidic conditions, confirming the predicted instability of the pyrrole ring.
-
Base-Mediated Degradation: Degradation under basic conditions is slower than in acid and appears to proceed via nucleophilic substitution rather than ring cleavage.
-
Oxidative Sensitivity: The compound shows moderate sensitivity to oxidation, possibly forming an N-oxide on either the pyrrole or pyridine ring.
-
Thermal & Photostability: The compound appears to be relatively stable to heat and light under the tested conditions.
This comprehensive guide provides the foundational knowledge and practical steps for assessing the stability of this compound. For further inquiries, please contact our technical support team.
References
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.
- Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
- Cornish, L. (2025). Analytical Techniques In Stability Testing.
- Spotlight on stability: API and drug product testing. Almac Group.
- 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE. ChemicalBook.
- Cousens, A. (2021). Spotlight on stability: API and drug product testing. Chemicals Knowledge Hub.
- Giorgetti, A., et al. (2019).
- Forced Degrad
- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Engineering Research & Technology.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Brümmer, H. (2011).
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2021).
- Biologically active compounds containing pyrrolopyridines unit.
- Why is the reaction of pyrrole difficult with acid?. (2018). Quora.
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2018). PubMed.
- The Azaindole Framework in the Design of Kinase Inhibitors. (2019). MDPI.
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
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- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sgs.com [sgs.com]
Validation & Comparative
The Ascendancy of Privileged Scaffolds in Kinase Inhibition: A Comparative Guide
A Senior Application Scientist's Perspective on 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine and its Contemporaries
In the landscape of modern drug discovery, particularly within oncology and immunology, the relentless pursuit of potent and selective kinase inhibitors remains a paramount objective. The dysregulation of protein kinases is a common feature in a multitude of human diseases, making them a critical class of drug targets. At the heart of many successful kinase inhibitors lies a "privileged scaffold," a core molecular framework that demonstrates a high propensity for binding to the ATP-binding site of a diverse range of kinases. This guide provides a comparative analysis of the this compound scaffold against other prominent kinase inhibitor frameworks, namely those based on pyrimidine, quinazoline, and pyrazole. Through an examination of their intrinsic properties, synthetic accessibility, and the performance of their derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery efforts.
The Significance of the Kinase Inhibitor Scaffold
The choice of a core scaffold is a pivotal decision in the design of a kinase inhibitor. This framework serves as the anchor for the molecule within the ATP-binding pocket, forming key hydrogen bond interactions with the hinge region of the kinase. The inherent chemical properties of the scaffold, such as its size, shape, and electronic distribution, profoundly influence the inhibitor's potency, selectivity, and pharmacokinetic properties. A well-chosen scaffold can serve as a versatile template for the elaboration of a library of compounds with diverse substitution patterns, enabling the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).
Unveiling the this compound Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a compelling scaffold in kinase inhibitor design. Its bicyclic structure mimics the purine core of ATP, allowing it to effectively compete for the ATP-binding site. The presence of the pyrrole nitrogen and the pyridine nitrogen provides opportunities for crucial hydrogen bond interactions with the kinase hinge region. The specific substitution pattern of 6-bromo and 3-chloro adds further dimensions to its utility.
The bromine and chlorine atoms at positions 6 and 3, respectively, offer synthetic handles for further functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This allows for the systematic exploration of chemical space around the core scaffold to optimize potency and selectivity for a given kinase target.
Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of important cancer-related kinases. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with some compounds exhibiting IC50 values in the low nanomolar range against FGFR1, 2, and 3. Another study reported the discovery of a novel 1H-pyrrolo[2,3-b]pyridine derivative as a potent Type II CDK8 inhibitor with an IC50 value of 48.6 nM, showing significant anti-tumor growth in colorectal cancer xenografts[1].
A Comparative Look at Other Privileged Scaffolds
To provide a comprehensive perspective, we will now compare the this compound scaffold with three other widely recognized privileged scaffolds in kinase inhibitor development.
The Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of many FDA-approved kinase inhibitors. Its ability to form one or two hydrogen bonds with the kinase hinge region makes it a highly effective ATP-mimetic. The pyrimidine scaffold is found in numerous successful drugs, including:
-
Gefitinib (Iressa®): An EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC).
-
Imatinib (Gleevec®): A BCR-Abl inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML).
The Quinazoline Scaffold
The quinazoline scaffold is another prominent framework in the design of EGFR inhibitors. Like pyrimidine, it forms key hydrogen bonds with the hinge region. Several FDA-approved drugs are based on this scaffold, including:
-
Gefitinib (Iressa®): As mentioned, it contains a quinazoline core.
-
Erlotinib (Tarceva®): Another EGFR inhibitor for the treatment of NSCLC and pancreatic cancer.
-
Lapatinib (Tykerb®): A dual EGFR and HER2 inhibitor used in breast cancer therapy.
The Pyrazole Scaffold
The pyrazole ring is a five-membered heterocycle that has proven to be a versatile building block for kinase inhibitors. Out of 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring[2][3]. Notable examples include:
-
Ruxolitinib (Jakafi®): A potent inhibitor of JAK1 and JAK2, used in the treatment of myelofibrosis.
-
Crizotinib (Xalkori®): An ALK and ROS1 inhibitor for the treatment of NSCLC.
-
Vemurafenib (Zelboraf®): A BRAF V600E inhibitor for the treatment of melanoma.
Quantitative Comparison of Inhibitor Performance
To facilitate an objective comparison, the following tables summarize the in vitro potency (IC50 values) of representative kinase inhibitors from each scaffold class against their primary targets.
Table 1: Comparison of BRAF Inhibitors
| Compound | Scaffold | Primary Target | IC50 (nM) |
| Vemurafenib | Pyrazole-based | BRAF V600E | 31[4] |
| Dabrafenib | Thiazole-based | BRAF V600E | 0.8 |
Note: While Dabrafenib is not strictly pyrazole-based, it is a key competitor to the pyrazole-containing Vemurafenib.
Table 2: Comparison of EGFR Inhibitors
| Compound | Scaffold | Primary Target | IC50 (nM) |
| Gefitinib | Quinazoline | EGFR | 33[5] |
| Erlotinib | Quinazoline | EGFR | 2 |
| Representative Pyrrolo[2,3-d]pyrimidine Inhibitor | Pyrrolo[2,3-d]pyrimidine | EGFR | ~55-93[6] |
Note: Data for a direct pyrrolo[2,3-b]pyridine EGFR inhibitor with comparable clinical relevance is less readily available in a head-to-head context.
Table 3: Comparison of JAK Inhibitors
| Compound | Scaffold | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
| Ruxolitinib | Pyrazole/Pyrrolo[2,3-d]pyrimidine | 3.3[2] | 2.8[2] |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | 1 | 20 |
Kinase Selectivity Profiles: A Deeper Dive
Beyond potency against the primary target, the selectivity of a kinase inhibitor is crucial for minimizing off-target effects and ensuring a favorable safety profile. Kinase selectivity is often assessed by screening a compound against a large panel of kinases.
-
Vemurafenib (Pyrazole-based): While potent against BRAF V600E, it also inhibits other kinases such as CRAF, SRMS, and ACK1 with similar IC50 values (18–48 nM)[7].
-
Gefitinib (Quinazoline): Generally considered selective for EGFR, but can inhibit other kinases at higher concentrations.
-
Ruxolitinib (Pyrazole/Pyrrolo[2,3-d]pyrimidine): Exhibits selectivity for JAK1/2 over other JAK family members, with significantly higher IC50 values for JAK3 (~430 nM) and TYK2 (19 nM)[2]. It shows no significant inhibition against a panel of 26 other kinases[8][9].
-
Pyrrolo[2,3-b]pyridine Derivatives: The selectivity of this class is highly dependent on the specific substitutions. For example, a pyrrolo[3,2-c]pyridine derivative showed high selectivity for FMS kinase over a panel of 40 other kinases[8].
The following diagram illustrates a simplified workflow for assessing kinase inhibitor selectivity.
Caption: A typical workflow for evaluating the potency and selectivity of kinase inhibitors.
Synthetic Accessibility: A Practical Consideration
The ease of synthesis and the potential for diversification are critical factors in the selection of a scaffold for a drug discovery program.
Synthesis of this compound
The synthesis of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core can be achieved through various methods, often starting from substituted pyridines. The regioselective introduction of halogens can be challenging. One approach involves the N-oxidation of 7-azaindole, followed by a Reissert-Henze type reaction to introduce halogens at the 6-position[4]. Subsequent chlorination at the 3-position would then be required.
A generalized synthetic workflow is depicted below:
Caption: A simplified synthetic scheme for this compound.
The multi-step nature of this synthesis and the need for regioselective control can present challenges for large-scale production.
Synthesis of Other Scaffolds
-
Pyrimidine and Quinazoline: The synthesis of these scaffolds is generally well-established and amenable to a wide range of chemical modifications.
-
Pyrazole: Pyrazole synthesis is also a mature field of chemistry, with numerous reliable methods for constructing the pyrazole ring with diverse substitution patterns.
Experimental Protocols
General Kinase Inhibition Assay (Example: BRAF V600E)
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) as substrate
-
ATP
-
Test compound (e.g., a derivative of this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup:
-
Add assay buffer to the wells of a 384-well plate.
-
Add the test compound dilutions to the appropriate wells.
-
Add the BRAF V600E enzyme and MEK1 substrate to all wells.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The this compound scaffold represents a promising framework for the development of novel kinase inhibitors. Its structural similarity to adenine, coupled with the synthetic handles provided by the halogen substituents, offers a versatile platform for medicinal chemists. While established scaffolds like pyrimidine, quinazoline, and pyrazole have a longer track record with numerous approved drugs, the unique properties of the 7-azaindole core may offer advantages in terms of achieving novel selectivity profiles and intellectual property space.
The ultimate success of any scaffold, however, depends on the careful and creative application of medicinal chemistry principles to optimize potency, selectivity, and drug-like properties. This guide serves as a starting point for researchers to understand the comparative landscape of these privileged scaffolds and to make informed decisions in their quest for the next generation of kinase inhibitors.
References
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Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
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Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine. [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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A Comparative Guide to 6-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it a valuable core for developing targeted therapeutics. The strategic introduction of halogen atoms, such as bromine and chlorine, at specific positions of this scaffold can significantly modulate the compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 6-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine derivatives and related analogs, offering insights into their structure-activity relationships (SAR) and their potential as kinase inhibitors.
The Strategic Importance of Halogenation
Halogen atoms, particularly bromine and chlorine, play a multifaceted role in drug design. Their introduction into a scaffold like 1H-pyrrolo[2,3-b]pyridine can lead to:
-
Enhanced Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the protein's active site, thereby increasing the inhibitor's potency.
-
Modulation of Physicochemical Properties: The lipophilicity and metabolic stability of a molecule can be fine-tuned by the addition of halogens, which can improve cell permeability and oral bioavailability.
-
Vector for Further Functionalization: A bromine atom at the 6-position serves as a versatile handle for introducing further chemical diversity through cross-coupling reactions, allowing for the exploration of a wider chemical space and optimization of biological activity.[1]
Comparative Analysis of 6-Bromo-3-substituted-1H-pyrrolo[2,3-b]pyridine Derivatives
While direct comparative studies focusing solely on a series of this compound derivatives are limited in publicly available literature, we can infer their potential by examining the broader class of 6-bromo and 3-substituted analogs. The following sections compare derivatives based on their target kinases and reported biological activities.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[2][3] While not explicitly 6-bromo-3-chloro derivatives, the structure-activity relationship (SAR) studies on these compounds highlight the importance of substitutions on the pyrrolopyridine core.
One study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3.[3] Compound 4h from this series, which features a different substitution pattern, exhibited impressive inhibitory activity.
| Compound | Target | IC50 (nM) | Cell Proliferation Inhibition |
| 4h | FGFR1 | 7 | Potent inhibition of 4T1 breast cancer cells |
| FGFR2 | 9 | Induces apoptosis in 4T1 cells | |
| FGFR3 | 25 | Inhibits migration and invasion of 4T1 cells | |
| FGFR4 | 712 |
Table 1: Biological activity of a potent 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor.[3]
The key takeaway for our comparative study is the demonstrated potency of the 1H-pyrrolo[2,3-b]pyridine scaffold. The introduction of a 6-bromo and 3-chloro substitution would likely serve as a starting point for further optimization, leveraging the bromine as a site for diversification to enhance FGFR inhibition and selectivity.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, a critical process in tumor growth and metastasis. The pyrrolo[2,3-d]pyrimidine scaffold, a close analog of our core of interest, has been extensively explored for VEGFR inhibition. A study on novel pyrrolo[2,3-d]pyrimidine derivatives demonstrated selective VEGFR-2 inhibition.[4] This provides a strong rationale for exploring this compound derivatives for the same target.
The strategic placement of halogens can significantly impact selectivity. For instance, in a series of pyrrolo[2,3-d]pyrimidine analogs, specific halogenated benzylidene substitutions led to selective VEGFR-2 inhibition.[5]
Other Kinase Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to other kinase families. For example, derivatives have been investigated as inhibitors of:
-
Colony-Stimulating Factor 1 Receptor (CSF1R): A study on pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors highlights the potential of this scaffold in targeting kinases involved in the tumor microenvironment.[6]
-
Phosphodiesterase 4B (PDE4B): 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors, demonstrating the scaffold's utility beyond kinase inhibition.[7]
-
B-RAF: With several pyrrolo[2,3-b]pyridine-based inhibitors of the V600E mutant of B-RAF being FDA-approved, this is a well-validated target for this scaffold.[8]
The 6-bromo-3-chloro substitution pattern provides a unique electronic and steric profile that could be exploited to achieve high potency and selectivity against these and other kinase targets.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of this compound derivatives, based on methodologies reported in the literature for similar compounds.
General Synthesis of this compound
The synthesis of the core scaffold can be achieved through a multi-step process, often starting from a substituted pyridine derivative.
Caption: Generalized synthetic workflow for this compound.
Step-by-step methodology:
-
Starting Material: Begin with a commercially available substituted pyridine, such as 2-amino-5-bromopyridine.
-
Halogenation: Introduce the second halogen atom. For instance, a Sandmeyer reaction can convert the amino group to another bromine, yielding 2,5-dibromopyridine.
-
Protection: The nitrogen of the pyrrolo[2,3-b]pyridine core is often protected, for example, with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, to direct subsequent reactions.
-
Pyrrole Ring Formation: The pyrrole ring can be constructed through various methods, including Sonogashira coupling with a protected acetylene followed by an intramolecular cyclization.
-
Chlorination: The 3-position of the pyrrole ring can be selectively chlorinated using reagents like N-chlorosuccinimide (NCS).
-
Diversification at the 6-position (Optional): The 6-bromo substituent can be used for Suzuki or other palladium-catalyzed cross-coupling reactions to introduce a variety of aryl or heteroaryl groups.
-
Deprotection: Removal of the protecting group yields the final this compound derivative.
Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro enzymatic assays.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-step methodology:
-
Assay Setup: Assays are typically performed in 96- or 384-well plates.
-
Reagent Addition: The reaction mixture includes the purified recombinant kinase, a specific substrate (e.g., a peptide or protein), and a buffer solution containing necessary cofactors like MgCl2.
-
Compound Incubation: The test compounds, dissolved in DMSO, are added at various concentrations. A control with DMSO alone is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP or 33P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Signaling Pathway Modulation
This compound derivatives, as kinase inhibitors, are designed to interfere with specific signaling pathways that are often dysregulated in diseases like cancer.
Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.
This diagram illustrates how a this compound derivative can act as an ATP-competitive inhibitor of a receptor tyrosine kinase. By blocking the autophosphorylation of the receptor, it prevents the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of these two halogen atoms provides a unique combination of electronic properties and a handle for further chemical modification. While direct comparative data for a series of these specific derivatives is not abundant, the wealth of information on related 1H-pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine analogs strongly supports their potential.
Future research should focus on the systematic exploration of substitutions at the 6-position, utilizing the bromo-substituent for cross-coupling reactions, and further modifications at the 3-position to optimize potency and selectivity against a panel of kinases. Such studies will undoubtedly lead to the discovery of new and effective therapeutic agents for a range of diseases.
References
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- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: https://pubs.rsc.org/en/content/articlepdf/2021/ra/d1ra02660g
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: https://www.mdpi.com/1420-3049/28/23/7798
- Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Available at: https://www.researchgate.net/publication/374523091_Novel_pyrrolo23-dpyridine_derivatives_as_multi-kinase_inhibitors_with_VEGFR2_selectivity
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: https://pubs.rsc.com/en/content/articlelanding/2021/ra/d1ra02660g
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7509581/
- Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate | Journal of Medicinal Chemistry - ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00688
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- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10787363/
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999864/
- Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Available at: https://pubmed.ncbi.nlm.nih.gov/32340792/
- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - Brieflands. Available at: https://brieflands.com/articles/ijpr-140450.html
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- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. Available at: https://www.mdpi.com/1420-3049/28/18/6682
- Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - ResearchGate. Available at: https://www.researchgate.net/publication/352668512_Discovery_of_1_H_-Pyrrolo23-_b_pyridine_Derivatives_as_Highly_Selective_and_Orally_Available_ATM_Inhibitors_with_Potent_In_Vivo_Antitumor_Activity
- Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors - PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319020/
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/28266267/
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The Emergence of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine as a Privileged Scaffold in Kinase Inhibitor Discovery: A Comparative Validation Guide
The relentless pursuit of novel therapeutic agents has positioned the 1H-pyrrolo[2,3-b]pyridine core as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This guide provides a comprehensive validation of a specific, functionalized analog, 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine , as a promising starting point for drug discovery campaigns. Through a comparative analysis with established pyrrolopyridine-based inhibitors and detailed experimental workflows, we illuminate the potential of this scaffold and provide a roadmap for its evaluation.
Introduction: The Allure of the Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has garnered significant attention in drug discovery due to its structural resemblance to the purine core of ATP, the ubiquitous energy currency and phosphate donor in kinase-mediated signaling. This inherent mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding site of a wide array of kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer and inflammation. The pyrrolo[2,3-b]pyridine scaffold offers a versatile platform for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Numerous derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFR), BRAF, and Cyclin-Dependent Kinases (CDKs).[1][2] This established track record underscores the potential of functionalized analogs like this compound as valuable starting points for the development of next-generation kinase inhibitors.
The Subject of Investigation: this compound
Our focus is on the validation of This compound , a di-halogenated derivative of the core scaffold. The strategic placement of bromine and chlorine atoms at the 6- and 3-positions, respectively, offers distinct advantages for medicinal chemists. These halogens serve as versatile synthetic handles, enabling the introduction of diverse chemical moieties through well-established cross-coupling reactions. This facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a crucial step in lead optimization.
While this specific compound is recognized as a valuable synthetic intermediate, its intrinsic potential as a drug scaffold warrants a thorough investigation.[3] This guide outlines the necessary experimental and computational workflows to validate its utility.
Comparative Framework: Establishing a Benchmark
To objectively assess the potential of this compound, we will use a well-characterized pyrrolo[2,3-b]pyridine-based kinase inhibitor as a benchmark. For the purpose of this guide, we will consider a hypothetical, yet representative, inhibitor, "Compound X" , which is a known potent and selective inhibitor of a target kinase (e.g., a receptor tyrosine kinase).
Table 1: Physicochemical Property Comparison
| Property | This compound | "Compound X" (Representative Kinase Inhibitor) |
| Molecular Weight ( g/mol ) | 231.48 | ~450 |
| LogP | ~2.9 | ~3.5 |
| Topological Polar Surface Area (TPSA) (Ų) | 28.68 | ~60 |
| Hydrogen Bond Donors | 1 | 1-2 |
| Hydrogen Bond Acceptors | 2 | 4-6 |
| Rotatable Bonds | 0 | 3-5 |
This initial comparison highlights that the this compound scaffold possesses a lower molecular weight and complexity compared to a typical kinase inhibitor. This is advantageous as it provides a foundation for "growing" the molecule with additional functionalities to enhance potency and selectivity, while maintaining favorable drug-like properties.
Experimental Validation Workflow
The validation of a new drug scaffold requires a multi-faceted approach, encompassing biochemical, cellular, and computational methods. The following sections detail the key experimental protocols necessary to evaluate the potential of this compound.
Kinase Profiling: Assessing Target Engagement
The initial and most critical step is to determine if the scaffold itself exhibits any intrinsic affinity for kinases. A broad kinase panel screen is the most efficient method to identify potential targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard radiometric assay to measure the inhibition of kinase activity.[4]
Objective: To determine the percentage of inhibition of a panel of kinases by this compound.
Materials:
-
Recombinant human kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
"Compound X" (as a positive control)
-
DMSO (as a negative control)
-
96-well filter plates
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and "Compound X") in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compounds and controls to the appropriate wells.
-
Add the specific kinase to each well.
-
Initiate the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate with phosphocellulose paper.
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter paper and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Background) / (Signal_DMSO - Background))
Expected Outcome: This initial screen will reveal if this compound has any "hits" against a broad range of kinases. Even weak inhibition can provide a valuable starting point for further optimization.
Cellular Activity: Assessing Phenotypic Effects
Following the identification of potential kinase targets, it is crucial to evaluate the compound's effect on cancer cell lines that are known to be dependent on the activity of those kinases.
Experimental Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., a panel of breast, lung, and colon cancer cell lines)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
"Compound X" (as a positive control)
-
Doxorubicin (as a general cytotoxic positive control)
-
DMSO (as a negative control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and controls in cell culture medium.
-
Remove the old medium from the plates and add the medium containing the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
Data Analysis: The percentage of cell viability is calculated as: % Viability = 100 * (Absorbance_compound / Absorbance_DMSO)
The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Expected Outcome: This assay will determine if the scaffold exhibits any anti-proliferative activity against cancer cells. A positive result would warrant further investigation into the mechanism of action.
In Silico Validation: Guiding Rational Design
Computational modeling can provide valuable insights into the potential binding modes of this compound within the ATP-binding site of kinases, guiding the rational design of more potent derivatives.
Workflow: Molecular Docking
Objective: To predict the binding pose and affinity of this compound within the active site of a target kinase.
Procedure:
-
Protein Preparation: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Generate a 3D structure of this compound and minimize its energy.
-
Docking: Use a molecular docking program (e.g., AutoDock, Glide, or GOLD) to dock the ligand into the defined ATP-binding site of the kinase.
-
Analysis: Analyze the predicted binding poses, focusing on key interactions such as hydrogen bonds with the hinge region of the kinase, and hydrophobic interactions. Compare the predicted binding mode with that of known inhibitors.
Expected Outcome: The docking studies can reveal whether the this compound scaffold can adopt a favorable conformation within the kinase active site and form key interactions necessary for inhibition. This information is invaluable for designing modifications at the 6-bromo and 3-chloro positions to enhance binding affinity.
Visualizing the Path Forward: A Drug Discovery Workflow
The following diagram illustrates the logical flow of validating a new drug scaffold, from initial screening to lead optimization.
Caption: A streamlined workflow for the validation and development of a novel drug scaffold.
Conclusion and Future Directions
The this compound scaffold represents a highly attractive starting point for the discovery of novel kinase inhibitors. Its synthetic tractability, coupled with the proven track record of the broader pyrrolo[2,3-b]pyridine class, provides a solid foundation for a successful drug discovery program. The experimental and computational workflows detailed in this guide offer a clear and logical path for researchers to validate its potential.
Future efforts should focus on executing these validation studies to identify initial kinase "hits." Subsequent medicinal chemistry efforts can then be directed towards elaborating the scaffold at the 6- and 3-positions to enhance potency, selectivity, and overall drug-like properties. The journey from a promising scaffold to a clinical candidate is arduous, but with a systematic and data-driven approach, the potential of this compound to yield novel therapeutics can be fully realized.
References
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021, 11 , 22949-22961. Available from: [Link]
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Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorg. Med. Chem., 2020, 28 (11), 115488. Available from: [Link]
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New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. J. Mol. Struct., 2023, 1275 , 134657. Available from: [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med. Chem. Lett., 2020, 11 (9), 1765–1772. Available from: [Link]
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Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. J. Med. Chem., 2022, 65 (18), 12095–12123. Available from: [Link]
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Innovations in Chemical Synthesis: The Versatility of Pyrrolo[2,3-b]pyridine Derivatives. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 2022, 27 (19), 6285. Available from: [Link]
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Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. J. Med. Chem., 2022, 65 (24), 16356–16377. Available from: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 2021, 14 (4), 354. Available from: [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Adv., 2015, 5 , 14667-14690. Available from: [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 2023, 28 (13), 5003. Available from: [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharm. Sin. B, 2021, 11 (9), 2636–2654. Available from: [Link]
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 2021, 26 (21), 6487. Available from: [Link]
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The 7-Azaindole Scaffold: A Comparative Analysis of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine and Its Analogues in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to act as a hinge-binding motif, mimicking the adenine core of ATP, has led to the development of numerous potent and selective kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1] This guide provides a comparative analysis of the biological activity of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine and its analogues, with a focus on their role as kinase inhibitors in oncology. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols.
The Significance of the 7-Azaindole Core
The 7-azaindole framework's success as a kinase inhibitor stems from its unique structural features. The pyrrole nitrogen and the pyridine nitrogen are strategically positioned to form two crucial hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[1] This bicyclic system provides a rigid and planar core from which various substituents can be strategically placed to interact with other regions of the ATP-binding pocket, thereby modulating potency and selectivity.
This compound: A Key Intermediate
This compound serves as a versatile starting material for the synthesis of a wide array of kinase inhibitors. The bromine and chlorine atoms at positions 6 and 3, respectively, offer orthogonal handles for chemical modification through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination. This allows for the systematic exploration of the chemical space around the 7-azaindole core to optimize biological activity.
Structure-Activity Relationship (SAR) Analysis: The Impact of Halogenation and Substitution
The Role of Halogens at Positions 3 and 6
Halogen atoms, such as chlorine and bromine, at the 3 and 6-positions of the 7-azaindole ring can significantly influence the compound's biological activity. In a study on farnesyl-protein transferase (FPT) inhibitors with a tricyclic pyridine core, it was observed that chloro, bromo, and iodo analogues at a specific position were equipotent, while the fluoro analogue was less active.[2] This suggests that the larger halogens may provide favorable steric and electronic interactions within the enzyme's active site.
Conversely, in the context of Cdc7 kinase inhibitors, replacing a chloro group with hydrogen, methyl, or cyano groups led to a decrease in inhibitory activity, highlighting the importance of the halogen for potent inhibition in that specific context.[3] The chlorine atom was found to be in van der Waals contact with key residues in the ATP-binding pocket, contributing to the overall binding affinity.[3]
The presence of a halogen at the 6-position can also be crucial. For instance, in a series of N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, the nature of the substituent at the 6-position significantly modulated the inhibitory profile against a panel of receptor tyrosine kinases.[4]
Comparative Biological Activity of 7-Azaindole Analogues
To illustrate the impact of substitutions on the 7-azaindole scaffold, the following table summarizes the inhibitory activities of various analogues against different kinase targets. It is important to note that these compounds were evaluated in different studies and a direct comparison of absolute potencies should be made with caution. However, the data provides valuable insights into the SAR of this compound class.
| Compound/Analogue | Target Kinase | IC50 (nM) | Reference |
| General 7-Azaindole Scaffold | |||
| Vemurafenib | B-RAF (V600E) | 31 | [1] |
| 3-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives | |||
| Compound 16h | MELK | 32 | [5] |
| GSK-3β Inhibitors | |||
| Compound 41 | GSK-3β | 0.22 | [6] |
| Compound 46 | GSK-3β | 0.26 | [6] |
| Compound 54 | GSK-3β | 0.24 | [6] |
| FGFR Inhibitors | |||
| Compound 4h | FGFR1 | 7 | [7][8] |
| Compound 4h | FGFR2 | 9 | [7][8] |
| Compound 4h | FGFR3 | 25 | [7][8] |
| PDK1 Inhibitors | |||
| Compound 16 | PDK1 | 1100 | [9] |
| Compound 42 | PDK1 | (cellular IC50) 2300 | [9] |
Experimental Methodologies
The determination of the biological activity of these compounds relies on robust and well-validated experimental protocols. Below are representative methodologies for key assays.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase and the test compound to the assay buffer.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a coupled luciferase reaction, and the luminescence signal is read on a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using graphing software such as GraphPad Prism.
Cellular Proliferation Assay
This assay assesses the effect of a compound on the growth and viability of cancer cell lines.
Protocol:
-
Cell Culture: Maintain cancer cell lines (e.g., A549, MDA-MB-231, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specific duration (e.g., 72 hours).
-
Assess cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or MTT (which measures metabolic activity).
-
Measure the resulting signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to a DMSO-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 values from the dose-response curves.
Visualizing the Mechanism: Kinase Inhibition by 7-Azaindole Derivatives
The following diagram illustrates the general mechanism of action for 7-azaindole-based kinase inhibitors, highlighting the key hydrogen bonding interactions with the kinase hinge region.
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A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a selective and potent clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which often manifest as cross-reactivity with unintended biological targets. This guide provides an in-depth technical comparison of the cross-reactivity profiles of kinase inhibitors derived from the versatile 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole.
The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The strategic placement of bromine and chlorine atoms at the 6- and 3-positions, respectively, of this scaffold provides synthetic handles for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. While comprehensive cross-reactivity data for inhibitors directly synthesized from the 6-bromo-3-chloro precursor is not extensively available in the public domain, we can draw valuable insights from closely related analogs to anticipate potential off-target interactions and guide future discovery efforts.
This guide will delve into the cross-reactivity of representative inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, targeting key oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFRs), Src family kinases, and IκB kinase alpha (IKKα). We will present comparative data, detailed experimental methodologies for assessing selectivity, and visual representations of the relevant signaling pathways to provide a comprehensive resource for the rational design of selective kinase inhibitors.
Understanding the Landscape: Primary Targets and Potential Cross-Reactivity
Inhibitors originating from the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed against a range of kinase targets. The nature and positioning of substituents on this core dictate the primary target and the broader selectivity profile.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal FGFR signaling is a key driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. A notable example is compound 4h from a study by Jin et al. (2021), which demonstrates potent, pan-FGFR inhibitory activity[1]. While a full kinome scan is not provided, the activity against the four FGFR isoforms highlights the potential for both desired polypharmacology and off-target effects against other structurally related kinases.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [1] |
Table 1: Inhibitory activity of a representative 1H-pyrrolo[2,3-b]pyridine-based inhibitor against FGFR isoforms.
The selectivity against FGFR4 is significantly lower, suggesting that modifications on the scaffold can tune the isoform specificity. Cross-reactivity with other receptor tyrosine kinases (RTKs) sharing homology in the ATP-binding site, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), is a common observation for many FGFR inhibitors and should be carefully evaluated.
IKKα-Selective Inhibitors
The development of selective inhibitors for IKKα over the closely related IKKβ is a significant challenge due to the high homology in their kinase domains. A recent study reported the development of aminoindazole-pyrrolo[2,3-b]pyridine derivatives as potent and selective IKKα inhibitors[2][3]. The selectivity of these compounds was crucial for dissecting the specific roles of the canonical and non-canonical NF-κB pathways.
| Compound | IKKα Ki (nM) | IKKβ Ki (nM) | Selectivity (IKKβ/IKKα) | Reference |
| SU1261 | 10 | 680 | 68 | [2] |
| SU1349 | 16 | 3352 | 210 | [2] |
Table 2: Selectivity profile of representative aminoindazole-pyrrolo[2,3-b]pyridine inhibitors for IKKα over IKKβ.
The remarkable selectivity achieved with these compounds underscores the power of scaffold decoration in overcoming cross-reactivity with highly homologous kinases.
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the selectivity of kinase inhibitors, a systematic and quantitative approach is essential. The KINOMEscan™ platform is a widely used competition binding assay that provides a comprehensive assessment of inhibitor interactions across a large panel of kinases.
KINOMEscan™ Competition Binding Assay Protocol
This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
Methodology:
-
Kinase-Phage Conjugation: Kinases are expressed as fusions with T7 phage.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay:
-
The DNA-tagged kinase, the test compound at various concentrations, and the immobilized ligand are incubated together.
-
The mixture is allowed to reach equilibrium.
-
-
Wash and Elution: Unbound components are washed away. The bound kinase-phage is eluted.
-
Quantification: The amount of bound kinase is quantified by qPCR of the DNA tag.
-
Data Analysis: The amount of kinase bound to the solid support is measured in the presence and absence of the test compound. The results are typically reported as percent of control (DMSO) or as dissociation constants (Kd).
Visualizing the Molecular Pathways
Understanding the signaling pathways in which the primary and off-target kinases are involved is crucial for predicting the functional consequences of cross-reactivity.
FGFR Signaling Pathway
FGFR activation by its ligand, fibroblast growth factor (FGF), leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.
c-Src Signaling Pathway
c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and proliferation. It is activated by various upstream signals, including receptor tyrosine kinases and integrins, and in turn modulates multiple downstream pathways.
IKKα and the Non-Canonical NF-κB Pathway
IKKα is a central component of the non-canonical NF-κB pathway, which is activated by specific members of the TNF receptor superfamily. This pathway is crucial for lymphoid organ development and B-cell maturation.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. While comprehensive cross-reactivity data for inhibitors directly derived from this specific precursor remain to be fully elucidated in publicly accessible literature, analysis of closely related analogs provides a valuable framework for anticipating potential selectivity challenges.
The illustrative examples of inhibitors targeting FGFR and IKKα demonstrate that strategic chemical modifications of the 1H-pyrrolo[2,3-b]pyridine core can yield compounds with high potency and, in some cases, remarkable selectivity. For researchers working with this scaffold, it is imperative to conduct early and comprehensive cross-reactivity profiling, for instance, using kinome-wide binding assays. The resulting data will not only guide the optimization of lead compounds to minimize off-target effects but may also unveil opportunities for beneficial polypharmacology.
As the field of kinase drug discovery continues to evolve, a deep understanding of inhibitor cross-reactivity will remain a cornerstone of developing safer and more effective targeted therapies.
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Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules. 2024 Jul 26;29(15):3515. [Link]
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Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PMC. [Link]
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Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. NIH. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. PubMed. [Link]
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Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PubMed. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]
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Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors. PubMed. [Link]
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Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
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Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. [Link]
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A Comparative Guide to the Efficacy of Substituted Pyrrolo[2,3-b]pyridines as Kinase Inhibitors
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of kinases, which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] This guide provides a comparative analysis of the efficacy of various substituted pyrrolo[2,3-b]pyridine derivatives against several key kinase targets, supported by experimental data and detailed protocols for their evaluation.
The Rationale for Targeting Kinases with Pyrrolo[2,3-b]pyridines
The strategic advantage of the pyrrolo[2,3-b]pyridine core lies in its ability to be readily functionalized at multiple positions. This allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties through the introduction of various substituent groups.[3][4][5] These modifications can enhance interactions with specific amino acid residues within the kinase active site, leading to improved efficacy and a more desirable therapeutic profile. This guide will delve into the structure-activity relationships (SAR) of these derivatives, providing insights into how specific chemical modifications translate to biological activity.
Comparative Efficacy of Substituted Pyrrolo[2,3-b]pyridines
The versatility of the pyrrolo[2,3-b]pyridine scaffold is evident in its successful application as an inhibitor for a diverse range of kinases. The following sections present a comparative analysis of the efficacy of different derivatives against prominent cancer-related kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[5] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. A notable example is compound 4h , which demonstrated significant potency against multiple FGFR isoforms.[5]
Structure-Activity Relationship Insights:
The development of compound 4h from an initial lead compound (1 ) with an IC50 of 1900 nM for FGFR1 highlights a clear SAR. The introduction of a trifluoromethyl group at the 5-position of the pyrrolo[2,3-b]pyridine ring was a critical modification. This substitution allows for the formation of a hydrogen bond with the glycine residue G485 in the FGFR1 kinase domain, a key interaction for enhancing inhibitory activity.[5] Furthermore, the replacement of a methoxyphenyl group with a 3,5-dimethoxyphenyl moiety in 4h allowed for a more optimal occupation of a hydrophobic pocket within the active site.[5]
c-Met Kinase Inhibitors
The c-Met proto-oncogene is another crucial target in cancer therapy. Novel pyrrolo[2,3-b]pyridine derivatives incorporating a 1,2,3-triazole moiety have been synthesized and evaluated for their c-Met kinase inhibitory activity.[4]
Structure-Activity Relationship Insights:
SAR studies on these compounds revealed that the presence of electron-withdrawing groups on the phenyl ring attached to the triazole was beneficial for activity. For instance, compound 34 , with a trifluoromethyl group at the X position and fluorine atoms at R1 and R2, exhibited an exceptionally low IC50 of 1.68 nM.[4] This suggests that reducing the electron density on the 5-atom linker between the pyrrolo[2,3-b]pyridine core and the substituted phenyl ring enhances the inhibitory potency.[4]
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors
CDK8 is a colorectal cancer oncogene that plays a vital role in regulating the Wnt/β-catenin signaling pathway.[6][7] A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , has been identified as a potent type II CDK8 inhibitor.[7]
Structure-Activity Relationship Insights:
Compound 22 , with the chemical name (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), demonstrated potent kinase activity with an IC50 of 48.6 nM.[7] This compound was discovered through de novo drug design and in-depth SAR analysis, highlighting the importance of the substituted phenylpropenamide moiety in achieving high potency.[7] Further studies showed that this compound could indirectly inhibit β-catenin activity, leading to the downregulation of the Wnt/β-catenin signaling pathway.[7]
Data Summary: Efficacy of Substituted Pyrrolo[2,3-b]pyridines
The following table summarizes the in vitro efficacy of representative substituted pyrrolo[2,3-b]pyridine derivatives against their respective kinase targets.
| Compound ID | Key Substitutions | Target Kinase(s) | IC50 (nM) | Reference |
| 4h | 5-trifluoromethyl, 3,5-dimethoxyphenyl | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | [5] |
| 34 | 1,2,3-triazole linker, trifluoromethyl, fluoro | c-Met | 1.68 | [4] |
| 22 | 5-yl-phenylpropenamide, 4-methyl-3-(trifluoromethyl)phenyl | CDK8 | 48.6 | [7] |
| 42 | 2-(benzylamino)-5-methylene-1,3-thiazol-4(5H)-one | Cdc7 | 7 | [3] |
| Tofacitinib | - | JAK3, JAK2, JAK1 | 2, 20, 100 | [2] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context of pyrrolo[2,3-b]pyridine inhibition, the following diagrams illustrate a key signaling pathway and a general experimental workflow for evaluating these compounds.
Caption: Simplified FGFR Signaling Pathway.
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
The evaluation of pyrrolo[2,3-b]pyridine derivatives relies on a series of robust and validated experimental protocols. The following are foundational methods for assessing their efficacy.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a compound required to inhibit 50% of the target kinase's activity.
Principle: This assay measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based or fluorescence-based method.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Prepare a kinase assay buffer containing a buffer (e.g., Tris-HCl), MgCl2, and other necessary components.
-
Prepare solutions of the recombinant target kinase, the specific substrate peptide, and ATP in the kinase assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add a small volume of the serially diluted test compound or vehicle (DMSO) to the appropriate wells.[9]
-
Add the kinase and substrate solution to each well.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[9]
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated product. For assays like ADP-Glo™, a reagent is added to deplete the remaining ATP and another reagent is added to convert the ADP generated into a luminescent signal.[9]
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Cell Viability/Antiproliferative Assay (MTT Assay)
Objective: To assess the effect of the compound on the viability and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, which can be quantified by measuring its absorbance.[10]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[10]
-
Conclusion
The pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile platform for the design of potent and selective kinase inhibitors. The ability to strategically introduce substituents at various positions allows for the optimization of interactions within the ATP-binding pocket of target kinases, leading to significant improvements in efficacy. The comparative data presented in this guide underscore the potential of this chemical class in the development of targeted therapies for cancer and other diseases driven by aberrant kinase signaling. The provided experimental protocols offer a foundational framework for researchers to rigorously evaluate the performance of novel pyrrolo[2,3-b]pyridine derivatives and advance the discovery of next-generation kinase inhibitors.
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The Structure-Activity Relationship of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide for Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has positioned it as a key pharmacophore in the design of a multitude of kinase inhibitors and other therapeutic agents.[1][2][3] The strategic introduction of halogen atoms, specifically bromine at the C6 position and chlorine at the C3 position, creates a versatile template for developing potent and selective modulators of biological targets. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine derivatives, offering a comparative overview of their synthetic routes and biological activities to aid researchers in the field of drug development.
The this compound Core: A Strategic Starting Point
The choice of a 6-bromo-3-chloro-substituted 7-azaindole core is a deliberate one, offering distinct advantages for chemical exploration. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization through various cross-coupling reactions.[4] Typically, the C-I bond is more reactive than C-Br, which in turn is more reactive than C-Cl in palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings. While the specific core in the topic is 6-bromo-3-chloro, many synthetic strategies commence with a 6-chloro-3-iodo precursor to exploit this reactivity difference for sequential arylations.[4] This strategic halogenation pattern enables the systematic and independent modification of both the C3 and C6 positions, facilitating a comprehensive exploration of the chemical space around the 7-azaindole nucleus.
Synthetic Strategies: Building the Diverse Chemical Library
The synthesis of functionalized this compound derivatives generally involves a multi-step sequence starting from commercially available 7-azaindole or its substituted analogs. A common approach involves the initial halogenation of the 7-azaindole core, followed by further modifications.
Representative Synthetic Protocol
A plausible synthetic route to generate a library of C3 and C6 substituted derivatives, adapted from methodologies for similar dihalogenated azaindoles, is outlined below.[4]
Step 1: Iodination of 6-Chloro-7-azaindole
-
To a solution of 6-chloro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., N,N-dimethylformamide), add N-iodosuccinimide (NIS).
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.
Step 2: N-Protection
-
To a solution of 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine in an appropriate solvent (e.g., tetrahydrofuran), add a suitable base (e.g., sodium hydride).
-
After stirring for a short period, add a protecting group reagent (e.g., p-methoxybenzyl chloride).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography.
Step 3: Sequential Suzuki-Miyaura Cross-Coupling
-
C3-Arylation: To a solution of the N-protected 6-chloro-3-iodo-7-azaindole in a mixture of a suitable solvent (e.g., dioxane) and water, add the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Cool the reaction to room temperature, and perform an aqueous workup.
-
Purify the resulting C3-arylated product by column chromatography.
-
C6-Arylation/Amination: The C6-chloro group can then be substituted via a second Suzuki-Miyaura coupling with a different arylboronic acid or through a Buchwald-Hartwig amination with a desired amine, utilizing a suitable palladium catalyst and ligand system.
Step 4: Deprotection
-
Remove the N-protecting group under appropriate conditions (e.g., acid-catalyzed cleavage for a PMB group) to yield the final diarylated or amino-arylated 6-chloro-7-azaindole derivatives.
This sequential approach allows for the creation of a diverse library of compounds with various substituents at the C3 and C6 positions. For the specific 6-bromo-3-chloro core, a similar strategy starting with 6-bromo-7-azaindole would be employed.
Structure-Activity Relationship (SAR) Analysis
While a dedicated SAR study on the this compound scaffold is not extensively documented in a single source, we can infer key trends by analyzing studies on closely related analogs, particularly those targeting protein kinases. The C3 and C6 positions are crucial for modulating potency and selectivity.
Substitutions at the C3 Position
The C3 position of the 7-azaindole core often projects into the solvent-exposed region of the ATP-binding pocket of kinases. Modifications at this site can significantly impact potency and selectivity.
-
Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl moieties at C3 is a common strategy. The electronic nature and substitution pattern of these rings are critical.
-
Electron-donating groups (e.g., methoxy, methyl) on the C3-aryl ring have been shown to enhance the activity in some series, potentially through favorable interactions with the target protein.[4]
-
Electron-withdrawing groups (e.g., fluoro, trifluoromethyl) can also be beneficial, likely by modulating the electronic properties of the core and influencing binding interactions.[4]
-
The position of the substituent on the aryl ring is also important, with para-substitution often being favored.[4]
-
Substitutions at the C6 Position
The C6 position often points towards the entrance of the ATP-binding site or can be involved in interactions that influence the overall conformation of the inhibitor.
-
Aryl and Heteroaryl Groups: Similar to the C3 position, aryl and heteroaryl substitutions at C6 can significantly affect biological activity. The combination of different aryl groups at C3 and C6 allows for fine-tuning of the inhibitor's properties.
-
Amino Substituents: The introduction of amino groups at the C6 position via Buchwald-Hartwig amination is a widely used strategy to improve potency and physicochemical properties. The nature of the amine (primary, secondary, cyclic) and the substituents on the nitrogen atom can have a profound impact on activity.
Comparative Analysis with Alternative Scaffolds
The 7-azaindole scaffold is often compared to other heterocyclic systems that can act as hinge-binding motifs in kinase inhibitors.
| Scaffold | Key Features & Comparison | Representative Biological Activity |
| 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | Bioisostere of purine and indole. The N7 atom can act as a hydrogen bond acceptor, mimicking the N1 of adenine.[2] This often leads to potent kinase inhibition. | Potent inhibitors of various kinases including FGFR, GSK-3β, and CDK9.[5][6][7] |
| Pyrrolo[2,3-d]pyrimidine | Another deaza-isostere of adenine. The pyrimidine ring offers multiple points for substitution and interaction with the kinase hinge region.[2] | Used in clinically approved drugs like Tofacitinib (a JAK inhibitor). |
| Indole | The parent scaffold of azaindoles. Lacks the pyridine nitrogen, which can alter the hydrogen bonding pattern and physicochemical properties. In some cases, the 7-azaindole core shows improved potency and/or selectivity compared to the corresponding indole.[8] | A common scaffold in many biologically active compounds. |
| Benzimidazole | Also a bicyclic heteroaromatic system. Can engage in similar hinge-binding interactions. The choice between azaindole and benzimidazole can depend on the specific topology of the target kinase's active site. | Utilized in the development of various kinase inhibitors. |
Experimental Data Summary
The following table summarizes hypothetical SAR data based on trends observed in related 1H-pyrrolo[2,3-b]pyridine derivatives, illustrating the impact of substitutions on kinase inhibitory activity.
| Compound ID | R¹ (at C3) | R² (at C6) | Kinase IC₅₀ (nM) |
| 1 | Phenyl | Chloro | 500 |
| 2 | 4-Methoxyphenyl | Chloro | 150 |
| 3 | 4-Fluorophenyl | Chloro | 200 |
| 4 | 4-Methoxyphenyl | Phenyl | 80 |
| 5 | 4-Methoxyphenyl | 4-Pyridyl | 50 |
| 6 | 4-Methoxyphenyl | -NH-(pyridin-3-ylmethyl) | 25 |
Disclaimer: The data in this table is illustrative and intended to represent general SAR trends. Actual IC₅₀ values would need to be determined experimentally.
Visualizing the SAR Logic
Experimental Workflow for SAR Exploration
Caption: A generalized workflow for the synthesis and SAR-driven optimization of this compound derivatives.
Key SAR Trends
Caption: A summary of key structure-activity relationship trends for modifications at the C3 and C6 positions of the 7-azaindole core.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic placement of two different halogens allows for a systematic and diverse functionalization of the core structure. The SAR insights gleaned from related 7-azaindole derivatives suggest that careful selection of substituents at the C3 and C6 positions is critical for achieving high potency and selectivity. Future research in this area should focus on the synthesis and biological evaluation of a dedicated library based on this specific scaffold to uncover its full therapeutic potential. The exploration of a wider range of substituents and their impact on various kinase families, as well as on ADME-Tox properties, will be crucial for advancing these compounds towards clinical development.
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Bollack, B., & Deguine, N. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2887. [Link]
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Kuduk, S. D., et al. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1032–1037. [Link]
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Gade, S. K., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7752–7764. [Link]
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A Comparative Guide to the In Vitro and In Vivo Validation of Novel Kinase Inhibitors Derived from 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
The relentless pursuit of novel therapeutic agents in oncology has led to the exploration of diverse chemical scaffolds capable of yielding potent and selective kinase inhibitors. Among these, the pyrrolo[2,3-b]pyridine core has emerged as a privileged structure, underpinning the development of inhibitors targeting critical signaling pathways implicated in cancer progression. This guide provides an in-depth technical comparison of novel compounds synthesized from the versatile starting material, 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, with a focus on their in vitro and in vivo validation as inhibitors of key oncogenic kinases, namely Ataxia Telangiectasia Mutated (ATM), Fibroblast Growth Factor Receptor (FGFR), and BRAF.
We will dissect the experimental journey from initial compound synthesis to preclinical validation, offering a comparative analysis against established inhibitors in the field. The causality behind experimental choices, detailed protocols, and supporting data are presented to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of this promising class of compounds.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold is a valuable starting point for medicinal chemists due to its inherent structural features that allow for selective functionalization. The distinct reactivity of the bromine and chlorine atoms enables sequential and regioselective introduction of various substituents through well-established cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This facilitates the rapid generation of a diverse library of analogues, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The pyrrolo[2,3-b]pyridine core itself serves as an excellent bioisostere for other heterocyclic systems known to interact with the hinge region of kinase ATP-binding pockets, providing a solid foundation for rational drug design.
Novel ATM Inhibitors: A New Frontier in DNA Damage Response Targeting
Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), making it a compelling target for anticancer therapies, particularly in combination with DNA-damaging agents. A series of novel 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as highly selective ATM inhibitors.
In Vitro Validation of a Lead Compound: 25a
A lead compound, designated as 25a , emerged from a systematic structural optimization campaign. Its in vitro profile demonstrates exceptional potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of Compound 25a and a Comparator
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. other PIKK family members | Reference |
| Novel Compound 25a | ATM | <1 | >700-fold | [1],[2] |
| AZD1390 (Comparator) | ATM | 0.78 | >10,000-fold | [3],[4] |
The sub-nanomolar potency of compound 25a against ATM, coupled with its high selectivity over other kinases in the PI3K-related kinase (PIKK) family, underscores the successful optimization of the pyrrolo[2,3-b]pyridine scaffold for this target.[1][2]
Experimental Protocol: In Vitro ATM Kinase Assay
The inhibitory activity of the novel compounds was determined using a biochemical assay that measures the phosphorylation of a substrate by the ATM kinase.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine the ATM enzyme, a suitable substrate (e.g., a p53-derived peptide), and ATP in a kinase reaction buffer (typically containing HEPES, MgCl2, DTT, and BSA).
-
Compound Addition: Add serial dilutions of the test compounds (e.g., compound 25a) or a vehicle control (DMSO) to the reaction wells.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[5]
-
ELISA-Based Assay: Using a phospho-specific antibody to detect the phosphorylated substrate.[6]
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices: The choice of a luminescence-based assay like ADP-Glo™ offers high sensitivity, a broad dynamic range, and avoids the use of radioactive materials, making it suitable for high-throughput screening. The use of a well-characterized substrate and optimized enzyme concentration ensures the reliability and reproducibility of the assay.
In Vivo Validation: Synergistic Antitumor Efficacy
The therapeutic potential of compound 25a was further investigated in vivo using human tumor xenograft models in mice. A key strategy in targeting the DDR is to combine a DDR inhibitor with a DNA-damaging agent. In this case, 25a was evaluated in combination with irinotecan, a topoisomerase I inhibitor that induces DNA double-strand breaks.
Table 2: In Vivo Efficacy of Compound 25a in Combination with Irinotecan
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (TGI) (%) | Reference |
| HCT116 (colorectal) | 25a + Irinotecan | 79.3 | [2] |
| SW620 (colorectal) | 25a + Irinotecan | 95.4 | [2] |
These results demonstrate a potent synergistic antitumor effect, where the inhibition of ATM by compound 25a significantly enhances the efficacy of irinotecan.[2] Notably, compound 25a also exhibited excellent drug-like properties, including an oral bioavailability of 147.6% in mice, highlighting its potential for clinical development.[1][2]
Experimental Protocol: Murine Xenograft Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are instrumental in assessing the in vivo efficacy of novel anticancer agents.[7][8]
Step-by-Step Protocol:
-
Cell Implantation: Human cancer cells (e.g., HCT116 or SW620) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Mice are randomized into different treatment groups (e.g., vehicle control, compound 25a alone, irinotecan alone, and the combination of 25a and irinotecan). The compounds are administered via an appropriate route (e.g., oral gavage for 25a and intravenous injection for irinotecan) according to a predefined schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Causality Behind Experimental Choices: The use of immunocompromised mice is essential to prevent the rejection of the human tumor cells. The choice of cell lines with specific genetic backgrounds (e.g., colorectal cancer lines) is relevant to the intended clinical application. Measuring both tumor volume and body weight provides a crucial assessment of both efficacy and tolerability.
Caption: Workflow for the validation of novel ATM inhibitors.
Novel FGFR Inhibitors: Tackling Aberrant Signaling in Solid Tumors
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is a known driver in various cancers, making FGFRs attractive therapeutic targets. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[3][9][10]
In Vitro Validation of a Lead Compound: 4h
Through structure-based design and optimization, compound 4h was identified as a lead candidate with potent pan-FGFR inhibitory activity.
Table 3: In Vitro Kinase Inhibitory Activity of Compound 4h and a Comparator
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Novel Compound 4h | 7 | 9 | 25 | 712 | [3],[9],[10] |
| Erdafitinib (Comparator) | 1.2 | 2.5 | 4.6 | 1.6 | [11] |
Compound 4h demonstrates potent, low nanomolar inhibition of FGFR1, 2, and 3.[3][9][10] This positions it as a promising candidate for cancers driven by alterations in these specific FGFR isoforms.
Experimental Protocol: In Vitro FGFR Kinase Assay
The inhibitory potency of the novel compounds against FGFR kinases was assessed using a biochemical assay.
Step-by-Step Protocol:
-
Reaction Components: The assay typically includes the recombinant human FGFR kinase domain, a poly(Glu, Tyr) substrate, and ATP.
-
Compound Incubation: The kinase is pre-incubated with varying concentrations of the test compound (e.g., compound 4h) or a vehicle control.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP mixture.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[9][12] Alternatively, luminescence-based assays like the ADP-Glo™ Kinase Assay can be employed.[5][13][14]
-
IC50 Determination: The IC50 values are calculated from the dose-response curves.
Causality Behind Experimental Choices: TR-FRET assays are widely used for kinase screening due to their homogeneous format, high sensitivity, and robustness. The choice of a pan-FGFR inhibitor like erdafitinib as a comparator provides a benchmark against a clinically approved drug.[15][16][17][18]
Cellular Activity: Inhibition of Proliferation and Migration
Beyond biochemical potency, the cellular effects of compound 4h were evaluated in cancer cell lines.
Table 4: Cellular Activity of Compound 4h
| Cell Line | Assay | Effect | Reference |
| 4T1 (breast cancer) | Proliferation | Inhibition | [3],[10] |
| 4T1 (breast cancer) | Apoptosis | Induction | [3],[10] |
| 4T1 (breast cancer) | Migration & Invasion | Significant Inhibition | [3],[10] |
These findings indicate that the potent enzymatic inhibition of FGFR by compound 4h translates into significant anti-cancer effects at the cellular level.[3][10]
Experimental Protocol: Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][19][20][21][22]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., compound 4h) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Causality Behind Experimental Choices: The MTT assay is a well-established, reliable, and cost-effective method for assessing cell viability. Including both positive and negative controls is crucial for data validation.
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A Senior Application Scientist's Guide to Benchmarking Novel Pyrrolo[2,3-b]pyridine Kinase Inhibitors
Introduction: The Promise of the Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition
The pyrrolo[2,3-b]pyridine, a deaza-isostere of adenine, represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to the core of ATP makes it an ideal framework for designing potent, ATP-competitive kinase inhibitors.[1] This has led to the successful development of several FDA-approved drugs targeting kinases, particularly the Janus kinase (JAK) family, which are pivotal in cytokine signaling pathways implicated in autoimmune diseases and cancers.[2][3][4]
Given the therapeutic success of this scaffold, the development of new pyrrolo[2,3-b]pyridine-based inhibitors continues to be an area of intense research. For any new investigational compound, a rigorous and systematic benchmarking process against established drugs is crucial. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the performance of novel pyrrolo[2,3-b]pyridine inhibitors with existing alternatives, supported by robust experimental data.
In this guide, we will use a hypothetical novel JAK inhibitor, "Compound P2P-J" , to illustrate the benchmarking workflow. We will compare its performance against Tofacitinib , an FDA-approved pyrrolo[2,3-b]pyridine-based JAK inhibitor used for treating conditions like rheumatoid arthritis and ulcerative colitis.[5][6][7]
The Benchmarking Workflow: A Phased Approach to Inhibitor Characterization
A successful benchmarking strategy follows a logical progression from in vitro biochemical characterization to cellular assays and finally to in vivo efficacy models. This phased approach ensures that only the most promising candidates, with well-defined properties, advance to more complex and resource-intensive stages.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Phase 1: In Vitro Characterization - Potency and Selectivity
Biochemical Potency (IC50 Determination)
Causality Behind Experimental Choice: The initial step is to determine the direct inhibitory effect of the new compound on the target enzyme in a clean, cell-free system. [8]This biochemical IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a fundamental measure of potency. We will assess the potency against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) to understand the inhibitor's profile.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. [9][10]
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, suitable kinase substrates, ATP, ADP-Glo™ reagents.
-
Procedure: a. A 10-point serial dilution of Compound P2P-J and Tofacitinib is prepared. b. The kinase, substrate, and inhibitor are pre-incubated for 15 minutes at room temperature. [9] c. The kinase reaction is initiated by adding ATP at its Km concentration. The reaction proceeds for a specified time (e.g., 1 hour). d. The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. e. The Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal. f. Luminescence is measured using a plate reader. g. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Data Summary Table 1: Biochemical Potency of Compound P2P-J vs. Tofacitinib
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Compound P2P-J | 2.5 | 4.8 | 0.8 | 35.7 |
| Tofacitinib | 3.2 | 4.1 | 1.6 | 112 |
Interpretation: The hypothetical data suggests that Compound P2P-J is a potent inhibitor of JAK1, JAK2, and particularly JAK3, with a profile slightly more potent than Tofacitinib. Both compounds show weaker activity against TYK2.
Kinome-wide Selectivity Profiling
Causality Behind Experimental Choice: High potency is desirable, but high selectivity is critical for minimizing off-target effects and potential toxicity. Kinome profiling assesses the inhibitor's activity against a broad panel of human kinases. [11][12][13]This provides a comprehensive view of its selectivity and helps predict potential side effects.
Experimental Protocol: KinomeScan™ Profiling
This is a competition binding assay that quantitatively measures the interactions between an inhibitor and a large panel of kinases.
-
Principle: Test compounds are incubated with a DNA-tagged kinase panel. The amount of kinase bound to an immobilized ligand is measured. Compounds that bind to a kinase prevent it from binding to the ligand, thus reducing the amount of kinase captured.
-
Procedure: a. Compound P2P-J and Tofacitinib are screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases. b. The results are reported as "% of Control," where a lower percentage indicates stronger binding/inhibition. c. A selectivity score (S-score) can be calculated to quantify the overall selectivity.
Data Summary Table 2: Selectivity Profile of Compound P2P-J vs. Tofacitinib
| Compound | Primary Targets (JAK family) | Significant Off-Targets (>90% inhibition at 1 µM) |
| Compound P2P-J | JAK1, JAK2, JAK3 | ROCK1, GAK |
| Tofacitinib | JAK1, JAK2, JAK3 | ROCK1, ROCK2, GAK, ACVR1 |
Interpretation: In this hypothetical scenario, Compound P2P-J demonstrates a cleaner selectivity profile than Tofacitinib, with fewer significant off-target hits at a high concentration. This could translate to a better safety profile.
Phase 2: Cellular Characterization - Target Engagement and Functional Effects
Cellular Target Engagement (NanoBRET™ Assay)
Causality Behind Experimental Choice: Moving from a biochemical to a cellular environment is a critical step. [14][15]Cellular target engagement assays confirm that the compound can enter the cell and bind to its intended target in a physiological context, which includes competing with high intracellular ATP concentrations. [16][17]The NanoBRET™ assay is a proximity-based method that allows for the real-time, quantitative measurement of compound binding to a target protein in living cells. [18][19][20] Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the same kinase (the acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. [21]2. Procedure: a. HEK293 cells are transfected with a vector expressing a JAK-NanoLuc® fusion protein. b. Transfected cells are plated and treated with a serial dilution of Compound P2P-J or Tofacitinib. c. A NanoBRET™ tracer is added, followed by the Nano-Glo® substrate. d. The BRET signal is measured on a luminometer. e. Cellular IC50 values are calculated, representing the concentration needed to displace 50% of the tracer.
Data Summary Table 3: Cellular Target Engagement of Compound P2P-J vs. Tofacitinib
| Compound | JAK1 Cellular IC50 (nM) | JAK3 Cellular IC50 (nM) |
| Compound P2P-J | 25 | 15 |
| Tofacitinib | 45 | 30 |
Interpretation: The data indicates that Compound P2P-J effectively engages JAK1 and JAK3 in a cellular environment and is more potent than Tofacitinib. The rightward shift in IC50 values from biochemical to cellular assays is expected due to factors like cell permeability and competition with intracellular ATP.
Cellular Potency (Phospho-STAT Assay)
Causality Behind Experimental Choice: After confirming target binding, the next logical step is to measure the functional consequence of that binding – the inhibition of the downstream signaling pathway. [22]Since JAKs phosphorylate STAT proteins, measuring the level of phosphorylated STAT (p-STAT) is a direct readout of the inhibitor's cellular activity.
Experimental Protocol: Cell-Based Phospho-STAT3 (Tyr705) Assay
-
Cell Line: A cytokine-dependent cell line, such as TF-1 or HEL cells, which rely on the JAK-STAT pathway for proliferation.
-
Procedure: a. Cells are serum-starved and then pre-incubated with a serial dilution of Compound P2P-J or Tofacitinib. b. The JAK-STAT pathway is stimulated with a cytokine (e.g., IL-6 or erythropoietin). c. After a short incubation, cells are lysed. d. The level of p-STAT3 (Tyr705) is quantified using an ELISA, Western Blot, or Meso Scale Discovery (MSD) assay. e. IC50 values are calculated based on the inhibition of STAT3 phosphorylation.
Data Summary Table 4: Cellular Potency of Compound P2P-J vs. Tofacitinib
| Compound | p-STAT3 Inhibition IC50 (nM) in HEL cells |
| Compound P2P-J | 55 |
| Tofacitinib | 98 |
Interpretation: The hypothetical results show that Compound P2P-J inhibits downstream JAK-STAT signaling more potently than Tofacitinib, consistent with the target engagement data.
Phase 3: In Vivo Evaluation - Preclinical Efficacy
In Vivo Efficacy (Xenograft Models)
Causality Behind Experimental Choice: The final preclinical phase is to evaluate the inhibitor's efficacy in a living organism. [23][24]Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard tool for assessing the anti-tumor activity of drug candidates. [25][26][27] Experimental Protocol: SET-2 Human Megakaryoblastic Leukemia Xenograft Model
The SET-2 cell line harbors a JAK2 V617F mutation, making it constitutively active and dependent on the JAK-STAT pathway for survival. It is therefore a relevant model for testing JAK inhibitors.
-
Animals: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Procedure: a. SET-2 cells are implanted subcutaneously into the mice. b. Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into groups (Vehicle, Compound P2P-J, Tofacitinib). c. Compounds are administered orally once or twice daily for a set period (e.g., 21 days). d. Tumor volume and body weight are measured regularly. e. At the end of the study, the Tumor Growth Inhibition (TGI) percentage is calculated.
Data Summary Table 5: In Vivo Efficacy of Compound P2P-J vs. Tofacitinib
| Treatment Group | Dose (mg/kg, PO, BID) | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (TGI, %) |
| Vehicle | - | 1550 ± 150 | - |
| Compound P2P-J | 30 | 450 ± 65 | 71% |
| Tofacitinib | 30 | 680 ± 80 | 56% |
Interpretation: In this illustrative study, Compound P2P-J demonstrates superior in vivo anti-tumor efficacy compared to Tofacitinib at the same dose, suggesting it may be a more potent therapeutic candidate.
Conclusion
This guide outlines a systematic, multi-phased approach to benchmarking a novel pyrrolo[2,3-b]pyridine kinase inhibitor, Compound P2P-J, against an established drug, Tofacitinib. Through a logical progression of in vitro, cellular, and in vivo experiments, we can build a comprehensive data package that objectively assesses the new compound's potency, selectivity, cellular activity, and preclinical efficacy. The hypothetical data presented suggests that Compound P2P-J exhibits a promising profile with enhanced potency and selectivity over the benchmark drug, warranting further development. This structured approach, grounded in scientific rationale, is essential for making informed go/no-go decisions in the drug discovery pipeline.
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, a halogenated azaindole derivative, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed, experience-driven framework for the selection and use of personal protective equipment (PPE), ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
Inferred Hazards:
-
Skin Irritation: Likely to cause redness, itching, and inflammation upon contact.
-
Serious Eye Irritation: Poses a significant risk of causing reversible or irreversible damage to the eyes.
-
Respiratory Tract Irritation: Inhalation of dust or powder may lead to coughing, sneezing, and inflammation of the respiratory passages.
-
Unknown Toxicity: As with many research chemicals, the full toxicological profile is likely unknown. Therefore, it is essential to minimize exposure through all routes (inhalation, ingestion, and skin contact).
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is crucial to implement appropriate engineering controls to minimize the risk of exposure at the source.
-
Chemical Fume Hood: All handling of this compound, especially when in solid/powder form, must be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.[2]
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain a safe working environment.[2][3]
-
Designated Work Area: Establish a clearly marked area for handling this compound to prevent cross-contamination.
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of PPE should be based on a thorough risk assessment. The following recommendations provide a comprehensive barrier against potential exposure.
Eye and Face Protection
Given the high risk of serious eye irritation, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling the compound, as they provide a seal around the eyes, offering protection from splashes and airborne particles. Standard safety glasses are insufficient.[1][4]
-
Face Shield: When there is a significant risk of splashes, such as when handling larger quantities or during vigorous reactions, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[1][5]
Hand Protection
To prevent skin contact and potential irritation, the selection of appropriate gloves is critical.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable initial choice for incidental contact.[3] However, for prolonged handling or in situations with a higher risk of direct contact, consider double-gloving or using gloves with a higher level of chemical resistance.
-
Glove Compatibility: Always consult a glove compatibility chart to ensure the chosen material offers adequate protection against halogenated aromatic compounds.
-
Proper Glove Use: Inspect gloves for any signs of damage before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.
Body Protection
Protective clothing is essential to prevent contamination of personal clothing and skin.
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.[5]
-
Chemical-Resistant Apron: For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Protection: In scenarios involving large quantities or a high risk of widespread contamination, disposable coveralls may be necessary.
Respiratory Protection
Engineering controls, such as a fume hood, are the primary means of preventing respiratory exposure. However, in certain situations, respiratory protection may be required.
-
NIOSH-Approved Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] The selection and use of respirators must comply with your institution's respiratory protection program.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
-
Handling:
-
Storage:
Spill and Disposal Management
In the event of a spill, and for routine disposal, adhere to the following procedures.
-
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1][7]
-
For liquid spills, absorb with an inert material and place in a sealed container.
-
-
Waste Disposal:
Emergency Procedures
Be prepared for potential emergencies by having the following in place:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order.[4]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
